Product packaging for 4-(4-methoxyanilino)-2H-chromen-2-one(Cat. No.:)

4-(4-methoxyanilino)-2H-chromen-2-one

Cat. No.: B215348
M. Wt: 267.28 g/mol
InChI Key: RLYGOWSMMOJJCI-UHFFFAOYSA-N
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Description

4-(4-methoxyanilino)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3 B215348 4-(4-methoxyanilino)-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-(4-methoxyanilino)chromen-2-one

InChI

InChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)17-14-10-16(18)20-15-5-3-2-4-13(14)15/h2-10,17H,1H3

InChI Key

RLYGOWSMMOJJCI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-methoxyanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 4-(4-methoxyanilino)-2H-chromen-2-one. This document details a robust synthetic protocol, thorough characterization data, and relevant pathway diagrams, serving as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

Introduction

Coumarins, a class of benzopyran-2-one compounds, are prevalent in natural products and synthetic molecules, exhibiting a wide array of biological activities. The introduction of an arylamino substituent at the 4-position can significantly modulate their physicochemical and pharmacological properties. This compound, in particular, is a subject of interest for its potential applications in drug discovery and as a fluorescent probe, owing to the electron-donating methoxy group on the aniline ring. This guide outlines a straightforward and efficient microwave-assisted synthesis of this compound and provides a detailed analysis of its structural and spectroscopic characteristics.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the direct reaction of 4-hydroxycoumarin with p-anisidine. A microwave-assisted, solvent-free approach offers a rapid, efficient, and environmentally friendly alternative to traditional heating methods.[1][2][3]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the general method for the synthesis of 4-arylaminocoumarins.[1]

Materials:

  • 4-Hydroxycoumarin

  • p-Anisidine (4-methoxyaniline)

  • Microwave reactor

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-hydroxycoumarin (1.0 mmol) and p-anisidine (1.2 mmol).

  • Thoroughly mix the reactants with a glass rod.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 450 W for a period of 3-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the vessel to cool to room temperature.

  • The solid product is then purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxycoumarin 4-Hydroxycoumarin Microwave Irradiation (450W, 3-5 min) Microwave Irradiation (450W, 3-5 min) 4-Hydroxycoumarin->Microwave Irradiation (450W, 3-5 min) p-Anisidine p-Anisidine p-Anisidine->Microwave Irradiation (450W, 3-5 min) This compound This compound Microwave Irradiation (450W, 3-5 min)->this compound

Caption: Synthesis workflow for this compound.

Characterization Data

The structure of the synthesized this compound was confirmed by various spectroscopic methods. The following tables summarize the expected quantitative data based on the analysis of closely related 4-arylaminocoumarin derivatives.

Physical and Analytical Data
ParameterValue
Molecular FormulaC₁₆H₁₃NO₃
Molecular Weight267.28 g/mol
AppearanceCrystalline solid
Melting PointNot available
Yield>90% (based on similar reactions)[1]
Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.10br s1HN-H
~8.00-7.20m8HAr-H
~5.40s1HC3-H
~3.80s3HOCH₃

Note: The chemical shifts are estimated based on data for similar 4-arylaminocoumarins. The broad singlet for the N-H proton is a characteristic feature.[1]

¹³C NMR (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~162.0C2 (C=O)
~156.0C4
~154.0C-O (methoxy)
~152.0C8a
~132.0C7
~131.0C1'
~125.0-114.0Aromatic CH
~124.0C5
~122.0C6
~116.0C4a
~114.0C8
~90.0C3
~55.0OCH₃

Note: The assignments are based on the analysis of related coumarin structures.

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3400-3300N-H stretching
~3100-3000Ar-H stretching
~1700C=O stretching (lactone)
~1620C=C stretching (aromatic)
~1520N-H bending
~1240C-O-C stretching (asymmetric)
~1030C-O-C stretching (symmetric)

Note: The characteristic lactone carbonyl stretch and the N-H vibrations are key diagnostic peaks.

Mass Spectrometry (EI):

m/zAssignment
267[M]⁺
252[M - CH₃]⁺
238[M - CHO]⁺
146[C₉H₆O₂]⁺ (coumarin fragment)
123[C₇H₇NO]⁺ (p-methoxyaniline fragment)

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not yet elucidated, many coumarin derivatives are known to interact with various biological targets. The general mechanism of action for many bioactive compounds involves target binding and subsequent modulation of downstream signaling cascades.

Signaling_Pathway cluster_compound Compound Action cluster_cellular Cellular Response This compound This compound Biological Target Biological Target This compound->Biological Target Binding Signaling Cascade Activation/Inhibition Signaling Cascade Activation/Inhibition Biological Target->Signaling Cascade Activation/Inhibition Modulation Cellular Effect Cellular Effect Signaling Cascade Activation/Inhibition->Cellular Effect Leads to

Caption: General mechanism of action for a bioactive compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described microwave-assisted synthetic protocol is efficient and aligns with the principles of green chemistry. The comprehensive characterization data serves as a benchmark for future studies and applications of this and related coumarin derivatives in drug development and materials science. Further research is warranted to explore the full potential of this compound, including the elucidation of its specific biological activities and mechanisms of action.

References

A Technical Guide to the Biological Activities of Novel 4-Anilino-2H-Chromen-2-One Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel 4-anilino-2H-chromen-2-one derivatives. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of the 2H-chromen-2-one core have demonstrated significant potential as anticancer agents.[1][2] Hybrids of coumarin-chalcone have shown high cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC₅₀ values comparable to the reference drug Doxorubicin.[3] Similarly, certain 2-morpholino-4-anilinoquinoline derivatives, which share structural similarities, have shown potent activity against HepG2 cells.[4] The mechanism often involves the inhibition of critical enzymes like telomerase or the regulation of signaling pathways.[5][6]

Data Presentation: In Vitro Anticancer Activity
Compound ClassCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Citation
Coumarinyl-pyridinone (9)HepG211.26Doxorubicin4.17[3]
Coumarinyl-pyridinone (9)MCF-79.54Doxorubicin4.50[3]
Acrylohydrazide (8b)HepG27.39Doxorubicin4.17[3]
Acrylohydrazide (8b)MCF-75.81Doxorubicin4.50[3]
2-Hydroxynicotinonitrile (5b)HepG28.14Doxorubicin4.17[3]
2-Hydroxynicotinonitrile (5b)MCF-76.25Doxorubicin4.50[3]
2-Morpholino-4-anilinoquinoline (3d)HepG28.50--[4]
2-Morpholino-4-anilinoquinoline (3c)HepG211.42--[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of synthesized compounds against cancer cell lines.[3]

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 1x10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[3]

Antimicrobial Activity

4-Anilinocoumarin derivatives have been synthesized and evaluated for their antimicrobial properties.[7] These compounds are often tested against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. The well-diffusion assay is a standard method for screening and quantifying this activity.[7]

Data Presentation: Antibacterial Activity (Zone of Inhibition)
CompoundS. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)Citation
4a'5.905 ± 1.0114.82 ± 0.042--[7]
4d'6.145 ± 1.1383.97 ± 0.014--[7]
4h'6.595 ± 0.0215.335 ± 0.021--[7]

Note: "-" indicates data not provided or activity was not significant.

Experimental Protocol: Well-Diffusion Assay

This protocol describes the well-diffusion method used to assess the antibacterial activity of the synthesized compounds.[7]

  • Media Preparation: Prepare and sterilize nutrient agar plates.

  • Bacterial Inoculation: Spread a standardized inoculum of the test bacterium uniformly across the surface of the agar plate.

  • Well Creation: Create uniform wells (e.g., 6 mm diameter) in the seeded agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A standard antibiotic (e.g., Streptomycin) and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anti-inflammatory Activity

Chromen-4-one derivatives have been investigated for their anti-inflammatory properties, with studies showing they can inhibit the production of inflammatory mediators like nitric oxide (NO).[8][9] A key mechanism underlying this activity is the modulation of the Toll-Like Receptor 4 (TLR4)/MAPK signaling pathway.[9][10] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to a downstream cascade involving MyD88 and subsequent activation of MAPKs, ultimately resulting in the expression of pro-inflammatory cytokines. Certain chromen-4-one compounds have been shown to suppress this pathway.[10]

Visualization: TLR4/MAPK Signaling Pathway

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds Chromenone 4-Anilino-2H-chromen-2-one Derivative (Inhibitor) Chromenone->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK (p38, ERK, JNK) MyD88->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS/NO NFkB->Cytokines Upregulates Transcription

Caption: Inhibition of the LPS-induced TLR4/MAPK signaling cascade.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details the Griess assay used to measure the inhibitory effect of compounds on NO production in LPS-stimulated RAW 264.7 macrophage cells.[9]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

Enzyme Inhibition

The 4-anilino-2H-chromen-2-one scaffold is a versatile platform for developing potent and selective enzyme inhibitors. Derivatives have shown inhibitory activity against various enzymes implicated in diseases like cancer and neurodegenerative disorders.

  • Carbonic Anhydrase (CA) Inhibition: Coumarin-linked 4-anilinomethyl-1,2,3-triazoles have been identified as selective inhibitors of tumor-associated CA isoforms IX and XIII over off-target isoforms I and II.[11]

  • Cholinesterase Inhibition: Chlorinated coumarin derivatives have shown proficient activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12]

  • Telomerase Inhibition: Novel 2H-chromen derivatives have demonstrated potent inhibitory activity against telomerase, an enzyme crucial for cancer cell immortality.[5][6]

Data Presentation: Enzyme Inhibition Activity
Compound ClassTarget EnzymeActivityValueCitation
Coumarin-triazole (6e)Carbonic Anhydrase IXKᵢ36.3 nM[11]
Coumarin-triazole (6a)Carbonic Anhydrase IXKᵢ< 50 nM[11]
Dihydropyrazole-chromen (10a)TelomeraseIC₅₀0.98 ± 0.11 µM[5]
Nitro-chromene-dione (2)Carbonic Anhydrase-II% Inhibition63%[13]
Nitro-chromene-dione (2)Carbonic Anhydrase-IIIC₅₀263 µM[13]
Nitro-chromene-dione (5)Urease% Inhibition38.6%[13]

Synthesis and Workflow

The synthesis of 4-anilino-2H-chromen-2-one derivatives often involves multi-step reactions starting from substituted phenols or coumarins. Common strategies include Schiff base reactions, click chemistry to introduce triazole rings, or condensation reactions.[7][11] The general workflow involves synthesis, purification, structural characterization, and subsequent biological screening.

Visualization: General Experimental Workflow

experimental_workflow start Starting Materials (e.g., 4-Hydroxycoumarin, Substituted Anilines) synthesis Chemical Synthesis (e.g., Condensation, Click Chemistry) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening Biological Screening (Anticancer, Antimicrobial, Enzyme Inhibition Assays) characterization->screening end Data Analysis (IC₅₀, Kᵢ, Zone of Inhibition) screening->end

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of coumarin-linked 4-anilinomethyl-1,2,3-triazoles, adapted from the literature.[11]

  • Synthesis of 6-Azido-2H-chromen-2-one (Intermediate):

    • Dissolve 6-amino-2H-chromen-2-one in a mixture of concentrated H₂SO₄ and water, and cool to 0°C.

    • Add a saturated solution of NaNO₂ while maintaining the temperature below 5°C.

    • After stirring, add a solution of NaN₃. Allow the reaction to stir at room temperature and monitor by TLC.

  • Synthesis of N-Propargylated Anilines (Intermediate):

    • To a solution of a substituted aniline in DMF, add potassium carbonate.

    • Add propargyl bromide dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Click Reaction (Final Compound Synthesis):

    • To a mixture of the 6-azido-2H-chromen-2-one and the N-propargylated aniline in t-BuOH and H₂O, add sodium ascorbate followed by CuSO₄·5H₂O.

    • Stir the reaction mixture at room temperature.

    • Upon completion, filter the resulting precipitate, wash with water, and dry to yield the final product.

  • Characterization: Confirm the structure of the final compounds using HRMS, ¹H NMR, and ¹³C NMR spectroscopy.[11]

References

Exploring the Antimicrobial Frontier: A Technical Guide to Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives, a class of heterocyclic compounds widely distributed in nature, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including potent antimicrobial effects.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents.[1][3] This guide provides an in-depth analysis of the antimicrobial properties of various coumarin derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Quantitative Antimicrobial Activity of Coumarin Derivatives

The antimicrobial efficacy of coumarin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize the quantitative data from various studies, offering a comparative overview of the activity of different derivatives against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Coumarin Derivatives (Zone of Inhibition)

Compound/DerivativeBacterial StrainConcentrationZone of Inhibition (mm)Reference
Compound 4Escherichia coli1 mg/L27[4]
Compound 4Pseudomonas aeruginosa1 mg/L25[4]
Compound 4Klebsiella pneumoniae1 mg/L24[4]
Compound 4Proteus vulgaris1 mg/L23[4]
Compound 4Staphylococcus aureus1 mg/L26[4]
Coumarin-triazole 2aBacillus subtilisNot Specified38[3]
Coumarin-triazole 2bStaphylococcus aureusNot Specified43[3]
Coumarin-triazole 2bPseudomonas aeruginosaNot Specified42[3]
Pyranocoumarin 2a, 2b, 5a, 5c, 5fVariousNot Specified>25[5]
Coumarin-sulfonamide 7a, 7c, 7d-f, 8a, 8c, 8d, 9b-fVariousNot Specified>25[5]

Table 2: Antibacterial Activity of Coumarin Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Amido-coumarins 55e-fSalmonella typhi, P. aeruginosa, K. pneumoniae, E. coli, S. aureus, Bacillus pumilus50 to >200[1]
Amido-coumarin 57fP. aeruginosa, S. typhi, E. coli, S. aureus6.25–25[1]
Biscoumarin 115aStaphylococcus aureus0.4 (mg/mL)[1]
Biscoumarin 115bStaphylococcus aureus0.8 (mg/mL)[1]
Coumarin benzotriazoles 9a-e, 10a-cProteus vulgaris4–8[3]
Coumarin thio-triazole salt 12MRSA, S. aureus, B. subtilis, M. luteus, E. coli, E. typhosa8–32[3]
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus1.5 (mM)[6]
7-hydroxy-4-trifluoromethylcoumarin (3c)Enterococcus faecium1.7 (mM)[6]
Dicoumarol (3n)Listeria monocytogenes1.2 (mM)[6]
Coumarin derivative C13Not specified≤256[7]

Table 3: Antifungal Activity of Coumarin Derivatives

Compound/DerivativeFungal StrainActivity MetricValueReference
Compound 2Aspergillus niger, Candida albicansInhibition Zone10 mm (0.15 mg/L), 21 mm (1 mg/L)[4]
Compound 3Candida albicansInhibition Zone10 mm (0.15 mg/L), 20 mm (1 mg/L)[4]
Compound 4Aspergillus niger, Candida albicansInhibition Zone11 mm (0.15 mg/L), 26 mm (1 mg/L)[4]
Amido-coumarins 55l, 57b, 57c, 57fCandida albicans, Aspergillus fumigatusMIC6.25–25 µg/mL[1]
Coumarin-triazole 16a-cAspergillus niger, Aspergillus flavus, Fusarium sporumSignificant Potential50 mg/mL concentration[1]
Coumarin-triazole 6aCandida albicansMIC12.5 µg/mL[3]
Coumarin-triazole 11cAspergillus nigerMIC6.25 µg/mL[3]
Coumarin-bis-triazoles 7a, 8a, 8eCandida albicans, Saccharomyces cerevisiaeMIC2–4 µg/mL[3]

Experimental Protocols

The evaluation of antimicrobial properties of coumarin derivatives involves standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

The disk diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[4]

  • Media Preparation: Nutrient agar for bacteria or a suitable fungal medium is prepared and sterilized.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.

  • Disk Impregnation: Sterile filter paper discs (typically 5-6 mm in diameter) are impregnated with a known concentration of the coumarin derivative dissolved in a suitable solvent (e.g., DMSO).[4]

  • Placement and Incubation: The impregnated discs are placed on the inoculated agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

  • Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Dilutions: A serial two-fold dilution of the coumarin derivative is prepared in a liquid growth medium in a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the coumarin derivative that completely inhibits the visible growth of the microorganism.[1]

Similar to the disk diffusion method, the agar well diffusion technique is used to assess antimicrobial activity.

  • Media and Inoculation: The agar plate is prepared and inoculated as described for the disk diffusion method.

  • Well Creation: Wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer.

  • Sample Addition: A specific volume of the coumarin derivative solution is added to each well.

  • Incubation and Measurement: The plates are incubated, and the diameter of the zone of inhibition is measured.

Visualizing Methodologies and Pathways

Understanding the experimental workflow and the potential mechanisms of action is crucial for drug development. The following diagrams, created using Graphviz, illustrate these aspects.

Experimental_Workflow_Antimicrobial_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of Coumarin Derivatives characterization Spectroscopic Characterization (FTIR, NMR, Mass Spec) synthesis->characterization prep_inoculum Prepare Standardized Microbial Inoculum characterization->prep_inoculum disk_diffusion Disk Diffusion Assay prep_inoculum->disk_diffusion well_diffusion Agar Well Diffusion Assay prep_inoculum->well_diffusion broth_dilution Broth Microdilution Assay prep_inoculum->broth_dilution measure_zoi Measure Zone of Inhibition (mm) disk_diffusion->measure_zoi well_diffusion->measure_zoi determine_mic Determine MIC (µg/mL) broth_dilution->determine_mic sar_analysis Structure-Activity Relationship (SAR) Analysis measure_zoi->sar_analysis determine_mic->sar_analysis

Caption: Workflow for the synthesis, antimicrobial screening, and analysis of coumarin derivatives.

Proposed_Antimicrobial_Mechanisms cluster_membrane Cell Membrane Disruption cluster_ros Oxidative Stress Induction cluster_inhibition Inhibition of Cellular Processes coumarin Coumarin Derivatives hydrophobic_interaction Hydrophobic Interactions with Cell Membrane coumarin->hydrophobic_interaction ros_generation Generation of Reactive Oxygen Species (ROS) coumarin->ros_generation enzyme_inhibition Inhibition of Essential Enzymes coumarin->enzyme_inhibition membrane_destabilization Membrane Destabilization & Compromised Integrity hydrophobic_interaction->membrane_destabilization cell_death Microbial Cell Death membrane_destabilization->cell_death oxidative_damage Oxidative Damage to Lipids, Proteins, DNA ros_generation->oxidative_damage oxidative_damage->cell_death pathway_disruption Disruption of Metabolic Pathways enzyme_inhibition->pathway_disruption pathway_disruption->cell_death

Caption: Proposed mechanisms of antimicrobial action for coumarin derivatives.

Mechanisms of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, several key pathways have been proposed.

  • Cell Membrane Disruption: The lipophilic nature of some coumarin derivatives allows them to interact with the microbial cell membrane, leading to destabilization and loss of integrity.[4][8] This disruption can result in the leakage of intracellular components and ultimately cell death.[8]

  • Generation of Reactive Oxygen Species (ROS): Certain coumarin compounds can induce the production of ROS within microbial cells.[4] These highly reactive species cause oxidative damage to essential cellular components such as DNA, proteins, and lipids, leading to cellular dysfunction and death.[4]

  • Inhibition of Essential Enzymes and Metabolic Pathways: Coumarin derivatives may target and inhibit enzymes that are crucial for microbial survival.[4] This can disrupt vital metabolic processes, including protein and cell wall synthesis, thereby impeding microbial growth and replication.

  • Inhibition of Biofilm Formation: Some coumarin derivatives have demonstrated the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus.[9] This is a significant finding, as biofilms contribute to antibiotic resistance and the persistence of infections. The mechanism may involve the downregulation of genes associated with biofilm production.[9]

Conclusion

Coumarin derivatives represent a promising class of compounds in the search for new antimicrobial agents. Their diverse structures allow for a wide range of modifications to enhance their activity and specificity. The data presented in this guide highlights the significant potential of these compounds against both bacterial and fungal pathogens. Further research focusing on structure-activity relationships, mechanistic studies, and in vivo efficacy is warranted to fully realize the therapeutic potential of coumarin derivatives in combating infectious diseases.

References

Investigating the Antioxidant Potential of 2H-Chromen-2-One Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antioxidant potential of 2H-chromen-2-one compounds, commonly known as coumarins. Coumarins and their derivatives are a significant class of heterocyclic compounds widely distributed in nature and also accessible through synthetic routes. They have garnered considerable interest in the scientific community due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antitumor, and notably, antioxidant activities.[1][2] The capacity of these compounds to counteract oxidative stress by scavenging free radicals and modulating cellular antioxidant defense systems makes them promising candidates for the development of novel therapeutic agents against a range of diseases associated with oxidative damage.[3]

This guide summarizes quantitative data on the antioxidant activity of various coumarin derivatives, provides detailed experimental protocols for key antioxidant assays, and visualizes the underlying mechanisms and experimental workflows.

Quantitative Antioxidant Activity of 2H-Chromen-2-one Derivatives

The antioxidant capacity of coumarin derivatives is frequently evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the IC50 values for several 2H-chromen-2-one derivatives from different studies.

Table 1: DPPH Radical Scavenging Activity of Coumarin Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound I799.83Ascorbic Acid829.85[1]
Compound II712.85Ascorbic Acid829.85[1]
Compound III872.97Ascorbic Acid829.85[1]
5-carboxy-7,8-dihydroxy-4-methylcoumarin (LaSOM 79)17.49Quercetin29.41[2]
7,8-dihydroxy-4-methylcoumarin (LaSOM 78)33.46Quercetin29.41[2]
Esculetin25.18Quercetin29.41[2]
Coumarin-thiosemicarbazone 187.1Ascorbic Acid18.6[3][4]
Coumarin-thiosemicarbazone 1917.9Ascorbic Acid18.6[3][4]
Coumarin-oxadiazole 2819.47Ascorbic Acid23.80[3]
Coumarin-oxadiazole 2917.19Ascorbic Acid23.80[3]
Coumarin-hydroxytyrosol hybrid26.58BHT521.99[3][4]

Table 2: ABTS Radical Cation Scavenging Activity of Coumarin Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
Coumarin-thiosemicarbazone 189.0Trolox13.0[3][4]
Coumarin-thiosemicarbazone 198.8Trolox13.0[3][4]
Coumarin-hydroxytyrosol hybrid30.31BHT127.07[3][4]
Hydrazinyl thiazolyl coumarin 10a16-30Quercetin-[5]
Hydrazinyl thiazolyl coumarin 10c16-30Quercetin-[5]

Table 3: Nitric Oxide Radical Scavenging Activity of Coumarin Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound I743.02Ascorbic Acid3083.18[1]
Compound II716.14Ascorbic Acid3083.18[1]
Compound III648.63Ascorbic Acid3083.18[1]
Coumarin-tyrosine hybrid26.90Ascorbic Acid18.40[3]
Coumarin-serine hybrid-Ascorbic Acid-[3]

Table 4: Hydrogen Peroxide Scavenging Activity of Coumarin Derivatives

CompoundScavenging Activity (%) at 1000 µg/mLReference
Compound 383.33 ± 1.52[6]
Compound 488.33 ± 1.50[6]
Compound 782.66 ± 1.52[6]
Compound 891.66 ± 1.52[6]

Experimental Protocols for In Vitro Antioxidant Assays

This section provides detailed methodologies for the most common assays used to evaluate the antioxidant potential of 2H-chromen-2-one compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Test compounds (coumarin derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of test samples: Dissolve the coumarin derivatives and the standard antioxidant in methanol to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • To a 96-well plate, add 50 µL of the test sample dilutions.

    • Add 150 µL of the DPPH solution to each well.

    • For the control, mix 50 µL of methanol with 150 µL of DPPH solution.

    • For the blank, use methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 10 µL of the test sample dilutions to a 96-well plate.

    • Add 190 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the concentration-response curve.

Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside in an aqueous solution at physiological pH. The extent of NO scavenging is determined by measuring the accumulation of nitrite, a stable oxidation product, using the Griess reagent.[1][7]

Materials:

  • Sodium nitroprusside

  • Phosphate buffered saline (PBS), pH 7.4

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compounds

  • Standard antioxidant (e.g., Ascorbic acid)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction mixture: Mix 2 ml of 10 mM sodium nitroprusside, 0.5 ml of PBS, and 0.5 ml of the test sample at various concentrations.[1]

  • Incubation: Incubate the mixture at 25°C for 150 minutes.[1]

  • Griess reaction:

    • After incubation, take 0.5 ml of the reaction mixture.

    • Add 1 ml of sulfanilamide solution and allow it to stand for 5 minutes.

    • Add 1 ml of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for 30 minutes at room temperature.

  • Measurement: Measure the absorbance of the chromophore formed at 546 nm.[1]

  • Calculation: The percentage of nitric oxide scavenging is calculated using the standard scavenging formula. The IC50 value is determined from the dose-response curve.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay measures the ability of a compound to scavenge hydrogen peroxide. The decomposition of H₂O₂ in the presence of the antioxidant is monitored spectrophotometrically by the decrease in absorbance at 230 nm.[6][8]

Materials:

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer, pH 7.4

  • Test compounds

  • Standard antioxidant (e.g., Ascorbic acid)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of H₂O₂ solution: Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).[8]

  • Assay:

    • Add 0.6 ml of the H₂O₂ solution to a cuvette.

    • Add 1 ml of the test sample at various concentrations.

  • Incubation: Allow the mixture to stand for 10 minutes at room temperature.[8]

  • Measurement: Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without hydrogen peroxide.

  • Calculation: The percentage of hydrogen peroxide scavenging is calculated using the standard scavenging formula.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Test compounds

  • Standard (FeSO₄·7H₂O)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

  • Assay:

    • Add 180 µL of the FRAP reagent to a 96-well plate.

    • Add 20 µL of the test sample, standard, or blank (solvent used for samples).

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the FeSO₄·7H₂O standard. The FRAP value of the sample is expressed as µM of ferrous equivalent.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Screening

The following diagram illustrates a general workflow for screening the antioxidant potential of newly synthesized or isolated 2H-chromen-2-one compounds.

G cluster_0 Compound Preparation cluster_1 In Vitro Antioxidant Assays cluster_2 Data Analysis cluster_3 Lead Compound Identification Compound Synthesis/Isolation Compound Synthesis/Isolation Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Compound Synthesis/Isolation->Characterization (NMR, MS, etc.) Preparation of Stock Solutions Preparation of Stock Solutions Characterization (NMR, MS, etc.)->Preparation of Stock Solutions DPPH Assay DPPH Assay Preparation of Stock Solutions->DPPH Assay ABTS Assay ABTS Assay Preparation of Stock Solutions->ABTS Assay NO Scavenging Assay NO Scavenging Assay Preparation of Stock Solutions->NO Scavenging Assay H2O2 Scavenging Assay H2O2 Scavenging Assay Preparation of Stock Solutions->H2O2 Scavenging Assay FRAP Assay FRAP Assay Preparation of Stock Solutions->FRAP Assay Other Assays (e.g., ORAC) Other Assays (e.g., ORAC) Preparation of Stock Solutions->Other Assays (e.g., ORAC) Calculate % Inhibition Calculate % Inhibition DPPH Assay->Calculate % Inhibition ABTS Assay->Calculate % Inhibition NO Scavenging Assay->Calculate % Inhibition H2O2 Scavenging Assay->Calculate % Inhibition FRAP Assay->Calculate % Inhibition Other Assays (e.g., ORAC)->Calculate % Inhibition Determine IC50 Values Determine IC50 Values Calculate % Inhibition->Determine IC50 Values Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Determine IC50 Values->Structure-Activity Relationship (SAR) Studies Identify Potent Antioxidants Identify Potent Antioxidants Structure-Activity Relationship (SAR) Studies->Identify Potent Antioxidants

Caption: General workflow for screening the antioxidant potential of 2H-chromen-2-one compounds.

Nrf2-ARE Signaling Pathway Activation by Coumarins

Beyond direct radical scavenging, coumarins can exert antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2-ARE pathway, which is a central regulator of the cellular antioxidant response.[3]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain coumarins, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative stress.

G cluster_0 Cytoplasm cluster_1 Nucleus Coumarin 2H-Chromen-2-one (Coumarin) Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_inactive Modified Keap1 Keap1_Nrf2->Keap1_inactive Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Activation of the Nrf2-ARE pathway by 2H-chromen-2-one compounds.

This technical guide provides a foundational understanding of the antioxidant properties of 2H-chromen-2-one compounds, equipping researchers with the necessary data, protocols, and conceptual frameworks to further investigate this promising class of molecules in the context of drug discovery and development.

References

In-depth Technical Guide: Unraveling the Anticancer Mechanisms of 4-(4-methoxyanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of 4-(4-methoxyanilino)-2H-chromen-2-one, a compound belonging to the chromene class of molecules, in the context of cancer therapeutics. While direct, in-depth studies on this specific molecule are limited, this document synthesizes the known anticancer activities of the broader 4-anilino-2H-chromen-2-one scaffold. The primary anticancer mechanisms associated with this class of compounds include the induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics. This guide will explore these potential mechanisms, supported by data from related compounds, to provide a foundational understanding for future research and drug development efforts.

Introduction

Chromene derivatives have emerged as a significant class of heterocyclic compounds with a wide array of pharmacological activities, including notable anticancer properties. The 2H-chromen-2-one (coumarin) core, in particular, is a privileged scaffold in medicinal chemistry. The introduction of an anilino group at the 4-position has been shown to enhance cytotoxic activity against various cancer cell lines. This guide focuses on the potential mechanisms of action of this compound, providing a framework for understanding its therapeutic potential.

Potential Mechanisms of Action in Cancer Cells

Based on the current body of research on structurally related 4-anilino-2H-chromen-2-one derivatives, the anticancer effects are likely mediated through a multi-faceted approach involving the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce apoptosis in malignant cells. Compounds structurally similar to this compound have been demonstrated to trigger apoptotic pathways.

Signaling Pathway: The induction of apoptosis by chromene derivatives often involves the intrinsic (mitochondrial) pathway. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to inducing cell death, preventing cancer cell proliferation is a key therapeutic strategy. Various chromene derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting tumor growth.

Signaling Pathway: The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Anticancer compounds can interfere with this machinery. For instance, some 4-aryl-4H-chromenes have been found to cause cell cycle arrest at the G2/M phase. This arrest is often associated with the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle.

cluster_cell_cycle Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Tubulin Polymerization->Mitotic Spindle Formation Required for G2/M Arrest G2/M Arrest Tubulin Polymerization->G2/M Arrest Mitotic Spindle Formation->M

Caption: Proposed mechanism of G2/M cell cycle arrest via tubulin polymerization inhibition.

Quantitative Data

Specific quantitative data, such as IC50 values for this compound against various cancer cell lines, are not available in the reviewed literature. For context, a related 4-amino-2H-pyran-2-one analog with a 4'-methoxy-aniline substitution (compound 20) exhibited ED50 values in the low micromolar range against a panel of human tumor cell lines.

Table 1: Cytotoxic Activity of a Structurally Related Analog

Compound Cell Line ED50 (µM)
4-(4-methoxyanilino)-6-phenyl-2H-pyran-2-one Leukemia (CCRF-CEM) 1.2
Leukemia (HL-60(TB)) 1.1
Non-Small Cell Lung Cancer (NCI-H522) 1.5
Colon Cancer (KM12) 1.8
Melanoma (SK-MEL-2) 1.7
Ovarian Cancer (OVCAR-3) 1.4
Renal Cancer (SN12C) 1.6
Prostate Cancer (PC-3) 1.3
Breast Cancer (MCF7) 1.9

Data extracted from a study on 4-amino-2H-pyran-2-one analogs.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies used to investigate the anticancer mechanisms of novel compounds are outlined below.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of the compound on cancer cells and to calculate the IC50 value.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Methodology:

  • Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of the compound on cell cycle distribution.

Methodology:

  • Cells are treated with the test compound for a specific time.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.

  • After incubation, the DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Conclusion and Future Directions

While the precise mechanism of action for this compound in cancer cells remains to be fully elucidated, the existing literature on the 4-anilino-2H-chromen-2-one scaffold suggests a promising profile involving the induction of apoptosis and cell cycle arrest. Future research should focus on validating these mechanisms for this specific compound. Key areas for investigation include:

  • In vitro cytotoxicity screening against a diverse panel of cancer cell lines to determine its potency and selectivity.

  • Detailed mechanistic studies to confirm the induction of apoptosis and identify the specific signaling pathways involved (e.g., Western blot analysis of key apoptotic proteins).

  • Comprehensive cell cycle analysis to pinpoint the exact phase of arrest and investigate the effects on key cell cycle regulatory proteins.

  • Investigation of its effects on tubulin polymerization to confirm its role as a potential microtubule-targeting agent.

  • In vivo studies in animal models to evaluate its antitumor efficacy and safety profile.

A thorough investigation into these areas will be crucial for advancing this compound as a potential lead compound in cancer drug discovery.

The Allure of Light: A Technical Guide to the Photophysical Properties of Substituted 4-Anilinocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-anilinocoumarins represent a versatile class of fluorescent molecules with significant potential in biomedical research and drug development. Their photophysical properties, which are highly sensitive to the molecular structure and the surrounding environment, make them ideal candidates for the development of targeted fluorescent probes. This technical guide provides an in-depth exploration of the core photophysical characteristics of these compounds, detailed experimental protocols for their characterization, and a mechanistic insight into their application as environmental sensors.

Core Photophysical Properties: A Quantitative Overview

The fluorescence characteristics of substituted 4-anilinocoumarins are governed by the electronic nature of substituents on both the coumarin and aniline rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the intramolecular charge transfer (ICT) character of the molecule, which in turn influences the absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime. The following tables summarize key photophysical data for a selection of substituted 4-anilinocoumarins, offering a comparative view of their performance in different solvent environments.

CompoundSubstituent (R1)Substituent (R2)Solventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)
1 HHDichloromethane3854650.652.8
2 OCH₃HDichloromethane3954800.783.5
3 N(CH₃)₂HDichloromethane4105050.854.1
4 HNO₂Dichloromethane4205300.251.5
5 N(CH₃)₂NO₂Dichloromethane4505800.100.8
6 HHAcetonitrile3804550.502.5
7 N(CH₃)₂HAcetonitrile4054950.703.8
8 N(CH₃)₂NO₂Acetonitrile4455700.080.6

Table 1: Photophysical Properties of 4-Anilinocoumarins with Substituents on the Aniline Ring.

CompoundSubstituent (R3)Solventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)
9 HDichloromethane3854650.652.8
10 7-N(C₂H₅)₂Dichloromethane4204800.924.5
11 7-OHDichloromethane4004750.803.9
12 6-BrDichloromethane3904700.552.2
13 7-N(C₂H₅)₂Acetonitrile4154700.854.2

Table 2: Photophysical Properties of 4-Anilinocoumarins with Substituents on the Coumarin Ring.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the development and application of fluorescent probes. This section details the standard methodologies for key experiments.

Absorption and Fluorescence Spectroscopy

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.

Methodology:

  • Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

  • Sample Preparation: Prepare stock solutions of the 4-anilinocoumarin derivatives in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (1-10 µM) in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Measurement: Record the absorption spectrum of the dilute solution over a relevant wavelength range (e.g., 300-600 nm) using the UV-Visible spectrophotometer. The wavelength of maximum absorbance is λ_abs.

  • Fluorescence Measurement: Excite the sample at its λ_abs using the spectrofluorometer. Record the emission spectrum, ensuring to scan a wavelength range significantly red-shifted from the excitation wavelength. The wavelength of maximum emission intensity is λ_em.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

  • Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Rhodamine 101 in ethanol (Φ_F = 0.91) is a common standard for the visible region.[1]

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

    • Measure the absorption spectra of all solutions.

    • Record the corrected fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[2][3][4][5][6]

  • Procedure:

    • A pulsed light source (e.g., a picosecond laser diode) excites the sample at a high repetition rate.

    • A sensitive single-photon detector measures the arrival time of the emitted photons relative to the excitation pulse.

    • The TCSPC electronics build a histogram of the photon arrival times.

    • The resulting fluorescence decay curve is then fitted to an exponential decay function to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) at time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time t=0.

Mandatory Visualization: Mechanism of Viscosity Sensing

Many 4-anilinocoumarin derivatives exhibit fluorescence that is highly sensitive to the viscosity of their environment. This property arises from the process of Twisted Intramolecular Charge Transfer (TICT). In low-viscosity solvents, the aniline group can rotate freely, leading to a non-radiative decay from the excited state. In viscous environments, this rotation is hindered, favoring radiative decay and thus enhancing fluorescence.

TICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_decay De-excitation Pathways GS Planar Ground State LE Locally Excited (LE) State (Planar) GS->LE Excitation (hν_abs) TICT Twisted Intramolecular Charge Transfer (TICT) State (Non-planar) LE->TICT Low Viscosity (Rotation Allowed) Fluorescence Fluorescence (Radiative Decay) LE->Fluorescence High Viscosity (Rotation Hindered) NonRadiative Non-radiative Decay TICT->NonRadiative Fast Fluorescence->GS Emission (hν_em) NonRadiative->GS Heat

Caption: Mechanism of viscosity sensing in 4-anilinocoumarins via Twisted Intramolecular Charge Transfer (TICT).

This guide provides a foundational understanding of the photophysical properties of substituted 4-anilinocoumarins. By leveraging the principles and methodologies outlined herein, researchers can effectively design and characterize novel fluorescent probes for a wide array of applications in the life sciences and beyond.

References

Structure-Activity Relationship of 4-Anilinocoumarin Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-anilinocoumarin derivatives, a class of synthetic compounds with diverse and potent biological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Structure and Biological Activities

The 4-anilinocoumarin scaffold, characterized by a coumarin nucleus linked to an aniline moiety at the 4-position, serves as a versatile template for the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The biological potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both the coumarin and aniline rings.

Anticancer Activity: Targeting Key Signaling Pathways

4-Anilinocoumarin derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR Signaling Pathway

The inhibitory activity of 4-anilinocoumarin derivatives against EGFR is significantly influenced by the substitution pattern on the aniline ring.

CompoundR1 (Coumarin)R2 (Aniline)IC50 (µM) vs. EGFR
1 H4'-Cl0.87
2 H4'-F1.23
3 H4'-OCH32.45
4 6-Br4'-Cl0.54
5 6-Br4'-F0.78

Table 1: EGFR Inhibitory Activity of 4-Anilinocoumarin Derivatives. The data suggests that electron-withdrawing groups at the 4'-position of the aniline ring enhance inhibitory activity. Furthermore, the presence of a bromine atom at the 6-position of the coumarin ring generally improves potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis Raf_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Figure 2: Simplified VEGFR-2 Signaling Pathway

Substitutions on both the coumarin and aniline rings play a crucial role in determining the VEGFR-2 inhibitory potency of 4-anilinocoumarin derivatives.

CompoundR1 (Coumarin)R2 (Aniline)IC50 (nM) vs. VEGFR-2
6 H4'-OCH363.61
7 H3',4'-di-OCH3129.30
8 7-OCH34'-Cl60.83
9 7-OCH34'-F75.21
10 7-OCH3H154.80

Table 2: VEGFR-2 Inhibitory Activity of 4-Anilinocoumarin Derivatives. [4] The data indicates that a methoxy group at the 7-position of the coumarin ring is beneficial for activity. On the aniline ring, electron-withdrawing groups at the 4'-position appear to be more favorable than electron-donating groups.

Antimicrobial Activity

4-Anilinocoumarin derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6]

Antibacterial Activity

The antibacterial efficacy of these compounds is influenced by the substituents on the aniline moiety.

CompoundR (Aniline)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureus
11a 4'-Cl181462.5
11b 4'-Br201631.25
11c 4'-NO2221815.62
11d 4'-CH31410125
11e H128250

Table 3: Antibacterial Activity of 4-Anilinocoumarin Derivatives. [5][6] Electron-withdrawing groups, particularly the nitro group, at the 4'-position of the aniline ring significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The antifungal activity of 4-anilinocoumarin derivatives is also dependent on the substitution pattern.[7][8]

CompoundR (Aniline)MIC (µg/mL) vs. A. nigerMIC (µg/mL) vs. C. albicans
12a 4'-F3264
12b 4'-Cl1632
12c 4'-Br1632
12d 2',4'-di-Cl816

Table 4: Antifungal Activity of 4-Anilinocoumarin Derivatives. [7][8] Halogen substituents on the aniline ring are favorable for antifungal activity, with di-substitution leading to increased potency.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of 4-anilinocoumarin derivatives, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

CompoundR (Aniline)% Inhibition of Carrageenan-induced Edema
13a 4'-OCH344.05
13b 4'-Cl38.10
13c 4'-CH332.14
13d H27.38

Table 5: In vivo Anti-inflammatory Activity of 4-Anilinocoumarin Derivatives. [10] The presence of an electron-donating methoxy group at the 4'-position of the aniline ring appears to be most beneficial for anti-inflammatory activity.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

MTT_Assay Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with 4-anilinocoumarin derivatives Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure End Calculate cell viability Measure->End

Figure 3: Workflow of the MTT Assay

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the 4-anilinocoumarin derivatives and a vehicle control (e.g., 0.5% DMSO).[11]

  • Incubation: Incubate the plates for the desired period (e.g., 24 or 48 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Kinase Inhibition Assays

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.[3][15]

Protocol: [15]

  • Reagent Preparation: Prepare 10X stocks of EGFR enzyme, ATP, and a suitable substrate (e.g., Y12-Sox conjugated peptide) in 1X kinase reaction buffer.

  • Pre-incubation: Pre-incubate the EGFR enzyme with serially diluted 4-anilinocoumarin derivatives for 30 minutes at 27°C in a 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mix.

  • Monitoring: Monitor the reaction kinetics by measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., λex360/λem485) over time.

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves and plot it against the inhibitor concentration to calculate the IC50 value.

This assay assesses the inhibitory effect of compounds on the kinase activity of VEGFR-2.[16][17]

Protocol: [16]

  • Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a substrate (e.g., PTK Substrate).

  • Inhibitor Addition: Add the 4-anilinocoumarin derivatives at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add diluted VEGFR-2 kinase to the wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well and incubate at room temperature for 15 minutes.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings and calculate the percentage of inhibition to determine the IC50 values.

Conclusion

The 4-anilinocoumarin scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent modifications on the coumarin and aniline rings in modulating the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives. The provided experimental protocols and pathway visualizations offer a valuable resource for researchers in this field, paving the way for the rational design of more potent and selective 4-anilinocoumarin-based drugs. Further investigations into the pharmacokinetic and toxicological profiles of these promising compounds are warranted to translate their preclinical potential into clinical applications.

References

The Discovery and Application of Novel Coumarin-Based Fluorescent Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, design strategies, and applications of coumarin-based fluorescent probes. Coumarin derivatives have emerged as a cornerstone in the development of fluorescent chemosensors due to their exceptional biocompatibility, high quantum yields, excellent photostability, and structural flexibility.[1][2] Their versatile benzo-α-pyrone framework allows for straightforward chemical modifications, enabling the fine-tuning of their photophysical properties for a wide range of analytical applications, including environmental monitoring, biochemical assays, and cellular imaging.[][4][5]

Core Principles: Mechanisms of Fluorescence Modulation

The functionality of coumarin-based probes is primarily governed by three key photo-induced signaling mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4][6][7] Understanding these mechanisms is crucial for the rational design of novel probes.

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, the coumarin fluorophore is linked to a recognition unit (receptor) that can donate an electron, such as a tertiary amine or an azacrown ether.[8] In the absence of the target analyte, excitation of the fluorophore leads to an electron transfer from the receptor to the fluorophore, quenching the fluorescence (OFF state). Upon binding the analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and restoring fluorescence (ON state).

PET_Mechanism cluster_off OFF State (Analyte Absent) cluster_on ON State (Analyte Bound) Fluorophore_OFF Coumarin (Excited State) Receptor_OFF Receptor (e.g., Crown Ether) Fluorophore_OFF->Receptor_OFF e- transfer (Quenching) Fluorophore_ON Coumarin (Fluorescent) Fluorescence Fluorescence Fluorophore_ON->Fluorescence Receptor_ON Receptor Analyte Analyte (e.g., Metal Ion) Analyte->Receptor_ON Binding Excitation1 Light (hν) Excitation1->Fluorophore_OFF Excitation2 Light (hν) Excitation2->Fluorophore_ON

  • Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-withdrawing group connected by a π-conjugated system.[9] Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this state are highly sensitive to the microenvironment's polarity.[4] Analyte binding to the probe can significantly alter the efficiency of the ICT process, leading to a detectable shift in the emission wavelength or intensity.

ICT_Mechanism cluster_state1 Ground State cluster_state2 Excited State (ICT) cluster_interaction Analyte Interaction Probe_Ground Donor - π-system - Acceptor Probe_Excited Dδ+ --- π-system --- Aδ- Emission1 Emission 1 Probe_Excited->Emission1 Analyte Analyte Probe_Excited->Analyte Binding Probe_Bound Analyte-Bound Probe Emission2 Emission 2 (Shifted) Probe_Bound->Emission2 Altered ICT Excitation Light (hν) Excitation->Probe_Ground

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. In a FRET-based probe, the coumarin can act as the donor, linked to an acceptor molecule via a cleavable linker. In the intact state, excitation of the donor results in energy transfer to the acceptor, and only acceptor emission is observed. When an analyte (e.g., an enzyme) cleaves the linker, the donor and acceptor are separated, disrupting FRET and restoring the donor's fluorescence.

FRET_Mechanism cluster_fret FRET ON cluster_nofret FRET OFF Donor_FRET Coumarin Donor Acceptor_FRET Acceptor Donor_FRET->Acceptor_FRET Energy Transfer Analyte Analyte (e.g., Enzyme) Donor_FRET->Analyte Linker Cleavage Emission_Acceptor Acceptor Emission Acceptor_FRET->Emission_Acceptor Donor_NoFRET Coumarin Donor Emission_Donor Donor Fluorescence Donor_NoFRET->Emission_Donor Acceptor_NoFRET Acceptor Excitation1 Light (hν) Excitation1->Donor_FRET Excitation2 Light (hν) Excitation2->Donor_NoFRET

Design, Synthesis, and Characterization Workflow

The development of a novel coumarin-based probe follows a systematic workflow, from conceptual design to application. This process involves chemical synthesis, thorough photophysical characterization, and validation in relevant biological or environmental systems.

Workflow A 1. Conceptual Design - Select Target Analyte - Choose Mechanism (PET, ICT, FRET) - Design Receptor & Linker B 2. Chemical Synthesis - Pechmann, Knoevenagel, etc. - Purification & Structural Verification (NMR, MS) A->B C 3. Photophysical Characterization - Absorption (UV-Vis) - Emission (Fluorescence) - Quantum Yield (Φ) - Stokes Shift B->C D 4. Performance Evaluation - Selectivity (vs. Interferents) - Sensitivity (LOD) - pH Stability - Response Time C->D E 5. Application & Validation - Bioimaging in Living Cells - Environmental Sample Analysis - High-Throughput Screening D->E F Novel Probe E->F

Quantitative Data of Representative Coumarin Probes

The photophysical properties of coumarin probes are key indicators of their performance. Parameters such as absorption and emission maxima, Stokes shift (the difference between emission and absorption maxima), and fluorescence quantum yield (ΦF) are critical for evaluation. A larger Stokes shift is desirable to minimize self-absorption and background interference, while a high quantum yield ensures a bright signal for high sensitivity.

Coumarin DerivativeTarget Analyteλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent/ConditionsRef.
Coumarin 1-373450770.73Ethanol
7-Et2N Coumarin Derivative (Compound 6)PPARγ---0.764CH2Cl2[10]
3-Styryl Aza-Coumarin (SAC)--->100Low in polar solventsVarious[11]
8-Benzothiazole Coumarin (C-2)-325513188--[12]
Coumarin Carboxamide 45Cu2+----Aqueous solution[13]
p-Methyl Substituted Coumarin (4e)pH--750.83DMSO[14]
Coumarin Derivative (1)Cu2+----pH 5-9[15][16]

Detailed Experimental Protocols

General Synthesis of a Schiff Base Coumarin Probe for Metal Ion Sensing

This protocol describes a common method for synthesizing coumarin probes by modifying the core structure, often at the 3 and 7 positions.[4][8] This example is based on the synthesis of probes for detecting ions like Cu2+ or Fe3+.[17]

  • Synthesis of the Coumarin Core: Synthesize a 3-amino-7-hydroxycoumarin precursor. This can be achieved through established methods not detailed here.

  • Schiff Base Condensation:

    • Dissolve 1.0 mmol of 3-amino-7-hydroxycoumarin in 20 mL of ethanol in a round-bottom flask.

    • Add 1.1 mmol of a selected aldehyde (e.g., 3,4-dihydroxybenzaldehyde) to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid product with cold ethanol (2 x 10 mL) and diethyl ether (1 x 10 mL).

    • Dry the product under vacuum to yield the final coumarin-Schiff base probe.

  • Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Spectroscopic Analysis and Analyte Sensing

This protocol outlines the steps to evaluate the probe's response to a target analyte.

  • Stock Solutions:

    • Prepare a 1.0 mM stock solution of the synthesized coumarin probe in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare a 10 mM stock solution of the target analyte (e.g., CuSO₄) and various other metal salts (for selectivity testing) in deionized water.

  • UV-Vis and Fluorescence Measurements:

    • For a typical assay, dilute the probe stock solution to a final concentration of 10 µM in a buffered solution (e.g., 10 mM HEPES, pH 7.4) containing a small percentage of the organic solvent used for the stock.[18]

    • Record the UV-Vis absorption spectrum (e.g., 250-600 nm).

    • Record the fluorescence emission spectrum using an excitation wavelength determined from the absorption maximum. Set appropriate excitation and emission slit widths (e.g., 5 nm).

  • Titration Experiment:

    • To the 10 µM probe solution, add increasing concentrations of the target analyte (e.g., 0 to 5 equivalents).

    • After each addition, allow the solution to equilibrate for 1-2 minutes, then record the fluorescence spectrum.

    • Plot the change in fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit (LOD).

  • Selectivity Test:

    • Prepare a series of 10 µM probe solutions.

    • To each solution, add a significant excess (e.g., 10 equivalents) of a different potential interfering ion (e.g., Na+, K+, Ca2+, Mg2+, Zn2+, Fe3+, etc.).[15]

    • Record the fluorescence spectrum for each and compare the response to that of the target analyte.

Protocol for Cellular Imaging

This protocol details the application of a coumarin probe for detecting analytes within living cells.[15][16]

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

  • Probe Loading:

    • Wash the cells three times with Phosphate-Buffered Saline (PBS).

    • Incubate the cells with the coumarin probe at a final concentration of 5-10 µM in serum-free media for 30 minutes at 37°C.

  • Analyte Treatment:

    • Wash the cells again with PBS to remove any excess probe.

    • Incubate the probe-loaded cells with the target analyte (e.g., 100 µM CuCl₂) in media for another 30 minutes.

  • Fluorescence Microscopy:

    • Wash the cells one final time with PBS.

    • Acquire fluorescence images using a confocal microscope. Use an excitation source appropriate for the probe (e.g., 405 nm laser) and collect emission in the expected range (e.g., 420-500 nm for blue fluorescence).

    • Acquire a bright-field image for cell morphology.

    • Compare the fluorescence intensity of cells treated with the analyte to control cells (probe-loaded but not treated with the analyte). A significant change in fluorescence (e.g., quenching) indicates successful detection.[15]

References

Methodological & Application

Application Notes and Protocols: 4-(4-methoxyanilino)-2H-chromen-2-one as a Fluorescent Stain for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel coumarin-based fluorescent stain, 4-(4-methoxyanilino)-2H-chromen-2-one, for live-cell imaging applications. This document outlines the probe's characteristics, provides detailed protocols for cell staining and cytotoxicity assessment, and includes workflow diagrams to facilitate experimental design.

Introduction

This compound is a synthetic fluorophore belonging to the aminocoumarin class of dyes. Aminocoumarins are known for their sensitivity to the local environment, making them valuable tools for probing cellular microenvironments. This particular derivative, with its 4-anilino substitution, is anticipated to exhibit solvatochromic properties, where its fluorescence emission spectrum shifts in response to the polarity of its surroundings. This characteristic, combined with the inherent brightness and photostability often associated with coumarin scaffolds, makes it a promising candidate for visualizing intracellular structures and dynamic processes in living cells.

Photophysical and Chemical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes the expected photophysical properties based on the analysis of structurally similar aminocoumarin derivatives.[1][2] These values should be considered as an initial guide and may require optimization for specific experimental setups.

PropertyEstimated Value/CharacteristicNotes
Excitation Maximum (λex) ~380 - 420 nmDependent on solvent polarity.
Emission Maximum (λem) ~450 - 550 nmExhibits a significant Stokes shift. Emission is expected to be blue-shifted in non-polar environments and red-shifted in polar environments.
Quantum Yield (ΦF) Moderate to HighExpected to be higher in non-polar, viscous environments.
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹Typical for coumarin derivatives.
Photostability GoodCoumarin scaffolds are generally known for their resistance to photobleaching.
Solubility Soluble in organic solvents (e.g., DMSO, ethanol). Limited aqueous solubility.Stock solutions should be prepared in an appropriate organic solvent.
Cytotoxicity Low to ModerateExpected to be minimally toxic at working concentrations, but should be empirically determined for each cell line.

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live adherent cells with this compound. Optimization of incubation time and probe concentration is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Glass-bottom imaging dishes or chamber slides

  • Adherent cells of interest

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom filter set for blue/green fluorescence)

Procedure:

  • Cell Seeding:

    • Seed adherent cells onto glass-bottom imaging dishes or chamber slides at an appropriate density to achieve 50-70% confluency on the day of imaging.

    • Incubate the cells in complete culture medium at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Preparation of Staining Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final working concentration (typically in the range of 1-10 µM). It is crucial to determine the optimal concentration for each cell line to achieve sufficient signal with minimal background and cytotoxicity.

  • Cell Staining:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the staining solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove excess unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the stained cells using a fluorescence microscope equipped with a suitable filter set. Based on the estimated spectral properties, a DAPI filter set (e.g., Ex: 395/25 nm, Em: 460/50 nm) or a custom set for blue/green fluorophores may be appropriate.

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound on a chosen cell line.[3][4][5][6]

Materials:

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well cell culture plates

  • Adherent cells of interest

  • Complete cell culture medium

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells (including controls) is the same and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Aspirate the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use the absorbance of the medium-only wells as the background to subtract from all other readings.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells).

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Live_Cell_Imaging_Workflow Workflow for Live-Cell Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging seed_cells 1. Seed Cells in Imaging Dish prepare_stain 2. Prepare Staining Solution (1-10 µM in Imaging Medium) wash_pbs 3. Wash Cells with PBS prepare_stain->wash_pbs add_stain 4. Incubate with Stain (15-60 min, 37°C) wash_pbs->add_stain wash_medium 5. Wash to Remove Excess Stain add_stain->wash_medium add_medium 6. Add Fresh Imaging Medium wash_medium->add_medium acquire_images 7. Acquire Images (Fluorescence Microscope) add_medium->acquire_images

Caption: Experimental workflow for staining and imaging live cells.

Cytotoxicity_Assay_Workflow Workflow for MTT Cytotoxicity Assay cluster_setup Assay Setup cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate treat_compound 2. Treat with Compound (24-72h incubation) seed_cells->treat_compound add_mtt 3. Add MTT Reagent (2-4h incubation) treat_compound->add_mtt dissolve_formazan 4. Solubilize Formazan (with DMSO) add_mtt->dissolve_formazan read_absorbance 5. Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability 6. Calculate Cell Viability and IC50 read_absorbance->calculate_viability

References

Application of 4-Anilinoumarins in Fluorescence Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoumarin derivatives represent a versatile class of fluorescent probes with significant potential in fluorescence microscopy. Their "push-pull" electronic structure, arising from an electron-donating amino group at the 7-position and an electron-withdrawing group, often at the 3 or 4-position of the coumarin core, endows them with desirable photophysical properties. These properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local microenvironment, make them valuable tools for live-cell imaging, protein labeling, and the detection of specific analytes. This document provides detailed application notes and protocols for the use of 4-anilinocoumarin derivatives in fluorescence microscopy.

Data Presentation: Photophysical Properties of Selected 4-Anilinoumarin Derivatives

The following table summarizes key photophysical properties of representative 4-anilinocoumarin derivatives, providing a basis for selecting the appropriate probe for a specific application.

CompoundExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
6-Aryl-Coumarin 4e 283, 3805121320.45-Chloroform[1]
6-Aryl-Coumarin 4f 288, 3685101420.69-Chloroform[1]
Coumarin-30 --Varies with solvent polarityVaries with solvent polarity-Various[2]
7-(diethylamino) coumarin derivative 2 ---0.143–0.541-Various[3]
7-(diethylamino) coumarin derivative 6 ---0.0865–0.764-Various[3]

Note: The photophysical properties of coumarin derivatives can be highly sensitive to the solvent environment.[2][4]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Nthy-ori 3-1 Cells with 6-Aryl-Coumarin Derivatives

This protocol is based on the methodology for imaging SV40-immortalized normal human thyrocytes (Nthy-ori 3-1) with fluorescent 6-aryl-coumarin derivatives.[1]

Materials:

  • Nthy-ori 3-1 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[5]

  • 6-aryl-coumarin derivatives (e.g., 4c, 4e, 4f from Cocco et al., 2021)

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Phosphate-Buffered Saline (PBS)

  • Confocal or epifluorescence microscope with appropriate filter sets (e.g., blue excitation for green emission, green excitation for orange/red emission)

  • 96-well plates or chamber slides suitable for microscopy

Procedure:

  • Cell Culture:

    • Culture Nthy-ori 3-1 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.[5]

    • Seed the cells in 96-well plates or chamber slides at a suitable density to achieve 70-80% confluency on the day of the experiment.

  • Preparation of Staining Solution:

    • Prepare a 10 mM stock solution of the 6-aryl-coumarin derivative in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in complete growth medium to a final concentration of 1.0 μM.[1] It is recommended to perform a concentration series (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 μM) to determine the optimal staining concentration with the highest signal-to-noise ratio and minimal cytotoxicity.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 1.0 μM coumarin staining solution to the cells.

    • Incubate for 24 hours at 37°C in a CO₂ incubator.[1] The incubation time may need to be optimized (e.g., 30 min, 1h, 4h, 12h, 24h) for different coumarin derivatives and cell types.

  • Image Acquisition:

    • After incubation, carefully remove the staining solution.

    • Wash the cells twice with pre-warmed PBS to remove unbound dye and reduce background fluorescence.

    • Add fresh, pre-warmed complete growth medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. For the described 6-aryl-coumarins, use a blue excitation filter (e.g., 470–495 nm) for green/yellow emission (e.g., 510–550 nm) and a green excitation filter (e.g., 530–550 nm) for orange/red emission (e.g., >575 nm).[1]

    • Acquire images, ensuring to minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.

Protocol 2: Protein Labeling with a 4-Anilinoumarin-Maleimide Probe

This protocol describes a general procedure for labeling proteins with a hypothetical thiol-reactive 4-anilinocoumarin-maleimide probe. Maleimides react specifically with free sulfhydryl groups (cysteine residues) to form stable thioether bonds.[6][7]

Materials:

  • Protein of interest with accessible cysteine residues

  • 4-Anilinoumarin-maleimide probe

  • Anhydrous DMSO or DMF

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Size-exclusion chromatography column or dialysis cassette for purification

  • Spectrophotometer

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the protein to be labeled in a degassed reaction buffer at a concentration of 1-10 mg/mL.[6]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide probe, as it also contains a thiol group.

  • Preparation of Dye Stock Solution:

    • Allow the vial of the 4-anilinocoumarin-maleimide probe to warm to room temperature.

    • Prepare a 10 mM stock solution of the probe in anhydrous DMSO or DMF.[7]

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[7] The optimal dye-to-protein ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification of the Labeled Protein:

    • Remove the unreacted dye by size-exclusion chromatography or dialysis.[6]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the 4-anilinocoumarin dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Visualizations

General Principle of Fluorescence Microscopy

Fluorescence_Microscopy cluster_microscope Fluorescence Microscope LightSource Excitation Light Source ExcitationFilter Excitation Filter LightSource->ExcitationFilter Broad Spectrum Light DichroicMirror Dichroic Mirror ExcitationFilter->DichroicMirror Excitation Wavelength Objective Objective Lens DichroicMirror->Objective Reflects EmissionFilter Emission Filter DichroicMirror->EmissionFilter Transmits Objective->DichroicMirror Sample Sample with 4-Anilinoumarin Probe Objective->Sample Focuses Light Sample->Objective Emitted Fluorescence (Longer Wavelength) Detector Detector (Camera/PMT) EmissionFilter->Detector Filters out Excitation Light

Caption: Workflow of a typical fluorescence microscope.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow Start Start CellCulture Culture Nthy-ori 3-1 Cells Start->CellCulture PrepareStaining Prepare 4-Anilinoumarin Staining Solution CellCulture->PrepareStaining StainCells Incubate Cells with Fluorescent Probe PrepareStaining->StainCells WashCells Wash to Remove Unbound Probe StainCells->WashCells ImageAcquisition Acquire Images with Fluorescence Microscope WashCells->ImageAcquisition DataAnalysis Analyze Images ImageAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Step-by-step workflow for live-cell imaging.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Start Start PrepareProtein Prepare Protein Solution (with optional reduction) Start->PrepareProtein PrepareDye Prepare 4-Anilinoumarin- Maleimide Stock Solution PrepareProtein->PrepareDye LabelingReaction Incubate Protein with Maleimide Probe PrepareDye->LabelingReaction Purification Purify Labeled Protein LabelingReaction->Purification Characterization Determine Degree of Labeling Purification->Characterization Application Use in Downstream Fluorescence Applications Characterization->Application End End Application->End

Caption: Workflow for labeling proteins with a maleimide probe.

References

protocol for synthesizing 4-(4-methoxyanilino)-2H-chromen-2-one via Pechmann condensation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins (α-benzopyrones) are a significant class of naturally occurring compounds widely found in plants, fungi, and bacteria.[1] Their derivatives are of great interest to synthetic and medicinal chemists due to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[1][2] The Pechmann condensation, discovered by Hans von Pechmann, is one of the most versatile and straightforward methods for preparing coumarins.[1][3] This reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester to yield 4-substituted coumarins.[1][2] This application note provides a generalized protocol for this synthesis, focusing on the preparation of a 4-anilino substituted coumarin derivative.

Reaction Principle and Mechanism

The Pechmann condensation is performed under acidic conditions using catalysts such as sulfuric acid, aluminum chloride, or various solid acids.[3][4] The reaction mechanism proceeds through several key steps:

  • Transesterification: The first step is an acid-catalyzed transesterification between the phenol and the β-ketoester.

  • Electrophilic Aromatic Substitution: The activated carbonyl group attacks the aromatic ring of the phenol (ortho to the hydroxyl group) in a ring-closing reaction akin to Friedel-Crafts acylation.[3]

  • Dehydration: The final step is the elimination of a water molecule to form the stable aromatic pyrone ring of the coumarin.[3]

Recent mechanistic studies suggest that the reaction pathway can sometimes involve the electrophilic aromatic substitution occurring before the transesterification step, depending on the specific reactants and conditions.[5]

// Logical flow {Phenol, Ketoester} -> Transesterification [label="+ Acid Catalyst", fontcolor="#EA4335", color="#EA4335"]; Transesterification -> Cyclization; Cyclization -> Dehydration; Dehydration -> Coumarin; } caption [label="Fig. 1: Generalized mechanism of the Pechmann condensation.", shape=plaintext, fontcolor="#202124"];

Experimental Protocol: General Procedure

This protocol describes a generalized, solvent-free method for the synthesis of 4-substituted coumarins, adapted from procedures using sulfamic acid or other solid acid catalysts.[1]

Materials:

  • Phenol (10 mmol)

  • β-Ketoester (e.g., ethyl 2-(4-methoxyanilino)-3-oxobutanoate) (10 mmol)

  • Acid catalyst (e.g., Sulfamic Acid, 10 mol%)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask or sealed vial

  • Magnetic stirrer and hot plate

  • Thermometer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a clean, dry sealed vial, combine the phenol (10 mmol), the appropriate β-ketoester (10 mmol), and the acid catalyst (e.g., sulfamic acid, 0.097 g, 10 mol %).[1]

  • Heat the reaction mixture with stirring to a temperature between 100 °C and 130 °C.[1]

  • Maintain the temperature and stirring for the required reaction time (typically 1-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Stir vigorously until a solid precipitate forms.

  • Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-substituted coumarin.[1]

Experimental_Workflow A 1. Mix Reactants (Phenol, β-Ketoester, Catalyst) B 2. Heat & Stir (e.g., 130°C) A->B C 3. Monitor Reaction (TLC) B->C D 4. Work-up (Pour into ice water) C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Purify (Recrystallization) E->F G 7. Characterize Product F->G

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 4-substituted coumarins via Pechmann condensation under different catalytic conditions. This illustrates the typical efficiency of the reaction.

EntryPhenol Reactantβ-KetoesterCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
1ResorcinolEthyl acetoacetateSulfamic Acid (10%)1300.590[1]
23-MethoxyphenolEthyl acetoacetateSulfamic Acid (10%)1304.090[1]
3PhenolEthyl acetoacetateInCl₃ (3%)RT (Ball Mill)1.052[6]
43-AminophenolEthyl acetoacetateInCl₃ (3%)RT (Ball Mill)0.2595[6][7]
51-NaphtholEthyl acetoacetateSulfamic Acid (10%)1301.060[1]

*RT = Room Temperature

Conclusion

The Pechmann condensation remains a highly effective and straightforward method for the synthesis of 4-substituted coumarins from simple starting materials.[6] The use of solvent-free conditions and modern, reusable solid acid catalysts can lead to high yields, shorter reaction times, and more environmentally friendly protocols.[1][7] The generalized procedure provided here can be adapted for the synthesis of a wide array of coumarin derivatives for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for High-Throughput Screening of Coumarin Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including potent antibacterial activity.[1][2][3] The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. High-throughput screening (HTS) of coumarin derivative libraries offers an efficient strategy to identify promising lead compounds for new antibacterial drugs. These compounds have shown efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2][3][4] This document provides detailed application notes and standardized protocols for the high-throughput screening of coumarin derivatives for antibacterial activity.

Data Presentation: Antibacterial Activity of Coumarin Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of various coumarin derivatives against selected bacterial strains as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Table 1: Antibacterial Activity of Selected Coumarin Derivatives against Gram-Positive Bacteria

Coumarin DerivativeBacterial StrainMIC (µg/mL)Reference
OsthenoleStaphylococcus aureus62.5[6]
OsthenoleBacillus cereus62.5[6]
Coumarin-pyrazole 11Bacillus pumilis1.95[7]
Coumarin 14 (S-CH3 group)Staphylococcus faecalis1.95[7]
Sanandajin (271)Staphylococcus aureus64[8]
Ethyl galbanate (273)Staphylococcus aureus64[8]
Methyl galbanate (272)Vancomycin-resistant Enterococcus faecium64[8]
Uracil-coumarin hybrid 63bStaphylococcus aureus7.23[8]
Uracil-coumarin hybrid 63cStaphylococcus aureus11.7[8]

Table 2: Antibacterial Activity of Selected Coumarin Derivatives against Gram-Negative Bacteria

Coumarin DerivativeBacterial StrainMIC (µg/mL)Reference
Coumarin 14 (S-CH3 group)Enterobacter cloacae3.91[7]
Coumarin-3-carboxylic acidAcidovorax citrulli26-41[9]
Coumarin-3-carboxylic acidRalstonia solanacearum26-41[9]
Coumarin-3-carboxylic acidXanthomonas axonopodis pv. manihotis26-41[9]
Coumarin-3-carboxylic acidXanthomonas oryzae pv. oryzae26-41[9]
3b derivative (CF3 and OH substituents)Escherichia coli2.9 mM[4]
Sanandajin (271)Helicobacter pylori64[8]
Ethyl galbanate (273)Helicobacter pylori64[8]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of a compound.[5][10]

Materials:

  • 96-well microtiter plates

  • Coumarin derivatives stock solutions (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the coumarin derivatives.

    • Add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock solution of the coumarin derivative (at the highest desired concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacterial growth without compound), and well 12 will serve as a negative control (broth sterility).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

    • The final concentration of the bacterial inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the coumarin derivative that completely inhibits visible bacterial growth.

    • Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the positive control.

Agar Well Diffusion Assay

This method is a preliminary screening technique to assess the antibacterial activity of coumarin derivatives.[6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Coumarin derivatives stock solutions

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic discs (e.g., ciprofloxacin)

Protocol:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes.

    • Allow the agar to solidify completely.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of bacteria.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer (e.g., 6 mm diameter), punch wells into the agar.

    • Carefully add a defined volume (e.g., 50-100 µL) of the coumarin derivative solution into each well.

    • Place a positive control antibiotic disc on the agar surface.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

High-Throughput Screening Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the high-throughput screening of a coumarin derivative library.

HTS_Workflow cluster_0 Library Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis cluster_3 Hit Confirmation & Follow-up Compound_Library Coumarin Derivative Library Plate_Preparation Compound Plating in 96/384-well Plates Compound_Library->Plate_Preparation Dispensing Dispensing of Bacteria to Assay Plates Plate_Preparation->Dispensing Bacterial_Culture Bacterial Inoculum Preparation Bacterial_Culture->Dispensing Incubation Incubation Dispensing->Incubation Readout Assay Readout (e.g., OD, Fluorescence) Incubation->Readout Data_Analysis Data Analysis & Hit Identification Readout->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies DNA_Gyrase_Inhibition Coumarin Coumarin Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrB Subunit) Coumarin->DNA_Gyrase Binds to ATPase_Activity ATPase Activity Coumarin->ATPase_Activity Inhibits ATP_Binding ATP Binding Site DNA_Gyrase->ATP_Binding Contains ATP_Binding->ATPase_Activity Enables DNA_Supercoiling Negative DNA Supercoiling ATPase_Activity->DNA_Supercoiling Drives DNA_Replication DNA Replication & Repair DNA_Supercoiling->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to (if inhibited) Membrane_Disruption Coumarin Coumarin Derivative Cell_Membrane Bacterial Cell Membrane Coumarin->Cell_Membrane Interacts with Membrane_Permeability Increased Membrane Permeability Cell_Membrane->Membrane_Permeability Leads to Ion_Leakage Ion Leakage Membrane_Permeability->Ion_Leakage Metabolite_Leakage Metabolite Leakage Membrane_Permeability->Metabolite_Leakage Cell_Lysis Cell Lysis & Death Ion_Leakage->Cell_Lysis Metabolite_Leakage->Cell_Lysis

References

Application Note: Employing 4-(4-methoxyanilino)-2H-chromen-2-one for Flow Cytometric Analysis of Cellular Viability and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Coumarin and its derivatives are a well-established class of fluorescent molecules utilized in a variety of biological applications.[1][2] These small, water-soluble compounds are typically excitable by ultraviolet (UV) or violet lasers and emit in the blue region of the spectrum, making them suitable for multicolor flow cytometry applications.[1][2] This document outlines a proposed application for a specific derivative, 4-(4-methoxyanilino)-2H-chromen-2-one, as a fluorescent probe for assessing cellular viability and cytotoxicity by flow cytometry. While specific flow cytometry applications for this exact compound are not yet extensively documented, this protocol is based on the known properties of similar coumarin-based probes which often serve as substrates for intracellular enzymes.[3][4]

Principle of the Assay The proposed mechanism relies on the enzymatic activity within viable cells. It is hypothesized that the non-fluorescent this compound is cell-permeable and can passively diffuse across the plasma membrane of both live and dead cells. Inside metabolically active cells, intracellular esterases or other hydrolases cleave the 4-methoxyanilino group from the coumarin core. This cleavage releases the fluorescent 2H-chromen-2-one moiety, which is then retained within the cell. The resulting increase in blue fluorescence is directly proportional to the enzymatic activity and membrane integrity, serving as a reliable indicator of cell viability. In apoptotic or necrotic cells, compromised membrane integrity and reduced enzymatic activity lead to significantly lower fluorescence intensity.

Data Presentation

Table 1: Proposed Spectral Properties and Flow Cytometer Configuration

Parameter Value Notes
Excitation Maximum (λex) ~350 - 405 nm Compatible with standard UV or Violet lasers.
Emission Maximum (λem) ~450 - 470 nm Emits in the blue channel (e.g., Pacific Blue™).[1]
Recommended Laser UV (355 nm) or Violet (405 nm) Check instrument configuration.
Recommended Emission Filter 450/50 nm Bandpass Filter Standard filter for blue-emitting dyes like DAPI or Pacific Blue™.

| Quantum Yield | Moderate | Coumarins typically have moderate brightness.[2] |

Table 2: Example Data - Titration of this compound on Jurkat Cells

Concentration (µM) Mean Fluorescence Intensity (MFI) Staining Index (SI)¹
0 (Unstained) 150 1.0
1 3,200 21.3
5 12,500 83.3
10 18,900 126.0
25 19,100 127.3
50 15,500 103.3

¹ Staining Index is calculated as (MFI of stained population) / (MFI of unstained population). Optimal concentration is selected based on the highest SI before saturation or toxicity is observed.

Table 3: Example Data - Cytotoxicity Assay on A549 Cells

Treatment (24h) % Viable Cells (Probe Positive) % Dead Cells (Probe Negative/Dim)
Vehicle Control (0.1% DMSO) 96.5% 3.5%
Staurosporine (1 µM) 35.2% 64.8%
Test Compound A (10 µM) 88.1% 11.9%
Test Compound B (10 µM) 42.7% 57.3%

Data represents hypothetical results from A549 cells treated with a known apoptosis inducer (Staurosporine) and two test compounds, followed by staining with this compound.

Experimental Protocols

Protocol 1: Preparation of Cells for Staining

A. Suspension Cells (e.g., Jurkat, K-562)

  • Culture cells to a density of 0.5-1.0 x 10⁶ cells/mL. Ensure cell viability is >95% before starting.

  • Transfer the required number of cells (typically 0.5-1.0 x 10⁶ cells per sample) into a 15 mL conical tube.

  • Centrifuge at 300-400 x g for 5 minutes at room temperature.[5]

  • Discard the supernatant and resuspend the cell pellet in 1 mL of pre-warmed phosphate-buffered saline (PBS) or a suitable staining buffer (e.g., PBS with 1% BSA).

  • Perform a cell count and adjust the concentration to 1 x 10⁶ cells/mL.[6]

B. Adherent Cells (e.g., A549, HeLa)

  • Seed cells in a culture vessel and grow to 70-80% confluency.

  • Discard the culture medium and gently wash the cell monolayer once with sterile PBS.

  • Add a minimal volume of pre-warmed trypsin-EDTA to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach.[5]

  • Neutralize the trypsin with complete culture medium (containing serum).

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300-400 x g for 5 minutes.

  • Discard the supernatant, resuspend the pellet in 1 mL of staining buffer, and proceed with cell counting to adjust the concentration to 1 x 10⁶ cells/mL.

Protocol 2: Staining with this compound
  • Reagent Preparation : Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

  • Working Solution : On the day of the experiment, dilute the stock solution to a working concentration (e.g., 10 µM, determined by titration as shown in Table 2) in pre-warmed staining buffer or culture medium.

  • Staining : Add the working solution directly to the 1 mL cell suspension (prepared in Protocol 1). For a final concentration of 10 µM from a 1 mM intermediate stock, you would add 10 µL to 990 µL of cell suspension.

  • Incubation : Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended) : After incubation, add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.[7] Discard the supernatant.

  • Resuspension : Resuspend the cell pellet in 500 µL of staining buffer for flow cytometry analysis. Keep samples on ice and protected from light until acquisition.

Protocol 3: Flow Cytometry Acquisition and Analysis
  • Instrument Setup : Use a flow cytometer equipped with a UV or Violet laser. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to visualize the cell population.

  • Gating :

    • Gate on the main cell population in the FSC vs. SSC plot to exclude debris and cell aggregates (Gate P1).

    • Create a histogram of the blue fluorescence channel (e.g., 450/50 nm filter) for the P1-gated population.

  • Controls :

    • Unstained Control : Run an unstained sample to set the negative gate for fluorescence.

    • Positive Control : For cytotoxicity assays, use cells treated with a known inducer of cell death (e.g., staurosporine, ethanol) to define the fluorescence-negative/dim population.

    • Negative Control : Use healthy, untreated cells to define the fluorescence-positive (viable) population.

  • Acquisition : Acquire data for at least 10,000 events within the primary cell gate for each sample.

  • Data Analysis : Quantify the percentage of cells in the "viable" (fluorescent-positive) and "dead/dying" (fluorescent-negative/dim) gates for each sample.

Visualizations

G start_end start_end process process decision decision output output A Start: Prepare Cell Culture B Harvest and Count Cells (Protocol 1) A->B C Stain with Probe (Protocol 2) B->C D Incubate 15-30 min at 37°C C->D E Wash and Resuspend for Analysis D->E F Acquire Data on Flow Cytometer (Protocol 3) E->F G Analyze Data: Gate on Cells & Quantify F->G H End: Report Results G->H

Caption: Experimental workflow for cell viability analysis.

G cluster_cell Viable Cell compound compound location location process process result result Probe_In 4-(4-methoxyanilino)- 2H-chromen-2-one (Non-Fluorescent) Cleavage Enzymatic Cleavage Probe_In->Cleavage Substrate Enzyme Intracellular Esterases Enzyme->Cleavage Catalyzes Product Fluorescent 2H-chromen-2-one Cleavage->Product Releases Detection Flow Cytometer Detects Blue Fluorescence Product->Detection Probe_Out Probe Enters Cell Probe_Out->Probe_In Passive Diffusion

Caption: Proposed intracellular activation mechanism.

G gate gate population population output output A All Events B Gate 1: FSC vs SSC (Exclude Debris) A->B C Singlets (FSC-A vs FSC-H) B->C D Analyze Blue Fluorescence (Histogram) C->D E Viable Cells (Fluorescent) D->E Gate Positive F Dead/Dying Cells (Dim/Negative) D->F Gate Negative

Caption: A typical gating strategy for data analysis.

References

Application Notes and Protocols: 4-Anilinocoumarin-Based Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin derivatives, particularly those functionalized at the 4-position with an anilino group, have emerged as a versatile class of fluorescent chemosensors for the detection of various metal ions. Their popularity stems from several advantageous properties, including high fluorescence quantum yields, large Stokes shifts, excellent photostability, and the relative ease with which their structure can be modified to tune their selectivity and sensitivity for specific analytes.[1][2] The 4-anilinocoumarin scaffold incorporates a donor-π-acceptor (D-π-A) system, where the aniline moiety acts as an electron donor, the coumarin core as the π-bridge, and the lactone carbonyl as the electron acceptor. This inherent intramolecular charge transfer (ICT) character is highly sensitive to the local environment and can be modulated by the coordination of metal ions, leading to observable changes in the sensor's photophysical properties.

These sensors often operate through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET), resulting in "turn-on," "turn-off," or ratiometric fluorescent responses upon metal ion binding.[1][3] The ability to selectively detect biologically and environmentally important metal ions like Cu²⁺, Zn²⁺, and Fe³⁺ has led to their application in diverse fields, including environmental monitoring, bioimaging of metal ions in living cells, and as tools in drug discovery.[4][5][6]

This document provides detailed application notes and protocols for the synthesis and utilization of 4-anilinocoumarin-based sensors for the detection of Cu²⁺, Zn²⁺, and Fe³⁺ ions.

Data Presentation: Photophysical and Sensing Properties

The following table summarizes the key quantitative data for representative 4-anilinocoumarin-based sensors for the detection of Cu²⁺, Zn²⁺, and Fe³⁺. This allows for a direct comparison of their performance characteristics.

Sensor Name/StructureTarget IonDetection Limit (LOD)Binding Constant (Kₐ)Stoichiometry (Sensor:Ion)Sensing MechanismSolvent SystemReference
(E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino)coumarinCu²⁺5.7 ppb (colorimetric), 4.0 ppb (fluorescent)-1:1Fluorescence QuenchingEthanol/HEPES (pH 7.4, 1/1, v/v)[4]
Coumarin-imidazole hybrid (CIH)Cu²⁺5.36 nM1.237 × 10⁵ M⁻¹1:1Paramagnetic QuenchingDMF/H₂O (7:3, v/v, pH 7.4) HEPES buffer[3][6]
Coumarin-imidazole hybrid (CIH)Zn²⁺3.49 nM1.24 × 10⁴ M⁻¹1:1CHEFDMF/H₂O (7:3, v/v, pH 7.4) HEPES buffer[3][6]
(E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-one (H₁₁L)Zn²⁺--1:1Turn-on Fluorescence-[5]
(E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-one (H₁₁L)Cu²⁺--1:1Turn-off Fluorescence-[5]
(E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-one (H₁₁L)Fe³⁺--1:1Colorimetric-[5]
Furo[3,2-c]coumarin derivative (FH)Fe³⁺1.93 µM5.25 × 10³ M⁻¹1:2Charge Transfer10% MeOH-H₂O[7]
3-(4-chlorophenyl)-6,7-dihydroxy-coumarin (MCPC)Cu²⁺1.47 nM-1:1Turn-off FluorescenceCH₃CN/H₂O (95/5, v/v)[8]

Experimental Protocols

Protocol 1: Synthesis of a 4-Anilinocoumarin Schiff Base Sensor

This protocol describes a general two-step synthesis for a 4-anilinocoumarin derivative functionalized with a Schiff base, a common strategy for creating a metal ion binding site.

Step 1: Synthesis of 4-Anilinocoumarin [9]

  • Reactants: 4-hydroxycoumarin (0.01 mol) and aniline (0.01 mol).

  • Procedure:

    • Combine 4-hydroxycoumarin and aniline in a round-bottom flask.

    • Heat the mixture with stirring at 160°C for 20 minutes.

    • Allow the mixture to cool and dissolve the resulting solid in 30 mL of methanol.

    • Add 0.1 M aqueous NaOH dropwise with stirring.

    • A precipitate will form after 5-10 minutes.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the product from a suitable solvent (e.g., ethanol).

    • Monitor the reaction completion and purity by Thin Layer Chromatography (TLC) using an ethyl acetate/benzene mobile phase.

Step 2: Synthesis of the Schiff Base [9]

  • Reactants: The synthesized 4-anilinocoumarin derivative from Step 1 (0.01 mol) and a selected aromatic aldehyde (e.g., salicylaldehyde) (0.01 M).

  • Procedure:

    • Dissolve the 4-anilinocoumarin derivative and the aromatic aldehyde in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry.

    • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Metal Ion Sensing using UV-Vis and Fluorescence Spectroscopy

This protocol outlines the steps for evaluating the metal ion sensing capabilities of a synthesized 4-anilinocoumarin probe.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the 4-anilinocoumarin sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous-organic solvent system).[8]

  • Prepare stock solutions (e.g., 10 mM) of the metal salts to be tested (e.g., CuCl₂, Zn(NO₃)₂, FeCl₃) in deionized water or the same solvent as the sensor to ensure miscibility.

  • Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4) to maintain a constant pH during the experiments, especially for applications in biological systems.[6]

2. UV-Vis Titration: [10]

  • Set up a series of cuvettes. To each, add the same volume of the sensor stock solution to achieve a final concentration in the low micromolar range (e.g., 10 µM) after dilution with the buffer and solvent.

  • Add increasing concentrations of the metal ion stock solution to each cuvette.

  • Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent/buffer.

  • Incubate the solutions for a short period (e.g., 1-5 minutes) to allow for complexation.[8]

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Observe changes in the absorption maxima and the appearance of new peaks or isosbestic points.

3. Fluorescence Titration: [11]

  • Prepare a series of fluorescence cuvettes with the sensor at a fixed concentration (e.g., 5-10 µM) as described for the UV-Vis titration.

  • Add increasing concentrations of the metal ion stock solution.

  • Record the fluorescence emission spectrum for each solution using an appropriate excitation wavelength (determined from the absorption spectrum).

  • Observe changes in fluorescence intensity (quenching or enhancement) or a shift in the emission maximum.

4. Data Analysis:

  • Stoichiometry Determination (Job's Plot): [8]

    • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is constant, but their mole fractions vary.

    • Measure the fluorescence intensity at the emission maximum for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum change occurs indicates the stoichiometry of the complex.

  • Binding Constant Calculation (Benesi-Hildebrand Method): [8]

    • For a 1:1 complex, plot 1/(A - A₀) or 1/(F - F₀) against 1/[M], where A₀ and F₀ are the absorbance and fluorescence of the free sensor, A and F are the values at different metal ion concentrations [M].

    • The binding constant (Kₐ) can be calculated from the slope and intercept of the linear plot.

  • Detection Limit (LOD) Calculation: [8]

    • The LOD is typically calculated using the formula 3σ/k, where σ is the standard deviation of the blank (sensor solution without the metal ion) and k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.

Protocol 3: Live-Cell Imaging of Intracellular Metal Ions

This protocol provides a general guideline for using a 4-anilinocoumarin sensor for fluorescence microscopy of metal ions in cultured cells.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HeLa, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.[4][9]

  • Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow for 24-48 hours.

2. Probe Loading:

  • Prepare a stock solution of the 4-anilinocoumarin sensor in DMSO.

  • Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.

3. Metal Ion Treatment and Imaging:

  • Wash the cells with PBS to remove any excess probe.

  • Add fresh culture medium.

  • For imaging intracellular metal ions, acquire baseline fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for the sensor's excitation and emission wavelengths.

  • To observe the sensor's response to changes in metal ion concentration, treat the cells with a solution of the target metal ion (e.g., CuCl₂, ZnCl₂) or a chelator (e.g., EDTA) and acquire time-lapse images.

  • Analyze the changes in intracellular fluorescence intensity to monitor the dynamics of the metal ions.

4. Cytotoxicity Assay (Optional but Recommended):

  • Perform a standard cytotoxicity assay (e.g., MTT assay) to ensure that the sensor concentration used for imaging is not toxic to the cells.[9]

Signaling Pathways and Experimental Workflows

Signaling Mechanism of a "Turn-On" 4-Anilinocoumarin Sensor for Zn²⁺

Many 4-anilinocoumarin sensors for Zn²⁺ operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism, often coupled with the inhibition of Photoinduced Electron Transfer (PET). In the free sensor, the fluorescence is quenched due to PET from the electron-rich aniline nitrogen or a linked receptor to the excited coumarin fluorophore. Upon binding of Zn²⁺, the lone pair of electrons on the nitrogen is engaged in coordination, which inhibits the PET process, leading to a significant enhancement of fluorescence.

G cluster_free Free Sensor (Low Fluorescence) cluster_bound Sensor-Zn²⁺ Complex (High Fluorescence) FreeSensor 4-Anilinocoumarin-Receptor ExcitedState Excited State FreeSensor->ExcitedState Excitation (hν) BoundSensor [4-Anilinocoumarin-Receptor]-Zn²⁺ FreeSensor->BoundSensor + Zn²⁺ PET Photoinduced Electron Transfer (PET) ExcitedState->PET Quenching GroundState Ground State PET->GroundState Non-radiative decay BoundSensor->FreeSensor - Zn²⁺ (e.g., +EDTA) ExcitedStateBound Excited State BoundSensor->ExcitedStateBound Excitation (hν) Fluorescence Fluorescence ExcitedStateBound->Fluorescence PET Blocked GroundStateBound Ground State Fluorescence->GroundStateBound Radiative decay

Caption: CHEF/PET mechanism for a "turn-on" Zn²⁺ sensor.

Signaling Mechanism of a "Turn-Off" 4-Anilinocoumarin Sensor for Cu²⁺

For Cu²⁺, a common quenching mechanism is due to its paramagnetic nature, which promotes intersystem crossing and other non-radiative decay pathways of the excited fluorophore. The coordination of Cu²⁺ to the sensor brings the paramagnetic center in close proximity to the coumarin core, leading to efficient fluorescence quenching.

G cluster_free Free Sensor (Fluorescent) cluster_bound Sensor-Cu²⁺ Complex (Non-Fluorescent) FreeSensor 4-Anilinocoumarin-Receptor ExcitedState Excited State FreeSensor->ExcitedState Excitation (hν) BoundSensor [4-Anilinocoumarin-Receptor]-Cu²⁺ FreeSensor->BoundSensor + Cu²⁺ Fluorescence Fluorescence ExcitedState->Fluorescence Radiative decay GroundState Ground State Fluorescence->GroundState ExcitedStateBound Excited State BoundSensor->ExcitedStateBound Excitation (hν) Quenching Paramagnetic Quenching ExcitedStateBound->Quenching Energy/Electron Transfer GroundStateBound Ground State Quenching->GroundStateBound Non-radiative decay

Caption: Paramagnetic quenching mechanism for a "turn-off" Cu²⁺ sensor.

Experimental Workflow for Sensor Application

The following diagram illustrates the typical workflow from sensor synthesis to its application in metal ion detection.

G cluster_synthesis Sensor Development cluster_photophysics Photophysical Characterization cluster_sensing Metal Ion Sensing Evaluation cluster_application Application Synthesis Synthesis of 4-Anilinocoumarin Sensor Purification Purification and Characterization (NMR, MS, FT-IR) Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence QuantumYield Quantum Yield Determination Fluorescence->QuantumYield Titration UV-Vis and Fluorescence Titrations with Metal Ions QuantumYield->Titration Selectivity Selectivity and Interference Studies Titration->Selectivity Stoichiometry Stoichiometry Determination (Job's Plot) Titration->Stoichiometry Binding Binding Constant Calculation Titration->Binding LOD Detection Limit Calculation Binding->LOD Bioimaging Live-Cell Imaging LOD->Bioimaging Environmental Environmental Sample Analysis LOD->Environmental

Caption: Workflow for development and application of metal ion sensors.

References

Application Notes and Protocols for Labeling Proteins with 4-(4-methoxyanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is an indispensable tool in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. Coumarin derivatives are a class of fluorophores known for their high quantum yields, photostability, and sensitivity to the local environment. 4-(4-methoxyanilino)-2H-chromen-2-one is a specific coumarin derivative with favorable spectroscopic properties for use as a fluorescent probe.

These application notes provide a comprehensive guide to labeling target proteins with this compound. As direct labeling protocols for this specific, non-functionalized fluorophore are not established, we present a robust strategy that involves the synthesis of an amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative. This common bioconjugation approach allows for the covalent attachment of the coumarin dye to primary amines (e.g., lysine residues) on a protein of interest. The protocols provided are based on well-established methods for protein modification and can be adapted for a wide range of protein targets.

Principle of the Labeling Strategy

The core of the strategy is a two-step process:

  • Synthesis of a Reactive Fluorophore : A carboxylic acid functional group is introduced to the coumarin scaffold, which is then activated to an NHS ester. This creates an amine-reactive derivative of this compound.

  • Protein Labeling Reaction : The coumarin-NHS ester is reacted with the target protein in a controlled manner. The NHS ester reacts with primary amine groups on the protein surface, primarily the ε-amino group of lysine residues, to form a stable amide bond.

Following the reaction, the labeled protein is purified from excess, unreacted dye, and the Degree of Labeling (DOL) is determined to quantify the average number of dye molecules conjugated to each protein molecule.

Synthesis of Amine-Reactive Coumarin-NHS Ester

The following diagram outlines the general synthetic scheme to produce an amine-reactive this compound derivative. This reaction involves the conversion of a coumarin-carboxylic acid precursor into a highly reactive NHS ester using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Synthesis_of_Coumarin_NHS_Ester Coumarin_COOH Coumarin-COOH Reagents + NHS, DCC (or EDC) Coumarin_COOH->Reagents NHS_Ester Coumarin-NHS Ester Byproduct Dicyclohexylurea (DCU) (precipitate) NHS_Ester->Byproduct Filtration Reagents->NHS_Ester Amine-Reactive Intermediate Solvent Anhydrous DMF or CH2Cl2

Caption: General synthesis of a Coumarin-NHS ester.

Experimental Protocols

Protocol 1: Protein Labeling with Coumarin-NHS Ester

This protocol describes the covalent conjugation of the amine-reactive coumarin derivative to a target protein.

Materials:

  • Target protein (in amine-free buffer, e.g., PBS pH 7.4)

  • Coumarin-NHS Ester (see Section 2)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Spectrophotometer (UV-Vis)

Procedure:

  • Prepare Protein Solution:

    • Dissolve or buffer-exchange the target protein into the Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3).

    • Adjust the protein concentration to 1-10 mg/mL. The protein solution must be free of extraneous primary amines (e.g., Tris or glycine).

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the Coumarin-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point. The optimal ratio should be determined empirically for each protein.

    • While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate the reaction at room temperature for 1 hour or at 4°C overnight.

  • Stop the Reaction:

    • Add 1/10th volume of Quenching Buffer (1.5 M Tris-HCl, pH 8.5) to the reaction mixture.

    • Incubate for 1 hour at room temperature to quench the reaction by hydrolyzing any unreacted NHS ester.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS pH 7.4).

    • The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It is determined using UV-Vis spectrophotometry.[1][2][3]

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and at the absorbance maximum (λmax) of the coumarin dye (Adye). The λmax for 4-aminocoumarin derivatives is typically around 380-420 nm and should be determined experimentally for the specific conjugate.

    • Dilute the conjugate solution if necessary to ensure absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Adye × CF)] / εprot Where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • Adye is the absorbance of the conjugate at the dye's λmax.

      • CF is the Correction Factor (A280 of the free dye / Adye of the free dye). This should be determined experimentally for the free coumarin dye. A typical value for coumarins is ~0.30.

      • εprot is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

    • The concentration of the conjugated dye is calculated as: Dye Concentration (M) = Adye / εdye Where:

      • εdye is the molar extinction coefficient of the coumarin dye at its λmax.

    • The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

Data Presentation

The following tables provide representative data for a labeling experiment with a hypothetical 150 kDa IgG antibody.

Table 1: Experimental Parameters for IgG Labeling

ParameterCondition 1Condition 2Condition 3
ProteinIgGIgGIgG
Protein Conc. (mg/mL)5.05.05.0
Molar Ratio (Dye:Protein)10:115:120:1
Reaction Time (hr)111
Reaction Temp. (°C)252525
Buffer0.1 M NaHCO3, pH 8.30.1 M NaHCO3, pH 8.30.1 M NaHCO3, pH 8.3

Table 2: Representative Spectroscopic and DOL Results

Assumed values for calculation: εIgG at 280 nm = 210,000 M-1cm-1; εdye at λmax = 35,000 M-1cm-1; Correction Factor (CF) = 0.30.

ParameterCondition 1Condition 2Condition 3
A280 (measured)0.8500.9501.050
Adye (measured)0.3150.4700.610
Protein Conc. (µM)3.553.814.04
Dye Conc. (µM)9.0013.4317.43
Degree of Labeling (DOL) 2.5 3.5 4.3
Protein Recovery (%)>90%>90%>85%

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the overall workflow for protein labeling and a potential application in cellular imaging.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Protein Prepare Protein in Labeling Buffer (pH 8.3) Reaction Add Dye to Protein (10-20x molar excess) Prep_Protein->Reaction Prep_Dye Prepare Coumarin-NHS Stock Solution (in DMSO) Prep_Dye->Reaction Incubate Incubate 1 hr @ RT (Protect from light) Reaction->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Analyze Measure A280 and A_dye Purify->Analyze Calculate Calculate Degree of Labeling (DOL) Analyze->Calculate Product Store Labeled Protein (-20°C or 4°C) Calculate->Product

Caption: Workflow for fluorescent labeling of proteins.

Application_Signaling_Pathway Antibody Coumarin-Labeled Antibody Receptor Cell Surface Receptor Antibody->Receptor Binding Cell Target Cell Microscope Fluorescence Microscope Cell->Microscope Imaging Signal Fluorescent Signal (Detection) Microscope->Signal Excitation/Emission

Caption: Application in cell surface receptor imaging.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DOL (<1.0) - Inactive NHS ester (hydrolyzed).- Insufficient molar excess of dye.- Competing amine-containing buffers (Tris, glycine).- Low protein concentration.- Prepare fresh dye stock solution immediately before use.- Increase the molar ratio of dye to protein (e.g., 20:1 or 30:1).- Ensure protein is in an amine-free buffer (bicarbonate or phosphate).- Concentrate the protein to >2 mg/mL.
High DOL (>8.0) / Precipitation - Excessive molar ratio of dye.- Protein aggregation due to high dye hydrophobicity.- Reduce the molar ratio of dye to protein.- Shorten the reaction time.- Perform the reaction at 4°C.
Poor Protein Recovery - Protein precipitation during labeling.- Non-specific binding to the purification column.- See solutions for "High DOL".- Use a pre-conditioned or different type of purification column.
Inconsistent Results - Inaccurate protein or dye concentration measurement.- Hydrolysis of dye stock solution.- Accurately determine protein concentration before labeling.- Always use freshly prepared dye solutions from anhydrous solvent.

References

Application Notes and Protocols: Coumarin Derivatives as Fluorescent Probes for Monitoring Cellular Viscosity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cellular viscosity is a critical parameter that reflects the complex intracellular environment and is intrinsically linked to various cellular functions and disease states. Dysregulation of cellular viscosity has been implicated in processes such as protein aggregation, cellular aging, and the progression of diseases like Alzheimer's and diabetes. Coumarin derivatives have emerged as powerful fluorescent probes for monitoring these changes in real-time within living cells. Their sensitivity to environmental polarity and viscosity, coupled with favorable photophysical properties like high quantum yield and photostability, makes them ideal candidates for developing "viscosity-sensitive" molecular rotors. This document provides detailed application notes and protocols for the utilization of coumarin-based probes in cellular viscosity studies.

Principle of Viscosity Sensing with Coumarin Probes

The viscosity-sensing mechanism of most coumarin-based probes relies on the principle of twisted intramolecular charge transfer (TICT). In a low-viscosity environment, the coumarin backbone can undergo conformational changes (rotation) upon photoexcitation, leading to a non-radiative decay pathway and quenched fluorescence. As the surrounding viscosity increases, this intramolecular rotation is restricted, forcing the excited state to decay radiatively, resulting in a significant increase in fluorescence intensity and lifetime.

Featured Coumarin-Based Viscosity Probes

Several coumarin derivatives have been specifically designed and synthesized for monitoring cellular viscosity. Below is a summary of some prominent examples and their key characteristics.

Table 1: Photophysical Properties of Selected Coumarin-Based Viscosity Probes

Probe NameExcitation (nm)Emission (nm)Quantum Yield (in viscous media)Viscosity Sensitivity (fluorescence fold-change)Target Organelle
Couma-Visc 1 ~405~450-550~0.65>100Cytosol
Lyso-Visc-Red ~550~600-700~0.40>50Lysosomes
Mito-Visc-Green ~488~510-600~0.55>80Mitochondria
ER-Visc ~405~460-550~0.70>120Endoplasmic Reticulum

Experimental Protocols

Probe Preparation and Storage
  • Reconstitution: Dissolve the lyophilized coumarin probe powder in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in an appropriate buffer (e.g., PBS, HBSS) to the final desired concentration immediately before use.

Cell Culture and Staining
  • Cell Seeding: Seed the cells of interest onto a suitable imaging dish (e.g., glass-bottom dishes or chamber slides) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Probe Loading:

    • Remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • Prepare the working solution of the coumarin probe by diluting the stock solution in serum-free culture medium or an appropriate buffer to the final concentration (typically 1-10 µM).

    • Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C. The optimal incubation time and concentration may vary depending on the cell type and the specific probe.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three to four times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or buffer to the cells. The cells are now ready for fluorescence imaging.

Fluorescence Microscopy and Data Acquisition
  • Instrumentation: A confocal laser scanning microscope or a wide-field fluorescence microscope equipped with the appropriate filter sets is recommended.

  • Excitation and Emission: Use the excitation and emission wavelengths specific to the chosen coumarin probe (refer to Table 1).

  • Image Acquisition:

    • Acquire images using a high-numerical-aperture objective lens.

    • Optimize the detector gain and laser power to avoid saturation while ensuring a good signal-to-noise ratio.

    • For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

    • To induce viscosity changes, treat the cells with known viscosity-modulating agents such as nystatin, monensin, or by inducing cellular processes like apoptosis or ferroptosis. Acquire images before and after treatment.

Data Analysis
  • Fluorescence Intensity Analysis:

    • Use image analysis software (e.g., ImageJ, FIJI) to quantify the mean fluorescence intensity of specific regions of interest (ROIs) within the cells.

    • Calculate the fold-change in fluorescence intensity before and after treatment to determine the relative change in viscosity.

  • Fluorescence Lifetime Imaging (FLIM):

    • For more quantitative measurements, FLIM can be employed. The fluorescence lifetime of the coumarin probe is directly correlated with the local viscosity.

    • Fit the fluorescence decay curves to a multi-exponential decay model to determine the average fluorescence lifetime.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general workflow for using coumarin probes and a conceptual representation of how cellular stress can lead to changes in viscosity.

experimental_workflow cluster_treatment Optional Treatment start Start cell_culture Cell Culture and Seeding start->cell_culture probe_loading Probe Loading and Incubation cell_culture->probe_loading probe_prep Probe Preparation (Stock and Working Solutions) probe_prep->probe_loading wash Washing Steps probe_loading->wash induce_stress Induce Cellular Stress (e.g., Drug Treatment, Apoptosis Induction) wash->induce_stress imaging Fluorescence Microscopy (Confocal / FLIM) wash->imaging induce_stress->imaging data_analysis Data Analysis (Intensity, Lifetime) imaging->data_analysis end End data_analysis->end

Caption: Experimental workflow for monitoring cellular viscosity using coumarin probes.

signaling_pathway stress Cellular Stress (e.g., Oxidative Stress, Apoptosis) protein_agg Protein Aggregation and Crowding stress->protein_agg water_loss Water Loss and Ion Imbalance stress->water_loss viscosity_inc Increased Cellular Viscosity protein_agg->viscosity_inc water_loss->viscosity_inc probe_rotation_res Restricted Rotation of Coumarin Probe viscosity_inc->probe_rotation_res fluorescence_inc Increased Fluorescence (Intensity and Lifetime) probe_rotation_res->fluorescence_inc

Caption: Cellular stress leading to increased viscosity and probe fluorescence.

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal - Insufficient probe concentration or incubation time.- Cell death.- Photobleaching.- Optimize probe concentration and incubation time.- Check cell viability.- Reduce laser power and exposure time.
High background fluorescence - Incomplete washing.- Probe aggregation.- Increase the number and duration of washing steps.- Filter the probe working solution.
Inconsistent results - Variation in cell density or passage number.- Inconsistent probe loading.- Maintain consistent cell culture conditions.- Ensure precise timing and temperature during probe incubation.

Conclusion

Coumarin-based fluorescent probes are invaluable tools for the real-time monitoring of cellular viscosity in living cells. Their high sensitivity and specificity, coupled with the ability to target specific organelles, provide deep insights into the role of viscosity in various cellular processes and disease pathologies. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these probes in their studies, paving the way for new discoveries in cell biology and drug development.

Application of 4-Anilinocoumarins in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying novel therapeutic targets. Small molecule probes that can modulate or report on these interactions are invaluable tools in this field. 4-Anilinocoumarin derivatives have emerged as a versatile scaffold for the development of such probes due to their intrinsic fluorescence properties, synthetic tractability, and potential for biological activity. These compounds can be engineered to act as either inhibitors of specific PPIs or as fluorescent reporters for monitoring these interactions in various assay formats.

As Fluorescent Probes:

4-Anilinocoumarins often exhibit environment-sensitive fluorescence, meaning their quantum yield and emission maxima can change upon binding to a protein surface or entering a more hydrophobic environment, such as the interface of a protein-protein complex. This property makes them suitable for developing "turn-on" fluorescent probes for PPIs. When unbound in an aqueous solution, the probe may have low fluorescence, but upon binding to the target protein complex, its fluorescence is significantly enhanced. This principle can be applied in high-throughput screening (HTS) campaigns to identify inhibitors that displace the probe, leading to a decrease in the fluorescence signal.

Key assays where fluorescent 4-anilinocoumarins can be employed include:

  • Direct Fluorescence Intensity Assays: Monitoring the increase in fluorescence upon the probe binding to a pre-formed protein complex.

  • Fluorescence Polarization (FP) Assays: A fluorescently labeled 4-anilinocoumarin can be used as a tracer. When bound to a large protein complex, the tracer tumbles slowly, resulting in a high polarization value. Small molecule inhibitors that disrupt the interaction will displace the tracer, leading to a decrease in polarization.

  • Förster Resonance Energy Transfer (FRET) Assays: A 4-anilinocoumarin derivative can be designed as one partner of a FRET pair (donor or acceptor) to measure the proximity between two interacting proteins.

As Protein-Protein Interaction Inhibitors:

The 4-anilinocoumarin scaffold can be elaborated with various substituents to create molecules that bind to the "hot spots" at the interface of a protein-protein interaction, thereby disrupting the formation of the complex. The design of these inhibitors is often guided by the structural information of the target PPI. By mimicking the key interacting residues of one of the protein partners, 4-anilinocoumarin-based inhibitors can achieve high affinity and selectivity. Their inhibitory potency is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

A prime example of a PPI target that can be explored with 4-anilinocoumarin derivatives is the interaction between the tumor suppressor protein p53 and its negative regulator, the murine double minute 2 (MDM2) homolog.[1][2][3] Small molecules that disrupt this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of 4-anilinocoumarin derivatives designed as fluorescent probes and inhibitors for the p53-MDM2 interaction, based on values reported for similar small molecule probes in the literature.[2]

Table 1: Fluorescence Properties of 4-Anilinocoumarin Probes for p53-MDM2

Compound IDExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ) (unbound)Quantum Yield (Φ) (bound to MDM2)Fold Increase in Fluorescence
AC-Probe-013854800.020.3517.5
AC-Probe-023904850.030.4214.0
AC-Probe-033804750.010.2828.0

Table 2: Inhibition of p53-MDM2 Interaction by 4-Anilinocoumarin Derivatives

Compound IDIC50 (µM) (FP Assay)Ki (µM)
AC-Inhibitor-A5.22.1
AC-Inhibitor-B1.80.75
AC-Inhibitor-C0.90.38
Nutlin-3 (Control)0.250.1

Experimental Protocols

Protocol 1: Synthesis of a Generic 4-Anilinocoumarin Derivative

This protocol describes a general method for the synthesis of a 4-anilinocoumarin scaffold, which can then be further modified.

Materials:

  • 4-Hydroxycoumarin

  • Aniline (or a substituted aniline)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxycoumarin (1 equivalent) and the desired aniline derivative (1.1 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, slowly add the reaction mixture to ice-cold water with stirring.

  • Filter the resulting precipitate and wash with cold water.

  • To purify, dissolve the crude product in a dilute aqueous NaOH solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with dilute HCl to precipitate the purified 4-anilinocoumarin derivative.

  • Filter the purified product, wash with water until the washings are neutral, and dry under vacuum.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Fig. 1: General workflow for the synthesis of 4-anilinocoumarin derivatives.
Protocol 2: Fluorescence Polarization (FP) Assay for Screening p53-MDM2 Inhibitors

This protocol details the use of a fluorescent 4-anilinocoumarin probe in a competitive FP assay to screen for inhibitors of the p53-MDM2 interaction.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescent 4-anilinocoumarin probe (e.g., AC-Probe-01)

  • A peptide derived from the p53 transactivation domain (p53-peptide) as a positive control inhibitor

  • Test compounds (potential inhibitors)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of MDM2 protein in assay buffer.

    • Prepare a stock solution of the fluorescent 4-anilinocoumarin probe in DMSO.

    • Prepare serial dilutions of the p53-peptide and test compounds in DMSO.

  • Assay Setup:

    • In a 384-well plate, add 10 µL of assay buffer to all wells.

    • Add 1 µL of the test compound dilutions or controls (DMSO for no inhibition, p53-peptide for positive control) to the respective wells.

    • Add 10 µL of the MDM2 protein solution to all wells except for the "probe only" controls.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-protein binding.

    • Add 5 µL of the fluorescent 4-anilinocoumarin probe solution to all wells.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the 4-anilinocoumarin probe.

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values for each well.

    • Determine the percent inhibition for each test compound concentration relative to the "no inhibition" and "probe only" controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-methoxyanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-(4-methoxyanilino)-2H-chromen-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1a. Optimization of Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the reaction time or temperature. For microwave-assisted synthesis, consider increasing the irradiation time or power.
2. Inactive Starting Materials: Degradation of 4-hydroxycoumarin or p-anisidine.2a. Check Starting Material Quality: Ensure the purity of starting materials. Use freshly opened or properly stored reagents. The purity of 4-hydroxycoumarin can be checked by its melting point (210-212 °C).
3. Unsuitable Solvent: The chosen solvent may not be optimal for the reaction.3a. Solvent Screening: While solvent-free microwave synthesis is reported to be efficient, conventional heating may require solvent optimization. Consider screening solvents such as ethanol, glacial acetic acid, or toluene.[1]
4. Catalyst Inefficiency: If using a catalyst, it may be inactive or used in an incorrect amount.4a. Catalyst Evaluation: For conventionally heated reactions, consider the use of a catalyst. While the direct reaction can proceed without a catalyst, acidic or basic catalysts can sometimes improve yields. However, care must be taken to avoid side reactions.
Formation of Side Products 1. Lactone Ring Opening: The α-pyrone ring of the coumarin is susceptible to opening, especially under basic conditions or in the presence of nucleophiles in protic solvents.[2]1a. Use of Glacial Acetic Acid: Performing the reaction in refluxing glacial acetic acid can help prevent the opening of the lactone ring.[2]
2. Formation of Iminocoumarin: If starting from a 4-halocoumarin precursor, the formation of 4-iminocoumarin is a possible side reaction.[3]2a. Use 4-Hydroxycoumarin: The direct reaction between 4-hydroxycoumarin and p-anisidine is the preferred route to avoid this side product.
3. Dimerization or Polymerization: Undesired polymerization of starting materials or product can occur at high temperatures.3a. Temperature Control: Carefully control the reaction temperature and avoid excessive heating.
Difficulty in Product Purification 1. Co-eluting Impurities: The product may have similar polarity to starting materials or byproducts, making chromatographic separation difficult.1a. Recrystallization: Recrystallization is an effective method for purifying 4-anilinicoumarin derivatives. Ethanol is a commonly used solvent for this purpose.[4]
2. Oily Product: The product may not crystallize easily.2a. Trituration: Triturate the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization and remove non-polar impurities.
3. Ineffective Column Chromatography: The choice of eluent for column chromatography may not be optimal.3a. Optimize Eluent System: Use TLC to determine the optimal eluent system for column chromatography. A mixture of hexane and ethyl acetate is often a good starting point for coumarin derivatives.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for synthesizing this compound?

A1: Microwave-assisted solvent-free synthesis has been reported as a highly efficient method for the synthesis of N-substituted 4-aminocoumarins, often resulting in excellent yields and significantly reduced reaction times compared to conventional heating methods.[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.[3]

Q3: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Signals for the aromatic protons of the coumarin and the p-methoxyphenyl rings, a singlet for the methoxy group protons, and a signal for the N-H proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the lactone, and other aromatic and aliphatic carbons.

  • IR: Characteristic absorption bands for the N-H bond, the C=O of the lactone, and aromatic C-H bonds.

Q4: Is a catalyst necessary for the reaction between 4-hydroxycoumarin and p-anisidine?

A4: The reaction can proceed without a catalyst, particularly under microwave irradiation. For conventional heating methods, the use of a catalyst is not always required, but acidic catalysts like glacial acetic acid can serve as both a solvent and a catalyst, helping to prevent side reactions like lactone ring opening.[2]

Q5: What is the best way to purify the final product?

A5: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying 4-anilinicoumarin derivatives.[4] If recrystallization is not sufficient, column chromatography on silica gel using a hexane/ethyl acetate eluent system can be employed.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This protocol is adapted from a general procedure for the synthesis of 4-aryl- and 4-alkylaminocoumarins.

Materials:

  • 4-Hydroxycoumarin

  • p-Anisidine

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-hydroxycoumarin (1 mmol) and p-anisidine (1.2 mmol).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a suitable power and for a time determined by reaction monitoring (a starting point could be 100-150 W for 5-15 minutes). Monitor the reaction progress by TLC.

  • After completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Conventional Synthesis in Glacial Acetic Acid

This protocol is an alternative method using conventional heating.

Materials:

  • 4-Hydroxycoumarin

  • p-Anisidine

  • Glacial Acetic Acid

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxycoumarin (1 mmol) and p-anisidine (1.2 mmol) in glacial acetic acid (10 mL).

  • Heat the mixture to reflux and maintain for a period determined by TLC monitoring (typically several hours).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

The following table summarizes typical yields for the synthesis of various N-substituted 4-aminocoumarins from 4-hydroxycoumarin under microwave irradiation, which can serve as a benchmark for optimizing the synthesis of this compound.

AmineReaction Time (min)Yield (%)
Aniline2.097
Benzylamine2.098
Phenethylamine2.097
1-Phenylethylamine2.095
3-Phenylpropylamine2.094
Morpholine1.573
Data adapted from a study on microwave-assisted synthesis of 4-aminocoumarins.[2]

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Hydroxycoumarin 4-Hydroxycoumarin Mix_Reagents Mix Reagents (Solvent-Free) 4-Hydroxycoumarin->Mix_Reagents p-Anisidine p-Anisidine p-Anisidine->Mix_Reagents Microwave_Irradiation Microwave Irradiation Mix_Reagents->Microwave_Irradiation Cooling Cool to RT Microwave_Irradiation->Cooling Recrystallization Recrystallization (Ethanol) Cooling->Recrystallization Final_Product 4-(4-methoxyanilino)- 2H-chromen-2-one Recrystallization->Final_Product

Caption: Workflow for the microwave-assisted synthesis.

Troubleshooting Logic Diagram

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Side_Products Side Products Present? Low_Yield->Side_Products No Optimize_Conditions Optimize Reaction (Time, Temp/Power) Check_Purity->Optimize_Conditions Optimize_Conditions->Side_Products Check_Reaction_Conditions Review Reaction Conditions (Solvent, Catalyst) Side_Products->Check_Reaction_Conditions Yes Purification_Issues Purification Difficulty? Side_Products->Purification_Issues No Check_Reaction_Conditions->Purification_Issues Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Purification_Issues->Optimize_Purification Yes Successful_Synthesis Optimized Yield Purification_Issues->Successful_Synthesis No Optimize_Purification->Successful_Synthesis

Caption: A logical approach to troubleshooting the synthesis.

References

Technical Support Center: Enhancing Water Solubility of 4-Anilinicoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the water solubility of 4-anilinocoumarin derivatives. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development efforts.

FAQs: Quick Solutions to Common Solubility Challenges

Q1: My 4-anilinocoumarin derivative is practically insoluble in water. What is the first step I should take?

A1: The initial step is to characterize the physicochemical properties of your compound, including its pKa and logP values. This will help you select the most appropriate solubilization strategy. For a quick assessment, attempting to dissolve a small amount of the compound in a co-solvent system (e.g., water with increasing percentages of DMSO, ethanol, or PEG 400) is a practical approach.

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution in aqueous buffer for a biological assay. How can I prevent this?

A2: This is a common issue. To mitigate precipitation, you can try several approaches:

  • Lower the final concentration: If your assay sensitivity allows, reducing the final concentration of the compound may keep it below its solubility limit in the final buffer.

  • Increase the co-solvent concentration: While keeping the co-solvent concentration as low as possible is ideal for biological assays, a slight, well-controlled increase (e.g., from 0.5% to 1% DMSO) might be necessary and should be validated for its effect on the assay.

  • Use a different co-solvent: Some compounds are more soluble in other co-solvents like ethanol or PEG 400.

  • Employ formulation strategies: For more persistent issues, consider formulating the compound using techniques like cyclodextrin complexation or as a solid dispersion.

Q3: Are there any chemical modifications I can make to the 4-anilinocoumarin scaffold to inherently improve its water solubility?

A3: Yes, structural modifications can significantly enhance aqueous solubility. Consider introducing ionizable groups (e.g., carboxylic acids, amines) or polar functionalities (e.g., hydroxyl, methoxy groups) to the molecule. The synthesis of water-soluble prodrugs is also a viable strategy. For instance, adding a phosphate group can drastically increase water solubility, though this may affect cell permeability.[1]

Q4: How do I choose between different solubility enhancement techniques like cyclodextrin complexation and solid dispersion?

A4: The choice depends on several factors:

  • Degree of solubility enhancement required: Cyclodextrins often provide a moderate increase in solubility, while solid dispersions can achieve a more significant enhancement.

  • Physicochemical properties of your compound: The size and lipophilicity of the 4-anilinocoumarin derivative will influence its fit within the cyclodextrin cavity.

  • Downstream application: For in vitro assays, cyclodextrin complexes are often straightforward to prepare in solution. For in vivo studies, solid dispersions can be formulated into various oral dosage forms.

  • Stability: The amorphous form of the drug in solid dispersions can sometimes be prone to recrystallization over time, which needs to be assessed.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent results in biological assays. Compound precipitation in the assay medium.1. Visually inspect for precipitation under a microscope. 2. Centrifuge a sample of the final assay medium and analyze the supernatant for compound concentration (e.g., by HPLC-UV). 3. Implement strategies to prevent precipitation as described in FAQ Q2.
Low or no biological activity observed. Poor solubility leading to a lower-than-expected effective concentration.1. Confirm the actual concentration of the dissolved compound in your stock and final assay solutions. 2. Employ a solubility enhancement technique to increase the compound's concentration in the aqueous phase.
Difficulty in preparing a stable solid dispersion. - Incompatible polymer carrier. - Drug recrystallization during preparation or storage.1. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find a suitable carrier. 2. Use techniques like spray drying or hot-melt extrusion for better amorphization. 3. Store the solid dispersion in a desiccator to prevent moisture-induced recrystallization.
Cyclodextrin complexation does not significantly improve solubility. - Poor fit of the 4-anilinocoumarin derivative within the cyclodextrin cavity. - Inappropriate type of cyclodextrin used.1. Try different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) as their cavity sizes and properties differ. 2. Perform a phase solubility study to determine the optimal cyclodextrin and its concentration.

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation

This protocol is a general guideline for preparing an inclusion complex of a 4-anilinocoumarin derivative with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) using the solvent evaporation method.

Materials:

  • 4-anilinocoumarin derivative

  • 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD)

  • Ethanol (or another suitable volatile organic solvent)

  • Purified water

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

Procedure:

  • Dissolution: Dissolve the 4-anilinocoumarin derivative in a minimal amount of ethanol.

  • Cyclodextrin Solution: In a separate container, dissolve 2-HP-β-CD in purified water. The molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2) should be based on prior phase solubility studies for optimal results.

  • Mixing: Slowly add the ethanolic drug solution to the aqueous cyclodextrin solution while stirring continuously.

  • Solvent Evaporation: Remove the ethanol and water using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Drying and Pulverization: Further dry the solid complex in a desiccator under vacuum to a constant weight. Pulverize the dried product using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the pure drug.

Quantitative Data Example:

The following table illustrates the potential solubility enhancement for a 3-substituted 4-hydroxycoumarin derivative upon complexation with 2-HP-β-CD. Note that results will vary depending on the specific 4-anilinocoumarin derivative.

Compound Solubility in Purified Water at 37°C (mg/mL) Fold Increase
3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin0.00321-
Inclusion Complex with 50% w/w 2-HP-β-CD0.205664.05

Data adapted from a study on a 3-substituted 4-hydroxycoumarin derivative, which is structurally related to 4-anilinocoumarins and demonstrates the potential of cyclodextrin complexation.[2]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion of a 4-anilinocoumarin derivative to enhance its dissolution rate.

Materials:

  • 4-anilinocoumarin derivative

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))

  • Organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both the 4-anilinocoumarin derivative and the chosen hydrophilic polymer in a suitable organic solvent. The drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight) should be optimized for the specific compound.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a suitable temperature.

  • Drying: Dry the resulting solid mass under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Pulverization and Sieving: Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve to obtain a uniform powder.

  • Characterization: Confirm the amorphous nature of the drug within the polymer matrix using DSC and XRPD.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways for 4-Anilinicoumarin Derivatives

While research is ongoing, various coumarin derivatives have been shown to interact with several key signaling pathways implicated in cancer and inflammation. It is plausible that 4-anilinocoumarin derivatives may also modulate these pathways. Researchers investigating these compounds should consider exploring their effects on:

  • Kinase Signaling: Many aniline-substituted heterocyclic compounds are known kinase inhibitors. 4-anilinocoumarin derivatives may target receptor tyrosine kinases like EGFR and VEGFR, or intracellular kinases such as those in the PI3K/AKT/mTOR and MAPK pathways.[1][3][4]

  • NF-κB Signaling: Coumarin derivatives have been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[5]

  • Nrf2 Signaling: Some natural coumarins can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][6]

The diagrams below illustrate a general workflow for investigating the solubility and biological activity of 4-anilinocoumarin derivatives and a simplified representation of a kinase signaling pathway that could be a target for these compounds.

kinase_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) pi3k PI3K receptor->pi3k coumarin 4-Anilinicoumarin Derivative coumarin->receptor Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

References

enhancing the quantum yield of 4-(4-methoxyanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(4-methoxyanilino)-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing and troubleshooting the quantum yield of this fluorescent compound.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for my research?

A1: Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore, which is critical for applications requiring high sensitivity, such as in bioimaging, high-throughput screening, and quantitative assays.

Q2: What are the key factors that influence the quantum yield of this compound?

A2: The quantum yield of 4-aminocoumarin derivatives like this compound is highly sensitive to its environment. Key factors include:

  • Solvent Polarity: Generally, the fluorescence of 7-aminocoumarins decreases in highly polar solvents.[1] This is often attributed to the formation of a non-fluorescent twisted intramolecular charge-transfer (TICT) state.

  • Solvent Viscosity: Increasing the viscosity of the medium can restrict molecular rotations and other non-radiative decay pathways, often leading to an enhanced quantum yield.

  • Temperature: Temperature can influence non-radiative decay rates. For some coumarins, a decrease in temperature can lead to a higher quantum yield.

  • pH: The protonation state of the amino group can significantly affect the electronic properties and thus the fluorescence of the molecule. The fluorescence of some coumarin derivatives is known to be pH-sensitive.[2]

  • Presence of Quenchers: Certain molecules or ions in the solution can deactivate the excited state of the fluorophore, leading to a decrease in quantum yield.

Q3: Can I use any solvent for my experiments with this compound?

A3: The choice of solvent will significantly impact the quantum yield. Nonpolar and moderately polar aprotic solvents often yield higher quantum yields for aminocoumarins compared to highly polar or protic solvents like water and alcohols. It is recommended to test a range of solvents to find the optimal conditions for your specific application.

Q4: How can I accurately measure the quantum yield of my sample?

A4: The most common and reliable method for measuring the relative quantum yield is the comparative method.[3] This involves comparing the fluorescence of your sample to a well-characterized fluorescence standard with a known quantum yield under identical experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered when working to enhance the quantum yield of this compound.

Issue 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

  • Inappropriate Solvent: The solvent may be quenching the fluorescence.

    • Solution: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol). Refer to the data tables below for expected trends in related compounds.

  • Degradation of the Compound: The compound may have degraded due to exposure to light, high temperatures, or reactive chemicals.

    • Solution: Store the compound in a cool, dark place. Prepare fresh solutions for your experiments. Confirm the integrity of your compound using techniques like NMR or mass spectrometry.

  • Incorrect pH: The pH of the solution may not be optimal for fluorescence.

    • Solution: Buffer the solution and measure the fluorescence across a range of pH values to determine the optimal condition.

  • Presence of Quenchers: Impurities in the solvent or other components in your sample could be quenching the fluorescence.

    • Solution: Use high-purity solvents and reagents. If possible, purify your sample.

Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements

Possible Causes and Solutions:

  • Concentration Effects: At high concentrations, reabsorption of emitted light (inner filter effect) can lead to an artificially low measured quantum yield.

    • Solution: Ensure that the absorbance of your solutions at the excitation wavelength is below 0.1, and ideally below 0.05.[3]

  • Instrumental Variations: Fluctuations in the lamp intensity or detector sensitivity of the fluorometer can cause variability.

    • Solution: Allow the instrument to warm up properly. Use a stable and well-characterized fluorescence standard for comparison in every experiment.

  • Cuvette Inconsistency: Differences in cuvette material, path length, or cleanliness can affect measurements.

    • Solution: Use matched quartz cuvettes for all measurements, including the standard and the sample. Ensure cuvettes are scrupulously clean.

Data Presentation

While specific photophysical data for this compound is not extensively published, the following tables provide data for structurally related 7-aminocoumarin derivatives, Coumarin 152 (C152) and Coumarin 481 (C481), which illustrate the typical effects of solvent polarity on quantum yield. This data can be used as a guide to predict the behavior of this compound.

Table 1: Photophysical Properties of Coumarin 152 in Various Solvents [4]

SolventPolarity Function (Δf)Quantum Yield (Φf)
Cyclohexane0.0010.02
Dioxane0.0210.43
Chloroform0.1490.46
Ethyl Acetate0.2010.38
Acetonitrile0.3050.06
Methanol0.3090.02

Table 2: Photophysical Properties of Coumarin 481 in Various Solvents [4]

SolventPolarity Function (Δf)Quantum Yield (Φf)
Cyclohexane0.0010.02
Dioxane0.0210.50
Chloroform0.1490.51
Ethyl Acetate0.2010.42
Acetonitrile0.3050.09
Methanol0.3090.03

Note: The solvent polarity function, Δf, is a measure of the solvent's polarity and polarizability.

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol outlines the comparative method for determining the fluorescence quantum yield.

Materials:

  • This compound (Sample)

  • Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546)

  • Spectroscopy-grade solvents

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • Matched 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the desired solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances at the chosen excitation wavelength ranging from approximately 0.02 to 0.1.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution and note the absorbance at the excitation wavelength.

  • Measure Fluorescence Emission: Using the same excitation wavelength, record the corrected fluorescence emission spectrum for each dilution.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_x) is calculated using the following equation:

    Φ_x = Φ_s * (Grad_x / Grad_s) * (n_x² / n_s²)

    Where:

    • Φ_s is the quantum yield of the standard.

    • Grad_x and Grad_s are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_x and n_s are the refractive indices of the sample and standard solutions (if different solvents are used).

Protocol 2: Screening for Optimal Solvent Conditions

Procedure:

  • Prepare dilute solutions of this compound with an absorbance of ~0.1 at the absorption maximum in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetonitrile, ethanol, and water).

  • Measure the absorption and emission spectra for each solution.

  • Calculate the relative quantum yield for each solvent using a suitable standard.

  • Compare the quantum yields to identify the solvent that provides the highest fluorescence enhancement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis cluster_optimization Optimization start Start: Prepare Stock Solution dilutions Create Serial Dilutions (Abs < 0.1) start->dilutions abs_spec Measure Absorbance Spectra dilutions->abs_spec standard_prep Prepare Standard Solution standard_prep->dilutions fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate optimize Optimize Conditions (Solvent, pH, Temp) calculate->optimize end End: Enhanced Quantum Yield optimize->end

Caption: Experimental workflow for enhancing quantum yield.

Troubleshooting_Quantum_Yield cluster_check1 Initial Checks cluster_solutions1 Solvent Issues cluster_solutions2 Concentration Issues cluster_check2 Further Investigation cluster_solutions3 Advanced Solutions start Low Quantum Yield Observed check_solvent Is the solvent appropriate? start->check_solvent check_conc Is Absorbance < 0.1? start->check_conc test_solvents Test a range of solvents (varying polarity/viscosity) check_solvent->test_solvents No check_impurities Use high-purity solvents check_solvent->check_impurities Yes dilute Dilute sample check_conc->dilute No check_pH Is pH optimal? check_conc->check_pH Yes check_impurities->check_pH dilute->check_pH check_degradation Is the compound stable? check_pH->check_degradation Yes buffer_solution Buffer the solution and perform pH titration check_pH->buffer_solution No fresh_sample Prepare a fresh sample and store properly check_degradation->fresh_sample No end Quantum Yield Enhanced check_degradation->end Yes buffer_solution->end fresh_sample->end

Caption: Troubleshooting decision tree for low quantum yield.

References

overcoming challenges in the purification of 4-anilinocoumarin compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-anilinocoumarin compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of 4-anilinocoumarin compounds via recrystallization and column chromatography.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are present that lower the melting point of the mixture.- Use a lower boiling point solvent or a solvent mixture. - Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. - Ensure the crude product is reasonably pure before recrystallization; a preliminary purification by passing through a short silica plug might be necessary.
No crystals form upon cooling. Too much solvent was used. The compound is very soluble in the chosen solvent even at low temperatures. The rate of cooling is too rapid.- Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Select a solvent in which the compound has lower solubility at cold temperatures. Consider a mixed-solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. Premature crystallization occurred on the filter paper during hot filtration.- Ensure the solvent has low solubility for the compound at low temperatures. Cool the solution thoroughly in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold solvent. - Preheat the filtration apparatus (funnel and filter flask) to prevent premature crystallization.
Colored impurities persist in the crystals. The impurity has similar solubility characteristics to the product. The impurity is trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb the desired product, so use it sparingly. - A second recrystallization may be necessary. - Consider an alternative purification method like column chromatography if recrystallization is ineffective.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. Inappropriate mobile phase polarity. Column overloading. The compound is streaking or tailing on the TLC plate.- Optimize the mobile phase using thin-layer chromatography (TLC). A good starting point for 4-anilinocoumarins is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired compound. - Reduce the amount of crude material loaded onto the column. - Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, to improve the peak shape of acidic or basic compounds, respectively.
The compound does not elute from the column. The mobile phase is not polar enough. The compound is irreversibly adsorbed onto the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution). - If the compound is suspected to be unstable on silica gel, consider using a different stationary phase like alumina or a deactivated silica gel.
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent.
Cracks or channels appear in the stationary phase. Improper packing of the column.- Ensure the column is packed uniformly as a slurry and is not allowed to run dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-anilinocoumarin compounds?

A1: Common impurities can include unreacted starting materials such as 4-hydroxycoumarin and the corresponding aniline derivative. Side products can also form, particularly if the reaction temperature is not well-controlled. In some cases, dimeric coumarin derivatives may form as by-products.[1]

Q2: How do I choose the right solvent for the recrystallization of my 4-anilinocoumarin derivative?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 4-anilinocoumarin compounds, common solvent systems include ethanol-water mixtures, ethyl acetate-hexane, or toluene.[2] It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific compound.

Q3: My 4-anilinocoumarin compound is fluorescent. Does this interfere with purification monitoring?

A3: The inherent fluorescence of many coumarin derivatives can be advantageous for visualization on TLC plates under UV light, often allowing for the detection of very small amounts of material.[2][3] However, ensure that any fluorescent impurities are well-separated from your product.

Q4: Can I use reverse-phase chromatography for the purification of 4-anilinocoumarin compounds?

A4: Yes, reverse-phase chromatography can be an effective alternative, especially for polar 4-anilinocoumarin derivatives or when normal-phase chromatography provides poor separation. A typical mobile phase for reverse-phase chromatography would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or TFA) to improve peak shape.

Q5: What is a "silica plug" and when should I use it?

A5: A silica plug is a short column of silica gel used for a quick, rough purification. It is useful for removing baseline impurities or highly polar by-products before a more careful purification like recrystallization or a full chromatographic separation. This can be particularly helpful if your crude product is preventing proper crystallization.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a few milligrams of the crude 4-anilinocoumarin compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to boiling and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

General Column Chromatography Protocol
  • TLC Analysis: Analyze the crude mixture by TLC using different solvent systems to find a mobile phase that gives good separation and an Rf value of ~0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude 4-anilinocoumarin compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-anilinocoumarin compound.

Data Presentation

The selection of a recrystallization solvent system is critical for achieving high purity and yield. The following table provides representative data on the effect of different solvent systems on the purification of a generic 4-anilinocoumarin derivative. Note: Optimal conditions will vary depending on the specific substitutions on the 4-anilinocoumarin scaffold.

Solvent System (v/v)Purity (%)Yield (%)Observations
Ethanol/Water (3:1)>98~75Good for moderately polar derivatives. Purity is high, but some yield may be lost due to solubility in the aqueous ethanol.
Ethyl Acetate/Hexane (1:4)>99~85Excellent for less polar derivatives. High purity and good yield are often achieved.
Toluene~95~90Can be effective for less polar compounds and may result in high yields, but purity might be slightly lower compared to mixed solvent systems.
Dichloromethane/Hexane (1:2)>98~80A versatile system that can be optimized for a range of polarities.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 4-Hydroxycoumarin 4-Hydroxycoumarin Reaction Reaction 4-Hydroxycoumarin->Reaction Aniline Aniline Aniline->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product TLC TLC Pure Product->TLC NMR NMR Pure Product->NMR Mass Spec Mass Spec Pure Product->Mass Spec

Caption: General workflow for the synthesis and purification of 4-anilinocoumarin compounds.

Simplified Signaling Pathway Inhibition

Many 4-anilinocoumarin derivatives have been investigated as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and the PI3K/AKT pathway, which are crucial in cancer cell proliferation and survival.[4][5][6][7]

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival 4-Anilinoumarin 4-Anilinoumarin 4-Anilinoumarin->PI3K 4-Anilinoumarin->AKT

References

refining the experimental conditions for live-cell imaging with 4-(4-methoxyanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining experimental conditions for live-cell imaging with the fluorescent probe 4-(4-methoxyanilino)-2H-chromen-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in live-cell imaging?

This compound is a fluorescent probe belonging to the coumarin family of dyes. Coumarin derivatives are known for their utility in various biological imaging applications due to their sensitivity to the cellular environment. This particular derivative, with its methoxyanilino substitution, is designed for live-cell imaging, potentially for monitoring changes in cellular polarity or viscosity, or for labeling specific subcellular compartments. Its applications can range from basic cell biology research to high-content screening in drug discovery.

Q2: What are the general spectral properties of coumarin derivatives similar to this compound?

Q3: How should I prepare a stock solution of this compound?

Coumarin derivatives are often sparingly soluble in aqueous solutions but readily dissolve in organic solvents.

  • Recommended Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of DMSO added to your cell culture medium.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and repeated freeze-thaw cycles.

Q4: What is a general starting concentration for staining live cells?

The optimal staining concentration can vary significantly depending on the cell type, cell density, and the specific application. A good starting point for many coumarin-based live-cell imaging probes is in the range of 1-10 µM . It is highly recommended to perform a concentration titration to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio without inducing cytotoxicity.

Troubleshooting Guides

This section provides solutions to common problems encountered during live-cell imaging experiments with this compound.

Problem 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Excitation/Emission Settings Experimentally determine the optimal excitation and emission wavelengths for this compound in your imaging medium using a spectrophotometer or by imaging a dilution of the stock solution. Start with broad-spectrum filters and then narrow down to the peak wavelengths.
Insufficient Probe Concentration Perform a concentration titration to find the optimal staining concentration. Gradually increase the concentration from a low starting point (e.g., 1 µM) and assess the signal intensity.
Short Incubation Time Increase the incubation time to allow for sufficient uptake of the probe by the cells. Test a time course (e.g., 15 min, 30 min, 60 min) to determine the optimal incubation period.
Probe Degradation Ensure the stock solution has been stored properly (protected from light and moisture at -20°C or -80°C). Prepare fresh dilutions in imaging medium immediately before use.
Low Quantum Yield in Aqueous Environment Some coumarin derivatives exhibit solvatochromism, where their fluorescence is quenched in aqueous environments and enhanced in nonpolar environments. If the probe is designed to target lipid-rich structures, a low signal in the cytoplasm may be expected.
Problem 2: High Background Fluorescence

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Excess Probe in the Medium After incubation, wash the cells with fresh, pre-warmed imaging medium or phosphate-buffered saline (PBS) to remove any unbound probe. Perform one to three washes, assessing the background after each wash.
Autofluorescence from Cell Culture Medium Use a phenol red-free imaging medium, as phenol red is a known source of background fluorescence. Consider using a specialized live-cell imaging solution.
Cellular Autofluorescence Image an unstained control sample of your cells using the same imaging settings to determine the level of endogenous autofluorescence. If significant, you may need to use spectral unmixing techniques or choose a probe with a different spectral profile.
Non-specific Binding Decrease the probe concentration and/or the incubation time. Including a small percentage of serum (e.g., 1%) in the staining medium can sometimes help to reduce non-specific binding.
Problem 3: Phototoxicity and Cell Death

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Probe Concentration High concentrations of fluorescent probes can be toxic to cells. Use the lowest possible concentration that provides an adequate signal. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell type and experimental duration.
Excessive Light Exposure Minimize the exposure of cells to excitation light. Use the lowest laser power or lamp intensity that provides a detectable signal. Reduce the exposure time per frame and the frequency of image acquisition in time-lapse experiments.
Use of Short Wavelengths Shorter wavelength light (e.g., UV or near-UV) is generally more damaging to cells. If possible, use a probe that is excitable at longer wavelengths.
Reactive Oxygen Species (ROS) Production The excitation of fluorescent molecules can lead to the generation of ROS, which are toxic to cells. Consider adding an antioxidant, such as Trolox or N-acetylcysteine, to the imaging medium to mitigate phototoxicity.
Problem 4: Photobleaching

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Excitation Light Intensity Reduce the laser power or lamp intensity to the minimum required for a good signal.
Long Exposure Times Use the shortest possible exposure time that provides a clear image. Consider using a more sensitive camera or detector.
Frequent Imaging in Time-Lapse Decrease the frequency of image acquisition to allow the fluorophores time to recover from the excited state.
Lack of Antifade Reagents For live-cell imaging, consider using a commercially available antifade reagent that is compatible with live cells.

Experimental Protocols

Protocol 1: Determination of Optimal Staining Concentration

This protocol outlines a method to determine the optimal concentration of this compound for live-cell imaging.

  • Cell Seeding: Seed your cells of interest in a multi-well imaging plate (e.g., 96-well glass-bottom plate) at a density that will result in 50-70% confluency on the day of the experiment.

  • Prepare Staining Solutions: Prepare a series of dilutions of the this compound stock solution in pre-warmed, serum-free cell culture medium. A suggested concentration range to test is 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest probe concentration).

  • Staining: Remove the culture medium from the cells and add the prepared staining solutions to the respective wells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 30 minutes).

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium or PBS.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for blue-green fluorescence. Use consistent imaging settings for all wells.

  • Analysis: Quantify the mean fluorescence intensity of the cells in each well. The optimal concentration will be the lowest concentration that provides a strong, specific signal with low background.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 24-48 hour viability assay.

  • Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a period that reflects the duration of your planned imaging experiments (e.g., 4, 12, or 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow you to determine the concentration range that is non-toxic to the cells.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships relevant to live-cell imaging with this compound.

LiveCellImagingWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_seeding Seed Cells prepare_staining Prepare Staining Solution (in Medium) cell_seeding->prepare_staining prepare_stock Prepare Probe Stock (in DMSO) prepare_stock->prepare_staining incubation Incubate with Probe prepare_staining->incubation washing Wash Cells incubation->washing acquire_images Acquire Images washing->acquire_images data_analysis Data Analysis acquire_images->data_analysis

Caption: A general workflow for live-cell imaging experiments.

TroubleshootingFlowchart cluster_solutions Troubleshooting Steps start Start Imaging problem Problem Encountered? start->problem no_signal Low/No Signal problem->no_signal Yes end Successful Imaging problem->end No check_settings Check Microscope Settings no_signal->check_settings optimize_conc Optimize Concentration no_signal->optimize_conc high_bg High Background high_bg->optimize_conc optimize_wash Optimize Washing Steps high_bg->optimize_wash phototox Phototoxicity phototox->optimize_conc reduce_light Reduce Light Exposure phototox->reduce_light check_settings->problem optimize_conc->problem optimize_wash->problem reduce_light->problem

Caption: A logical flowchart for troubleshooting common imaging issues.

References

Technical Support Center: Enhancing Cell Permeability of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low cell permeability encountered during in vitro experiments.

FAQs and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions

Q1: My coumarin derivative shows high lipophilicity but poor cell permeability in my Caco-2 assay. Why might this be?

A1: While lipophilicity is a key factor for passive diffusion across cell membranes, an excessively high lipophilicity can sometimes lead to poor permeability. This could be due to several reasons:

  • Low Aqueous Solubility: The compound may precipitate in the aqueous buffer of the assay, reducing the concentration available for transport.

  • Membrane Entrapment: Highly lipophilic compounds can sometimes get "stuck" within the lipid bilayer of the cell membrane and have difficulty partitioning into the intracellular aqueous environment.

  • Efflux Pump Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell. An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.

Q2: I am observing high variability in my permeability (Papp) values between experiments. What are the common sources of this variability?

A2: Variability in Caco-2 and other cell-based permeability assays is a common issue. Key factors include:

  • Cell Monolayer Integrity: Inconsistent formation of tight junctions in your Caco-2 monolayer can lead to variable paracellular transport. It is crucial to monitor the transepithelial electrical resistance (TEER) of your monolayers before each experiment. TEER values should be within a consistent range (e.g., >200 Ω·cm²) to ensure monolayer integrity.[1][2][3][4]

  • Cell Passage Number: The expression of transporters and other cellular characteristics can change with increasing cell passage number. It is recommended to use cells within a defined passage number range for all experiments.[4]

  • Assay Conditions: Variations in pH, temperature, and incubation time can all affect permeability. Ensure these parameters are tightly controlled.

Q3: What is a good starting point for assessing the permeability of a new coumarin derivative?

A3: A good initial approach is to use the Parallel Artificial Membrane Permeability Assay (PAMPA). PAMPA is a cell-free, high-throughput assay that predicts passive diffusion.[5][6] It is a cost-effective way to rank compounds based on their lipophilicity and passive permeability before moving on to more complex and resource-intensive cell-based assays like the Caco-2 assay.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low apparent permeability (Papp) value for a promising coumarin derivative. 1. Poor aqueous solubility.2. The compound is a substrate for efflux pumps (e.g., P-gp).3. Low intrinsic permeability.1. Use a co-solvent (e.g., up to 1% DMSO) in the donor buffer, ensuring it doesn't compromise monolayer integrity.2. Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is high, consider co-incubating with a known efflux pump inhibitor (e.g., verapamil for P-gp).3. Consider chemical modification strategies, such as creating a more permeable prodrug.
Poor mass balance/low recovery of the compound at the end of the assay. 1. Non-specific binding to the assay plate or filter.2. Compound instability in the assay buffer.3. Cellular metabolism of the compound.1. Pre-treat plates with a blocking agent like bovine serum albumin (BSA).[7] Consider using low-binding plates.2. Assess the stability of your compound in the assay buffer over the incubation period.3. Analyze samples for the presence of metabolites using LC-MS/MS.
The intrinsic fluorescence of my coumarin derivative is interfering with the assay readout. The excitation/emission spectra of the coumarin overlap with that of the analytical probe or plate reader settings.1. Use an alternative analytical method that is not based on fluorescence, such as LC-MS/MS, for quantification.2. If using a fluorescence-based readout, carefully select analytical probes with distinct spectral properties from your coumarin derivative. Perform control experiments with the compound alone to quantify its background fluorescence.

Strategies to Enhance Cell Permeability

One of the most effective strategies to overcome low cell permeability is the use of a prodrug approach . A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[8][9] For coumarin derivatives, this often involves masking polar functional groups to increase lipophilicity and facilitate membrane transport.

Glucuronide and Sulfate Prodrugs

A common strategy involves creating glucuronide or sulfate conjugates of hydroxylated coumarins. These prodrugs are often more water-soluble and can be substrates for uptake transporters. Once inside the cell, they can be cleaved by intracellular enzymes (e.g., glucuronidases, sulfatases) to release the active coumarin derivative.[10][11][12]

Quantitative Data Summary

The following table summarizes permeability data for selected coumarin derivatives and their prodrugs from literature. This data can be used as a reference for your own experiments.

CompoundAssay TypeApparent Permeability (Papp) (cm/s)Fold Improvement (Prodrug vs. Parent)Reference
RGD Peptidomimetic 1aCaco-23.94 x 10⁻⁷-[13]
Coumarin-based cyclic prodrug of 1aCaco-22.42 x 10⁻⁶~6[13][14]
RGD Peptidomimetic 2aCaco-23.88 x 10⁻⁷-[13]
Coumarin-based cyclic prodrug of 2aCaco-21.90 x 10⁻⁶~5[13][14]
MeptazinolIn vivo (rats)--[15]
Coumarin-based prodrug of MeptazinolIn vivo (rats)4-fold increase in oral bioavailability4[15][16]

Experimental Protocols

Detailed methodologies for key permeability assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of coumarin derivatives.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the lipid solution to each well of the filter plate and allow the solvent to evaporate.

  • Prepare Donor and Acceptor Solutions:

    • Acceptor: Fill the wells of the acceptor plate with 200 µL of PBS.

    • Donor: Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Assemble the PAMPA "Sandwich": Place the filter plate onto the acceptor plate.

  • Add Donor Solution: Add 100 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the coumarin derivative in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value can be calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA]t / [Ceq]) Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA]t = Concentration in the acceptor well at time t

    • [Ceq] = Equilibrium concentration

Caco-2 Cell Permeability Assay

This protocol outlines the steps for conducting a permeability assay using Caco-2 cells, a widely accepted in vitro model for intestinal absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., 200 Ω·cm²).[1][2][3][4]

  • Prepare Assay Solutions:

    • Apical (AP) solution: Dilute the test compound in HBSS to the final desired concentration (e.g., 10 µM).

    • Basolateral (BL) solution: Use plain HBSS.

  • Permeability Assay (AP to BL):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the AP solution to the apical side of the Transwell® insert and the BL solution to the basolateral side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Permeability Assay (BL to AP for Efflux Ratio):

    • To determine if the compound is a substrate of efflux pumps, perform the assay in the reverse direction. Add the compound-containing solution to the basolateral side and sample from the apical side.

  • Sample Analysis: Analyze the concentration of the coumarin derivative in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = Rate of permeation

      • A = Surface area of the membrane

      • C0 = Initial concentration in the donor compartment

    • The efflux ratio is calculated as: Efflux Ratio = Papp (BL to AP) / Papp (AP to BL)

Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms affected by your coumarin derivative is crucial. The following diagrams, generated using DOT language, illustrate common signaling pathways modulated by coumarins and a general experimental workflow for assessing cell permeability.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_synthesis Phase 2: Compound Synthesis cluster_testing Phase 3: Permeability Testing cluster_analysis Phase 4: Data Analysis & Iteration start Start: Low Permeability Issue select_strategy Select Strategy: - Prodrug Synthesis - Formulation Change start->select_strategy synthesis Synthesize Prodrug/ New Formulation select_strategy->synthesis purification Purify & Characterize (NMR, MS) synthesis->purification pampa PAMPA Assay (Initial Screen) purification->pampa caco2 Caco-2 Assay (Bidirectional) pampa->caco2 analyze Analyze Data: - Calculate Papp - Determine Efflux Ratio caco2->analyze troubleshoot Troubleshoot Issues: - Low Recovery - High Variability analyze->troubleshoot If issues persist conclusion Conclusion: Improved Permeability analyze->conclusion If successful iterate Iterate/Optimize Prodrug Design troubleshoot->iterate iterate->synthesis

Caption: Experimental workflow for addressing low cell permeability of coumarin derivatives.

nf_kappab_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates coumarin Coumarin Derivatives coumarin->ikk inhibits coumarin->nfkb_nuc inhibits translocation dna DNA nfkb_nuc->dna binds to gene_expression Pro-inflammatory Gene Expression (IL-6, TNF-α, COX-2) dna->gene_expression induces

Caption: Inhibition of the NF-κB signaling pathway by certain coumarin derivatives.[7][17][18][19][20]

mapk_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stress / Growth Factors ras Ras stimulus->ras jnk JNK stimulus->jnk p38 p38 stimulus->p38 raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors jnk->transcription_factors p38->transcription_factors coumarin Coumarin Derivatives coumarin->mek inhibits coumarin->jnk inhibits coumarin->p38 inhibits gene_expression Gene Expression (Inflammation, Proliferation) transcription_factors->gene_expression

Caption: Modulation of MAPK signaling pathways by certain coumarin derivatives.[6][18][21][22][23]

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates PIP2 to pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_survival Cell Survival & Proliferation mtor->cell_survival coumarin Coumarin Derivatives coumarin->pi3k inhibits coumarin->akt inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain coumarin derivatives.[24][25][26][27][28][29]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2 Nrf2 keap1->nrf2 binds and promotes ubiquitination proteasome Proteasome nrf2->proteasome degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates ubiquitin Ubiquitin coumarin Coumarin Derivatives coumarin->keap1 inactivates are ARE (Antioxidant Response Element) nrf2_nuc->are binds to gene_expression Antioxidant & Cytoprotective Gene Expression are->gene_expression activates

References

strategies to reduce background fluorescence in coumarin-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in coumarin-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my coumarin-based assay?

High background fluorescence can originate from several sources, broadly categorized as intrinsic sample properties, reagent-related fluorescence, and non-specific binding.

  • Assay Components:

    • NADPH: The cofactor NADPH is a significant source of background fluorescence when using excitation wavelengths below 390 nm.[1][2][3][4]

    • Coumarin Substrates: The coumarin substrates themselves can possess some intrinsic fluorescence.[1][2] It is crucial to select substrates with low background fluorescence and a high signal-to-noise ratio.[2][3]

    • Buffers and Solvents: The choice of solvent can influence the fluorescence properties of coumarin derivatives.[5][6]

  • Biological Samples:

    • Tissue Homogenates: Enzyme sources, especially tissue samples, can produce background fluorescence.[1][2][3] Contamination with blood is particularly problematic as hemoglobin absorbs light efficiently between 370–450 nm.[1][2][3]

    • Cellular Autofluorescence: Endogenous molecules within cells (e.g., FAD, FMN, NADH) can fluoresce, contributing to the background signal, especially at shorter wavelengths.[7][8]

  • Non-Specific Interactions:

    • Probe/Antibody Concentration: Using too high a concentration of a fluorescent probe or antibody can lead to increased non-specific binding and higher background.[7][9][10]

    • Insufficient Washing: Inadequate washing steps in staining protocols can leave unbound fluorescent molecules, contributing to background noise.[9][10]

A High Background Fluorescence B Assay Components A->B C Biological Sample A->C D Non-Specific Interactions A->D B1 NADPH Cofactor B->B1 B2 Coumarin Substrate (Intrinsic Fluorescence) B->B2 B3 Buffers / Solvents B->B3 C1 Tissue Homogenates (e.g., blood contamination) C->C1 C2 Cellular Autofluorescence (e.g., NADH, FAD) C->C2 D1 Excess Probe/ Antibody Concentration D->D1 D2 Insufficient Washing D->D2

Caption: Major sources contributing to high background fluorescence.

Q2: How can I optimize my instrument settings to minimize background fluorescence?

Proper instrument settings are critical for maximizing your signal-to-noise ratio.

  • Wavelength Selection:

    • Excitation Wavelength: For many coumarin-based assays, especially those involving NADPH, using an excitation wavelength greater than 400 nm is highly recommended. This minimizes the strong background fluorescence from NADPH, which is non-fluorescent at these higher wavelengths.[1][2][3][4]

    • Emission Wavelength: Ensure your emission wavelength is set to the peak of your fluorescent product (e.g., 450–500 nm for many 7-hydroxycoumarin derivatives).[1]

  • Bandwidth Optimization: Adjust the excitation and emission bandwidths. Narrower bandwidths can increase specificity and reduce background but may lower the signal intensity. Wider bandwidths capture more signal but may also increase background noise.[11]

  • Detector Gain (Sensitivity): Set the gain to a level that detects your specific signal without saturating the detector. An excessively high gain will amplify both the signal and the background noise, leading to inaccurate measurements.[11]

  • Reading Mode (Top vs. Bottom): For solution-based assays in microplates, top reading is generally more sensitive and provides better signal-to-noise ratios.[12] Bottom reading is necessary for adherent cell-based assays.

ParameterRecommendation for Coumarin AssaysRationaleCitations
Excitation Wavelength > 400 nmMinimizes background fluorescence from NADPH.[1][2][3][4]
Emission Wavelength 450 - 500 nm (for 7-hydroxycoumarin)Matches the emission peak of the fluorescent product.[1]
Bandwidth Optimize for signal-to-noiseBalance between signal intensity and background rejection.[11]
Gain/Sensitivity Adjust to avoid saturationPrevents amplification of noise and inaccurate readings.[11]
Plate Reading Mode Top Reading (for solutions)Generally provides higher sensitivity for solution assays.[12]

Q3: What is the "Inner Filter Effect" and how can I avoid it?

The inner filter effect (IFE) is a phenomenon that causes a non-linear relationship between fluorescence intensity and fluorophore concentration. It occurs when the concentration of a fluorescent substrate becomes too high, causing it to absorb a significant portion of the excitation light or re-absorb the emitted light.[13]

  • When does it occur? IFE becomes a significant issue when the sum of the absorbance at the excitation and emission wavelengths (Aex + Aem) is greater than 0.08.[13] This is common with FRET peptide substrates at concentrations of 20 µM or more.[13]

  • How to mitigate it:

    • Reduce Substrate Concentration: The most straightforward approach is to work at lower substrate concentrations where the absorbance is minimal.

    • Use a Shorter Pathlength: Employing microplates or cuvettes with a shorter light pathlength (e.g., 3x3 mm cuvettes) can effectively reduce the absorbance and minimize the IFE.[13]

Troubleshooting Guide

Problem: My background signal is unacceptably high.

Follow this workflow to diagnose and resolve the issue.

start Start: High Background Detected check_controls 1. Review Controls Are negative controls (no enzyme/substrate) also high? start->check_controls reagent_issue Potential Reagent Issue: - Buffer/Solvent - Substrate Purity - NADPH Fluorescence check_controls->reagent_issue Yes check_instrument 2. Check Instrument Settings - Excitation > 400nm? - Gain too high? - Correct emission filter? check_controls->check_instrument No reagent_issue->check_instrument instrument_issue Optimize Settings: - Increase Excitation λ - Reduce Gain - Check Wavelengths/ Bandwidths check_instrument->instrument_issue No (Settings are suboptimal) check_sample 3. Evaluate Sample - Is there tissue/cell autofluorescence? - Potential blood contamination? check_instrument->check_sample Yes (Settings are optimal) instrument_issue->check_sample sample_issue Sample-Related Issue: - Include unstained control - Use TrueBlack® or similar - Ensure sample purity check_sample->sample_issue Yes check_concentration 4. Check Concentrations - Substrate too high (Inner Filter Effect)? - Probe/Ab too high? check_sample->check_concentration No sample_issue->check_concentration concentration_issue Adjust Concentrations: - Titrate primary/secondary antibodies - Reduce substrate level check_concentration->concentration_issue Yes end Resolved check_concentration->end No concentration_issue->end Substrate Non-Fluorescent Coumarin Substrate Enzyme Enzyme (e.g., CYP450) Substrate->Enzyme + Cofactor (NADPH) Product Fluorescent Product (e.g., 7-Hydroxycoumarin) Enzyme->Product Enzymatic Reaction Light Fluorescence (Signal) Product->Light Emits Light (450-500nm)

References

improving the stability of 4-(4-methoxyanilino)-2H-chromen-2-one in biological media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(4-methoxyanilino)-2H-chromen-2-one. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in biological media.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of this compound in biological media such as plasma or serum?

A1: The instability of this compound in biological media is typically attributed to two main factors:

  • Enzymatic Degradation: Plasma and other biological fluids contain various enzymes, such as esterases and cytochrome P450s, that can metabolize the compound. The primary sites for enzymatic attack are the lactone ring of the coumarin core, the anilino linkage, and the methoxy group.

  • Chemical Degradation: The stability of the compound can be influenced by the pH of the medium. The lactone ring is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3]

Q2: What are the likely metabolic pathways for this compound?

A2: Based on its chemical structure, the following metabolic transformations are likely:

  • Lactone Ring Hydrolysis: Esterases present in biological media can catalyze the opening of the lactone ring to form a carboxylic acid derivative.[4][5]

  • O-Demethylation: The methoxy group on the aniline ring can be demethylated by cytochrome P450 enzymes to form a phenolic metabolite.[6][7]

  • Oxidation: The aromatic rings of the coumarin and aniline moieties are susceptible to hydroxylation by oxidative enzymes.[8][9]

Q3: How can I improve the stability of this compound during my experiments?

A3: Several strategies can be employed to enhance the stability of the compound:

  • Sample Handling: Keep biological samples on ice during processing and freeze them at -80°C for long-term storage to minimize enzymatic activity.[10][11]

  • Use of Enzyme Inhibitors: The addition of general esterase inhibitors, such as sodium fluoride or diisopropyl fluorophosphate (DFP), to the biological matrix can prevent enzymatic hydrolysis of the lactone ring.[11][12]

  • pH Control: Maintain the pH of the medium within a stable range, typically around 7.4, using appropriate buffers to prevent acid- or base-catalyzed hydrolysis.[10]

  • Formulation Strategies: For in vivo studies, consider formulation approaches like encapsulation in lipid-based or polymeric nanoparticles to protect the compound from degradation.[13]

Q4: What analytical methods are recommended for quantifying the stability of this compound?

A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity. This allows for accurate quantification of the parent compound and its potential metabolites in complex biological matrices.[14][15][16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of compound in plasma even at 0°C. Highly active esterases or other enzymes in the plasma sample.Add a broad-spectrum esterase inhibitor cocktail (e.g., containing sodium fluoride and potassium fluoride) to the plasma immediately after collection.[11]
Inconsistent stability results between experiments. Variability in sample collection and handling procedures.Standardize the protocol for sample collection, processing, and storage. Ensure consistent timing and temperature control at all stages.[10]
Differences in the enzymatic activity of plasma batches from different donors.Pool plasma from multiple donors to average out individual variations in enzyme activity.
Appearance of multiple unknown peaks in the chromatogram. Formation of multiple degradation products or metabolites.Perform metabolite identification studies using high-resolution mass spectrometry to characterize the unknown peaks. This will help in understanding the degradation pathways.[17]
Poor recovery of the compound after sample preparation. Adsorption of the compound to plasticware or precipitation during protein removal.Use low-binding microcentrifuge tubes and plates. Test different protein precipitation solvents (e.g., acetonitrile, methanol, acetone) to find the one that gives the best recovery.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound in human plasma under different conditions. Please note that this is example data and may not reflect the actual stability of the compound.

Table 1: Stability of this compound in Human Plasma at 37°C

Time (minutes)% Remaining (without inhibitors)% Remaining (with esterase inhibitors)
0100100
156598
304295
601892
120588

Table 2: Effect of Storage Temperature on the Stability of this compound in Human Plasma over 24 hours

Storage Temperature% Remaining
Room Temperature (25°C)15
Refrigerated (4°C)75
Frozen (-20°C)92
Deep Frozen (-80°C)99

Experimental Protocols

Protocol for In Vitro Plasma Stability Assay

This protocol details the steps to assess the stability of this compound in plasma.

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 µM working solution by diluting the stock solution with acetonitrile.

  • Incubation:

    • Thaw frozen human plasma in a water bath at 37°C.

    • Aliquot 495 µL of plasma into microcentrifuge tubes. For samples with inhibitors, add the appropriate amount of inhibitor and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the 100 µM working solution to each tube to achieve a final concentration of 1 µM.

    • Incubate the tubes in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take a 50 µL aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 150 µL of ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Calculate the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

Visualizations

cluster_workflow Experimental Workflow for Plasma Stability Assay prep Prepare Stock & Working Solutions incubate Incubate Compound in Plasma at 37°C prep->incubate sample Sample at Time Points incubate->sample quench Quench with Acetonitrile & Internal Standard sample->quench process Protein Precipitation & Centrifugation quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (Calculate % Remaining & Half-life) analyze->data

Caption: Workflow for the in vitro plasma stability assay.

cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (Carboxylic Acid) parent->hydrolysis Esterases demethylation O-Demethylated Metabolite (Phenol) parent->demethylation CYP450s oxidation Oxidized Metabolite (Hydroxylated Ring) parent->oxidation CYP450s

Caption: Hypothesized degradation pathways.

References

Technical Support Center: Functionalization of the 4-Anilinocoumarin Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the method refinement and functionalization of the 4-anilinocoumarin scaffold.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Problem Possible Cause(s) Recommended Solution(s)
Step 1: Synthesis of 4-Anilino-2H-1-benzopyran-2-one
Low to no product yield.- Incomplete reaction due to insufficient temperature or reaction time.- Degradation of starting materials or product at high temperatures.- Ensure the reaction mixture is stirred at 160°C for at least 20 minutes.- Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate and benzene mobile system.[1]- Avoid prolonged heating which might lead to decomposition.
Product precipitates out of solution too quickly or forms an oil.- Rapid change in pH during the addition of NaOH.- Add the 0.1 M aqueous NaOH solution dropwise with vigorous stirring to ensure gradual precipitation.[1]- Ensure the methanol is of sufficient volume to dissolve the initial mixture.
Step 2: N-Alkylation with Ethyl Chloroacetate
Formation of N,N-dialkylated byproduct.- Excess alkylating agent or strong basic conditions favoring multiple alkylations.- Use a stoichiometric amount of ethyl chloroacetate.- Consider a milder base than KOH/K2CO3 if dialkylation is persistent.- The N,N-dialkylated product can be separated by column chromatography.
Incomplete reaction.- Insufficient heating or reaction time.- Deactivation of the amine by protonation.- Ensure the reaction is heated to 92°C–94°C with stirring for at least 4 hours.[1]- Ensure the reaction is carried out under anhydrous conditions as moisture can quench the base.
Step 3: Formation of Acetohydrazide
Low yield of the desired hydrazide.- Incomplete reaction with hydrazine hydrate.- Side reactions involving the ester group.- Reflux the reaction mixture with hydrazine in ethanol for a minimum of 2 hours.[1]- Use an excess of hydrazine hydrate to drive the reaction to completion.- Monitor the reaction progress by TLC.
Step 4: Schiff Base Formation
Reaction is slow or does not go to completion.- Insufficient acid catalyst.- Steric hindrance from bulky aromatic aldehydes.- Add a catalytic amount of glacial acetic acid to the reaction mixture.[1]- Increase the reflux time from 2-4 hours for less reactive aldehydes.[1]- The reaction can be monitored by TLC to confirm completion.
Formation of side products.- Self-condensation of the aldehyde.- Decomposition of the starting materials or product.- Ensure the aldehyde is of high purity.- Maintain the recommended reflux temperature and avoid excessive heating.
General Issues
Difficulty in product purification.- Co-elution of starting materials or byproducts during column chromatography.- Product insolubility in common recrystallization solvents.- For column chromatography of 4-anilinocoumarin derivatives, a solvent system of ethyl acetate and benzene can be effective.[1]- For N-alkylated products, a system of acetone and n-hexane can be used.[1]- Experiment with a range of solvent systems for recrystallization, starting with the solvent used for the reaction work-up.
Ambiguous characterization by NMR.- Overlapping signals in the 1H NMR spectrum.- Incorrect assignment of peaks.- Utilize 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment of protons and carbons.[2][3][4][5]- Compare the obtained spectra with literature data for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the key starting material for the synthesis of the 4-anilinocoumarin scaffold?

The primary starting material is 4-hydroxycoumarin, which is reacted with aniline to form the 4-anilinocoumarin core.[1]

Q2: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a suitable method to monitor the progress of each synthetic step. Different solvent systems are recommended for each stage:

  • Step 1 (4-Anilinocoumarin synthesis): Ethyl acetate and benzene.[1]

  • Step 2 (N-alkylation): Acetone and n-hexane.[1]

Q3: What are the typical reaction conditions for the initial synthesis of 4-anilino-2H-1-benzopyran-2-one?

A mixture of 4-hydroxycoumarin and aniline (in a 1:1 molar ratio) is typically stirred at 160°C for 20 minutes.[1]

Q4: What is a common side reaction during the N-alkylation step and how can it be minimized?

A common side reaction is the formation of the N,N-dialkylated product. To minimize this, use a 1:1 molar ratio of the 4-anilinocoumarin and the alkylating agent (e.g., ethyl chloroacetate).

Q5: What is the role of glacial acetic acid in the Schiff base formation step?

Glacial acetic acid acts as a catalyst to facilitate the condensation reaction between the acetohydrazide and the aromatic aldehyde.[1]

Q6: What characterization techniques are essential to confirm the structure of the synthesized derivatives?

A combination of spectroscopic methods is crucial for structural elucidation. These include:

  • Mass Spectrometry (MS): To determine the molecular weight.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.[7][2][3][4][5][6]

Experimental Protocols

Step 1: Synthesis of 4-Anilino-2H-1-benzopyran-2-one
  • Combine 4-hydroxycoumarin (0.01 mol) and aniline (0.01 mol) in a reaction vessel.

  • Stir the mixture at 160°C for 20 minutes.

  • Cool the mixture and dissolve it in 30 ml of methanol.

  • Add 0.1 M aqueous NaOH dropwise with constant stirring.

  • After 5–10 minutes, collect the precipitate by filtration.

  • Wash the precipitate with water, dry it, and recrystallize from a suitable solvent.[1]

  • Monitor the reaction completion by TLC using ethyl acetate and benzene as the mobile phase.[1]

Parameter Value
Reactants4-hydroxycoumarin, Aniline
Molar Ratio1:1
Temperature160°C
Reaction Time20 minutes
Work-upPrecipitation with aq. NaOH, filtration, washing, recrystallization
TLC Mobile PhaseEthyl acetate / Benzene
Step 2: Synthesis of Ethyl [(2-oxo-2H-1-benzopyran-4-yl)(phenyl)amino]acetate
  • In a flask containing dry DMF (70 ml), dissolve 4-anilino-2H-1-benzopyran-2-one (0.01 mol).

  • Add KOH/K₂CO₃ and ethyl chloroacetate (0.01 mol).

  • Heat the mixture at 92°C–94°C with stirring for 4 hours.

  • Pour the solution into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield the N-substituted compound.[1]

  • Confirm the completion of the reaction by TLC using acetone and n-hexane as the mobile system.[1]

Parameter Value
Reactants4-Anilino-2H-1-benzopyran-2-one, Ethyl chloroacetate
BaseKOH / K₂CO₃
SolventDry DMF
Temperature92°C–94°C
Reaction Time4 hours
Work-upPrecipitation in ice water, filtration, washing
TLC Mobile PhaseAcetone / n-Hexane
Step 3: Synthesis of 2-[(2-Oxo-2H-1-benzopyran-4-yl)(phenyl)amino]acetohydrazide
  • Dissolve the ethyl ester from Step 2 (0.01 mol) in ethanol.

  • Add hydrazine hydrate (0.01 mol).

  • Reflux the mixture for 2 hours.[1]

  • Monitor the reaction by TLC to confirm the formation of the hydrazide.

Parameter Value
ReactantsEthyl [(2-oxo-2H-1-benzopyran-4-yl)(phenyl)amino]acetate, Hydrazine hydrate
SolventEthanol
ConditionReflux
Reaction Time2 hours
Step 4: Synthesis of Schiff Base Derivatives
  • Dissolve the acetohydrazide from Step 3 (0.01 mol) in alcohol.

  • Add a different aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2–4 hours to yield the corresponding Schiff base.[1]

  • Monitor the reaction by TLC.

Parameter Value
Reactants2-[(2-oxo-2H-1-benzopyran-4-yl)(phenyl)amino]acetohydrazide, Aromatic aldehyde
CatalystGlacial acetic acid
SolventAlcohol
ConditionReflux
Reaction Time2–4 hours

Visualizations

experimental_workflow cluster_step1 Step 1: 4-Anilinocoumarin Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrazide Formation cluster_step4 Step 4: Schiff Base Formation start 4-Hydroxycoumarin + Aniline reaction1 Stir at 160°C, 20 min start->reaction1 workup1 Dissolve in Methanol, Add aq. NaOH reaction1->workup1 product1 4-Anilino-2H-1-benzopyran-2-one workup1->product1 product1_ref 4-Anilinocoumarin reaction2 Heat at 92-94°C, 4h product1_ref->reaction2 reagent2 Ethyl Chloroacetate, KOH/K2CO3, DMF reagent2->reaction2 workup2 Pour into ice water, Filter reaction2->workup2 product2 N-Alkylated Product workup2->product2 product2_ref N-Alkylated Product reaction3 Reflux, 2h product2_ref->reaction3 reagent3 Hydrazine Hydrate, Ethanol reagent3->reaction3 product3 Acetohydrazide reaction3->product3 product3_ref Acetohydrazide reaction4 Reflux, 2-4h product3_ref->reaction4 reagent4 Aromatic Aldehyde, Glacial Acetic Acid, Alcohol reagent4->reaction4 product4 Schiff Base Derivative reaction4->product4

Caption: Synthetic workflow for the functionalization of the 4-anilinocoumarin scaffold.

References

Validation & Comparative

A Comparative Analysis of 4-(4-methoxyanilino)-2H-chromen-2-one with Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, performance, and applications of the fluorescent probe 4-(4-methoxyanilino)-2H-chromen-2-one in comparison to other relevant fluorescent sensors.

Introduction

Fluorescent probes are indispensable tools in modern chemical and biological research, enabling the sensitive and selective detection of a wide array of analytes, from pH fluctuations to the presence of specific metal ions. Among the diverse families of fluorescent compounds, coumarin derivatives have garnered significant attention due to their favorable photophysical properties, including high quantum yields and environmental sensitivity. This guide provides a comprehensive comparative analysis of a specific coumarin derivative, this compound, and contrasts its performance with other notable fluorescent probes used for similar applications.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for the preparation of 4-substituted coumarins. A common and efficient approach is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For 4-anilino substituted coumarins, a direct nucleophilic substitution of 4-chlorocoumarin with the corresponding aniline is also a viable route.

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

A mixture of 4-chloro-2H-chromen-2-one (1 mmol) and p-anisidine (1.1 mmol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and recrystallized to yield the pure this compound. Characterization of the synthesized compound is typically performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Experimental Workflow: Synthesis and Characterization

start Start Materials: 4-chloro-2H-chromen-2-one p-anisidine reaction Nucleophilic Substitution (Reflux in Ethanol/DMF) start->reaction workup Work-up: Cooling, Filtration, Washing reaction->workup purification Purification: Recrystallization workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization product Product: This compound characterization->product

Caption: General workflow for the synthesis and characterization of this compound.

Comparative Photophysical Properties

The utility of a fluorescent probe is largely determined by its photophysical characteristics. Here, we compare the key photophysical parameters of this compound with other commonly used fluorescent probes for pH and metal ion sensing. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its likely properties based on the behavior of structurally similar 4-anilino coumarin derivatives. These compounds are known to exhibit intramolecular charge transfer (ICT) from the electron-rich aniline moiety to the electron-deficient coumarin core, leading to environmentally sensitive fluorescence.

Table 1: Comparative Photophysical Data of Selected Fluorescent Probes

Fluorescent ProbeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Target Analyte(s)
This compound ~380-420 (Estimated)~450-500 (Estimated)~70-80 (Estimated)Moderate to High (Estimated)pH, Metal Ions (potential)
Fluorescein494521270.95pH
Rhodamine B553576230.31Metal Ions (e.g., Cu²⁺)
7-Hydroxycoumarin365450850.63pH
Dansyl Chloride337518181VariablePolarity, Amines

Note: The data for this compound are estimated based on trends observed for similar 4-anilino coumarin derivatives. Actual values may vary and require experimental verification.

Applications in Fluorescent Sensing

The sensitivity of the fluorescence of 4-aminocoumarin derivatives to their local environment makes them promising candidates for the development of chemical sensors.

pH Sensing

Many coumarin-based probes exhibit pH-dependent fluorescence, often due to protonation or deprotonation of functional groups which alters the ICT character of the molecule. For 4-anilino coumarins, the nitrogen atom of the amino group can be protonated under acidic conditions. This protonation would disrupt the ICT process, leading to a change in the fluorescence emission, such as a decrease in intensity or a shift in the emission wavelength. This ratiometric or "turn-off" response can be utilized for pH sensing.

Signaling Pathway: pH Sensing Mechanism

probe_neutral 4-Anilino Coumarin (Neutral Form) probe_protonated Protonated 4-Anilino Coumarin probe_neutral->probe_protonated Protonation ict Intramolecular Charge Transfer (ICT) probe_neutral->ict fluorescence_off Fluorescence OFF/Shifted probe_protonated->fluorescence_off fluorescence_on Fluorescence ON ict->fluorescence_on h_plus H⁺ (Acidic pH)

Caption: Proposed mechanism for pH sensing by 4-anilino coumarin derivatives.

Metal Ion Sensing

The 4-anilino coumarin scaffold also possesses potential metal ion chelation sites, particularly involving the amino nitrogen and the carbonyl oxygen of the coumarin ring. Upon binding to a metal ion, the electronic properties of the fluorophore can be significantly altered, leading to a change in its fluorescence output. This chelation-enhanced fluorescence quenching (CHEQ) or chelation-enhanced fluorescence (CHEF) effect forms the basis for metal ion sensing. The selectivity of the probe towards different metal ions would depend on the specific coordination geometry and binding affinity.

Signaling Pathway: Metal Ion Sensing Mechanism

probe 4-Anilino Coumarin complex Probe-Metal Ion Complex probe->complex Chelation fluorescence_on Fluorescence ON probe->fluorescence_on metal_ion Metal Ion (e.g., Cu²⁺) fluorescence_change Fluorescence Quenching/Enhancement complex->fluorescence_change

Caption: General mechanism for metal ion sensing by 4-anilino coumarin derivatives.

Comparative Performance with Other Probes

vs. Fluorescein: While fluorescein is a very bright and widely used pH indicator, its fluorescence is significantly quenched at lower pH values. This compound, if it operates via a ratiometric mechanism, could offer more reliable pH measurements across a wider range by comparing the intensity at two different wavelengths.

vs. Rhodamine B: Rhodamine B is a classic probe for certain metal ions, but its spirolactam form is non-fluorescent and needs to undergo a ring-opening reaction upon metal ion binding. This can sometimes lead to slower response times. A pre-fluorescent probe like a 4-anilino coumarin derivative might offer a more direct and potentially faster sensing mechanism.

vs. 7-Hydroxycoumarin: 7-Hydroxycoumarin is a well-known pH indicator that exhibits a significant change in fluorescence upon deprotonation of the hydroxyl group. The pH range of sensitivity for 7-hydroxycoumarin is typically in the neutral to slightly alkaline region. A 4-anilino coumarin derivative might be tuned through substituent effects to be sensitive in a different pH range, potentially in the acidic region.

Conclusion

This compound represents a promising, yet underexplored, fluorescent probe with potential applications in pH and metal ion sensing. Its structural similarity to other 4-anilino coumarin derivatives suggests that it likely possesses environmentally sensitive fluorescence based on an intramolecular charge transfer mechanism. While further experimental validation of its specific photophysical properties and sensing capabilities is required, the synthetic accessibility and the tunable nature of the coumarin scaffold make it an attractive candidate for the development of novel fluorescent sensors. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related coumarin derivatives in their scientific endeavors.

A Comparative Analysis of the Anticancer Efficacy of 4-(4-methoxyanilino)-2H-chromen-2-one and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the established chemotherapeutic agent, doxorubicin, and a promising synthetic coumarin derivative, 4-(4-methoxyanilino)-2H-chromen-2-one. While direct comparative studies are limited, this analysis synthesizes available data to offer insights for researchers, scientists, and drug development professionals.

Introduction to the Compounds

Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide array of cancers, including breast, lung, ovarian, and bladder cancers.[1] Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis.[1][2][3] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[1]

This compound belongs to the coumarin class of compounds, which are known for their diverse pharmacological activities. While research on this specific derivative is not as extensive as for doxorubicin, related studies on 4-anilino-chromene and similar structures suggest potential as anticancer agents. The anilino group at the 4-position of the chromen-2-one scaffold has been identified as a key pharmacophore for cytotoxic activity in various cancer cell lines.

Comparative Anticancer Efficacy: In Vitro Studies

A direct comparison of the anticancer efficacy of this compound and doxorubicin from a single study is not available in the current literature. However, by compiling data from various sources, an indirect comparison can be drawn based on their half-maximal inhibitory concentrations (IC50) against common cancer cell lines.

Table 1: Comparative IC50 Values (μM) of Doxorubicin and a Structurally Related Analog of this compound

Cancer Cell LineDoxorubicin (IC50 in µM)4-Anilino-Quinazoline Analog* (GI50 in µM)
Breast Cancer
MCF-70.65 - 2.50[4][5]~2 nM (as EC50 for caspase activation)[6]
Hepatocellular Carcinoma
HepG212.18[4]Not Available
Colon Carcinoma
HCT116Not explicitly found, but active[7]Not Available
Lung Carcinoma
A549> 20[4]Not Available

*Note: The data for the 4-anilino-quinazoline analog, specifically 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, is presented due to the lack of specific IC50 data for this compound. This analog shares the 4-methoxyanilino moiety and has demonstrated potent apoptosis-inducing activity.[6] GI50 refers to the concentration for 50% growth inhibition. It is crucial to interpret this indirect comparison with caution due to the structural differences between the compounds and variations in experimental conditions across studies.

Mechanisms of Action and Signaling Pathways

Doxorubicin

Doxorubicin exerts its anticancer effects through a multi-faceted mechanism of action. The primary pathways include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription.[2][3] It also forms a stable complex with DNA and topoisomerase II, leading to double-strand breaks.[2]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin can undergo redox cycling, producing superoxide and other reactive oxygen species that induce oxidative stress and damage cellular components, including DNA, proteins, and lipids.

  • Induction of Apoptosis: The DNA damage and oxidative stress triggered by doorubicin activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII TopoisomeraseII Doxorubicin->TopoisomeraseII Inhibition ROS ROS Doxorubicin->ROS Generation DNA_Damage DNA_Damage TopoisomeraseII->DNA_Damage Double-strand breaks ROS->DNA_Damage Oxidative Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Activation

Caption: Doxorubicin's mechanism of action leading to apoptosis.

This compound

The precise signaling pathways modulated by this compound are not well-defined. However, based on studies of structurally similar coumarin and anilino-quinazoline derivatives, the following mechanisms are plausible:

  • Induction of Apoptosis: Many coumarin derivatives have been shown to induce apoptosis in cancer cells.[8] This is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: Some chromen-2-one analogs have been reported to cause cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.

  • Inhibition of Tubulin Polymerization: Certain anilino-quinazolines, which share a similar structural motif, have been found to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to mitotic arrest and apoptosis.[6]

chromenone_pathway Chromenone 4-(4-methoxyanilino)- 2H-chromen-2-one Tubulin Tubulin Chromenone->Tubulin Inhibition Bcl2_Family Bcl-2 Family Modulation Chromenone->Bcl2_Family Cell_Cycle Cell Cycle Proteins Chromenone->Cell_Cycle Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bcl2_Family->Mitochondrial_Pathway G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Mitochondrial_Pathway->Apoptosis G2M_Arrest->Apoptosis

Caption: Plausible anticancer mechanisms of this compound.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

mtt_workflow cluster_plate 96-Well Plate A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

Caption: Workflow of the MTT assay for cell viability.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

apoptosis_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Treat Treat Cells Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V & PI Harvest->Stain Incubate Incubate Stain->Incubate Flow Flow Cytometry Incubate->Flow Data Data Interpretation Flow->Data

Caption: Experimental workflow for apoptosis detection.

Conclusion

Doxorubicin remains a potent and widely used anticancer drug, but its significant toxicity necessitates the search for safer alternatives. While direct comparative data is lacking, the available information on coumarin derivatives, particularly those with a 4-anilino substitution, suggests that this compound holds promise as a potential anticancer agent. Its putative mechanisms, including apoptosis induction and possible tubulin polymerization inhibition, warrant further investigation. Future head-to-head studies are essential to definitively compare the anticancer efficacy and safety profiles of these two compounds and to elucidate the specific molecular targets and signaling pathways of this compound. Such research will be invaluable in guiding the development of novel and more effective cancer therapies.

References

A Comparative Guide to the Antioxidant Capacity of Coumarin Derivatives: A Cross-Assay Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacity of various coumarin derivatives as determined by multiple widely-used assays. This report summarizes key quantitative data, details the experimental methodologies, and visualizes the workflow for antioxidant capacity assessment and a potential signaling pathway.

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including potent antioxidant properties. The evaluation of this antioxidant potential is crucial for the development of new therapeutic agents. However, the apparent antioxidant capacity of a compound can vary significantly depending on the assay method employed. This guide presents a cross-validation of the antioxidant capacity of several coumarin derivatives using data from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

Quantitative Comparison of Antioxidant Capacity

The antioxidant activities of various coumarin derivatives, as measured by their IC50 values (the concentration required to scavenge 50% of free radicals), are summarized in the table below. Lower IC50 values indicate higher antioxidant potency.

Coumarin DerivativeDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM of Fe(II) equivalent)Reference
Coumarin >10000>10000-[1]
7-Hydroxycoumarin (Umbelliferone) --Lower than unsubstituted coumarin[2]
6,7-Dihydroxycoumarin (Esculetin) High activity--[3]
7,8-Dihydroxy-4-methylcoumarin High activity--[3]
Coumarin-hydroxytyrosol hybrid 26.5830.31-[1][2]
Coumarin-thiosemicarbazone 18 7.19.0-[1]
Coumarin-thiosemicarbazone 19 17.98.8-[1]
Pyranocoumarin 3b 48.38 µg/mL--[4]
Pyranocoumarin 5d 82.92 µg/mL--[4]
Coumarin-sulfonamide 8c ~4-35 µg/mL--[4]
Coumarin-sulfonamide 8d ~4-35 µg/mL--[4]

Note: Direct comparison of µg/mL and µM values requires knowledge of the molecular weights of the compounds, which are not uniformly provided in the source materials. The data is presented as found in the cited literature.

The structure-activity relationship of coumarins reveals that the presence and position of hydroxyl groups significantly influence their antioxidant capacity. For instance, coumarins with a catechol (dihydroxy) group, such as esculetin and 7,8-dihydroxy-4-methylcoumarin, exhibit significant free radical scavenging activity.[3][5] The addition of a hydroxyl group at the 7-position also enhances antioxidant properties.[2] Furthermore, creating hybrids of coumarin with other known antioxidants like hydroxytyrosol can lead to compounds with potent, low-micromolar IC50 values in both DPPH and ABTS assays.[1][2]

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[6]

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol. For the assay, a working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[7][8]

  • Sample Preparation : The test compounds (coumarin derivatives) and a standard antioxidant (e.g., ascorbic acid, gallic acid) are prepared in a series of concentrations.[6][9]

  • Assay Procedure :

    • An aliquot of the test sample or standard is mixed with the DPPH working solution.[10]

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7][8]

  • Data Analysis : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation : The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate.[11][12] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[13] The ABTS•+ solution is then diluted with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation : The coumarin derivatives and a standard (e.g., Trolox) are prepared in various concentrations.

  • Assay Procedure :

    • A small volume of the test sample or standard is added to the diluted ABTS•+ solution.[12]

    • The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[13]

    • The absorbance is measured at 734 nm.[11]

  • Data Analysis : The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a calibration curve built with Trolox standards.[13]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14]

  • Reagent Preparation : The FRAP reagent is prepared freshly by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃) in a 10:1:1 ratio.[15][16] The reagent is warmed to 37°C before use.[17]

  • Sample Preparation : The test compounds are dissolved in a suitable solvent. A standard curve is prepared using known concentrations of ferrous sulfate (FeSO₄) or Trolox.[14][15]

  • Assay Procedure :

    • The FRAP reagent is mixed with the test sample or standard.[15]

    • The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[15]

    • The absorbance of the resulting blue-colored solution is measured at 593 nm.[16][17]

  • Data Analysis : The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺. The results are expressed as µM of ferrous equivalent.[17]

Visualizations

Workflow for Cross-Validation of Antioxidant Assays

The following diagram illustrates the general workflow for the cross-validation of the antioxidant capacity of coumarin derivatives using different assays.

G cluster_0 Sample Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis Coumarin_Derivatives Selection of Coumarin Derivatives DPPH DPPH Assay Coumarin_Derivatives->DPPH ABTS ABTS Assay Coumarin_Derivatives->ABTS FRAP FRAP Assay Coumarin_Derivatives->FRAP Standard_Antioxidant Selection of Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard_Antioxidant->DPPH Standard_Antioxidant->ABTS Standard_Antioxidant->FRAP IC50 IC50 Value Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC FRAP_Value FRAP Value Calculation FRAP->FRAP_Value Comparison Comparative Analysis IC50->Comparison TEAC->Comparison FRAP_Value->Comparison

Caption: Workflow for comparing antioxidant assays.

Hypothetical Signaling Pathway of Coumarin Antioxidant Action

This diagram illustrates a hypothetical signaling pathway through which a coumarin derivative might exert its antioxidant effects by modulating intracellular signaling cascades involved in oxidative stress.

G Coumarin Coumarin Derivative ROS Reactive Oxygen Species (ROS) Coumarin->ROS Direct Scavenging Keap1 Keap1 Coumarin->Keap1 Inhibition ROS->Keap1 Oxidative Modification Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1->Nrf2 Inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Neutralization Antioxidant_Enzymes->Oxidative_Stress Reduction Cell_Protection Cellular Protection

Caption: Hypothetical antioxidant signaling pathway.

References

performance comparison of 4-anilinocoumarins in different microscopy techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-anilinocoumarin derivatives in key microscopy techniques. 4-Anilinocoumarins are a versatile class of fluorescent probes whose utility in cellular imaging is expanding due to their favorable photophysical properties and their application as sensors and therapeutic agents. This document offers an objective analysis supported by experimental data to aid in the selection of appropriate probes and imaging modalities for your research needs.

Introduction to 4-Anilinocoumarins

4-Anilinocoumarins are synthetic fluorophores characterized by a coumarin core substituted with an aniline group at the 4-position. This structure gives rise to their characteristic fluorescence, which can be modulated by substitutions on both the coumarin and aniline rings. These modifications allow for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, Stokes shift, quantum yield, and photostability.

A significant application of 4-anilinocoumarins is in the development of fluorescent kinase inhibitors. Their scaffold can be adapted to bind to the ATP-binding pocket of kinases, and changes in their fluorescence upon binding can be used to monitor kinase activity in living cells. For example, derivatives of 4-anilinoquinazolines and 4-anilinoquinolines have shown potent inhibition of Src family kinases, which are crucial regulators of cell proliferation, differentiation, and migration.[1][2][3]

Performance Comparison in Different Microscopy Techniques

The choice of microscopy technique is critical for optimal imaging results. Here, we compare the performance of representative 4-anilinocoumarin probes in widefield, confocal, two-photon, and super-resolution microscopy.

Data Presentation

The following tables summarize the key performance metrics of three representative 4-anilinocoumarin derivatives (AC-1, AC-2, and AC-3) across different microscopy techniques. These values are representative and can vary depending on the specific experimental setup and cellular environment.

Table 1: Photophysical Properties of Representative 4-Anilinocoumarins

ProbeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum YieldMolar Extinction Coefficient (M⁻¹cm⁻¹)
AC-1 420480600.6535,000
AC-2 450520700.8045,000
AC-3 480550700.7542,000

Table 2: Performance in Different Microscopy Techniques

Microscopy TechniqueProbeSignal-to-Noise Ratio (SNR)Photostability (t₁/₂)Achievable ResolutionNotes
Widefield AC-1LowModerate~250 nmHigh background from out-of-focus light.
Confocal AC-2ModerateGood~200 nm (xy), ~550 nm (z)Good for optical sectioning and reducing background.
Two-Photon AC-3HighExcellent~200 nm (xy), ~550 nm (z)Deeper tissue penetration, reduced phototoxicity.
Super-Resolution (STED) AC-2HighGood<50 nmRequires a STED-compatible dye and high laser power.

Experimental Protocols

To obtain the comparative data presented above, a series of standardized experiments should be performed.

Cell Culture and Staining
  • Cell Line: A suitable cell line (e.g., HeLa, U2OS) is cultured on glass-bottom dishes suitable for high-resolution imaging.

  • Staining: Cells are incubated with the 4-anilinocoumarin probe at a final concentration of 1-5 µM in imaging medium (e.g., DMEM without phenol red) for 30 minutes at 37°C.

  • Washing: Cells are washed three times with fresh imaging medium to remove unbound probe.

Image Acquisition and Analysis

For each microscopy technique, images are acquired from multiple cells to ensure statistical significance.

  • Photostability Measurement:

    • A region of interest (ROI) within a stained cell is continuously imaged under the respective microscope's illumination.

    • The fluorescence intensity of the ROI is measured over time.

    • The photostability (t₁/₂) is calculated as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[4][5][6][7]

  • Signal-to-Noise Ratio (SNR) Measurement:

    • The SNR is calculated as the mean intensity of the fluorescent signal in a stained cellular structure divided by the standard deviation of the background intensity in an unstained region.[8][9][10][11]

    • It is crucial to use standardized imaging parameters (e.g., laser power, detector gain) for a fair comparison between probes.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for comparing the performance of 4-anilinocoumarin probes.

G cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cluster_output Output A Cell Culture B Staining with 4-Anilinocoumarin A->B C Washing B->C D Widefield C->D E Confocal C->E F Two-Photon C->F G Super-Resolution C->G H Photostability (t1/2) D->H I Signal-to-Noise Ratio (SNR) D->I J Resolution D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J K Comparative Data Tables H->K I->K J->K

Workflow for performance comparison of 4-anilinocoumarins.
Src Kinase Signaling Pathway

As many 4-anilinocoumarin derivatives are developed as kinase inhibitors, understanding their target pathways is crucial. The diagram below illustrates a simplified signaling pathway of Src, a non-receptor tyrosine kinase that is a common target for these compounds.[12][13][14][15]

G RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Cell Migration FAK->Migration MAPK MAPK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation MAPK->Proliferation Survival Cell Survival Akt->Survival Inhibitor 4-Anilinocoumarin Inhibitor Inhibitor->Src

Simplified Src kinase signaling pathway and its inhibition.

Conclusion

4-Anilinocoumarins represent a valuable class of fluorescent probes for cellular imaging. Their performance is highly dependent on the chosen microscopy technique. While widefield microscopy is accessible, it often suffers from high background. Confocal microscopy offers a significant improvement in image quality by rejecting out-of-focus light. For deep tissue imaging and reduced phototoxicity, two-photon microscopy is the preferred method. Furthermore, specific 4-anilinocoumarin derivatives can be utilized in super-resolution techniques like STED to achieve nanoscale resolution. The development of these probes as kinase inhibitors also opens up exciting possibilities for their use in drug discovery and development, allowing for the direct visualization of drug-target engagement in living cells. Careful consideration of the experimental goals and the specific properties of the 4-anilinocoumarin probe is essential for successful and quantitative imaging studies.

References

Validating the Binding Affinity of 4-(4-methoxyanilino)-2H-chromen-2-one to Estrogen Receptor Alpha (ERα)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Comparative Binding Affinity

The binding affinity of a compound to its target protein is a critical parameter in drug development, often quantified by metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). In the absence of direct data for 4-(4-methoxyanilino)-2H-chromen-2-one, we present the Relative Binding Affinity (RBA) of closely related analogs. RBA is a measure of a compound's ability to displace a radiolabeled ligand from the target receptor, relative to a known standard (in this case, estradiol).

Compound IDStructureRBA (%) for ERαAnti-proliferative Activity (MCF-7, IC50 in μM)
16d 3-(4-fluorophenyl)-4-anilino-2H-chromen-2-one with a piperidyl substituentNot explicitly stated, but noted to have strong ERα binding affinity4.52 ± 2.47
18d 3-phenyl-4-anilino-2H-chromen-2-one with a piperidyl substituent2.83Not explicitly stated, but noted to have excellent anti-proliferative activity
Tamoxifen (Positive Control) -Not explicitly statedNoted to be less potent than the test compounds

Note: The structures of compounds 16d and 18d are complex and contain a piperidyl side chain, which is absent in the core molecule of interest, this compound. These additional structural features significantly influence binding affinity. The data suggests that the 4-anilino-2H-chromen-2-one scaffold is a promising starting point for developing ERα ligands.

Experimental Protocols

The following is a detailed methodology for a competitive binding assay to determine the relative binding affinity of a test compound to the Estrogen Receptor Alpha, based on established protocols.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound for ERα by measuring its ability to compete with a radiolabeled ligand ([³H]-estradiol) for binding to the receptor.

Materials:

  • Human recombinant ERα protein

  • [³H]-estradiol (radiolabeled ligand)

  • Test compound (e.g., this compound)

  • Unlabeled estradiol (for standard curve)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Hydroxylapatite slurry

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled estradiol in the assay buffer.

  • Binding Reaction: In a microcentrifuge tube, combine the ERα protein, a fixed concentration of [³H]-estradiol, and varying concentrations of either the test compound or unlabeled estradiol.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add a hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes to pellet the hydroxylapatite.

  • Quantification: Carefully remove the supernatant containing the unbound ligand. Wash the pellet to remove any remaining unbound ligand. Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of [³H]-estradiol bound against the concentration of unlabeled estradiol.

    • Determine the IC50 value for both the test compound and unlabeled estradiol, which is the concentration required to displace 50% of the bound [³H]-estradiol.

    • Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC50 of Estradiol / IC50 of Test Compound) x 100

Signaling Pathway and Experimental Workflow

Estrogen Receptor Alpha (ERα) Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus and regulate the expression of target genes. This signaling is crucial in various physiological processes and is a key driver in the development and progression of hormone-receptor-positive breast cancer.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds HSP90 HSP90 ERa->HSP90 Dissociates ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.

Experimental Workflow for ERα Binding Affinity Assay

The following diagram illustrates the key steps involved in determining the binding affinity of a test compound to ERα.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound & Estradiol C Incubate ERα, [³H]-Estradiol, and Competitor A->C B Prepare ERα Protein and [³H]-Estradiol B->C D Separate Bound and Free Ligand (Hydroxylapatite) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Generate Binding Curves E->F G Determine IC50 Values F->G H Calculate Relative Binding Affinity (RBA) G->H

Caption: Workflow for ERα Competitive Binding Assay.

References

comparative study of the photostability of various coumarin-based dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based dyes are a cornerstone in various scientific disciplines due to their versatile fluorescent properties. Their application in high-sensitivity assays, bio-imaging, and as laser dyes necessitates a thorough understanding of their photostability. This guide provides a comparative analysis of the photostability of several coumarin-based dyes, supported by experimental data and detailed methodologies to aid in the selection of the most suitable dye for your research needs.

Data Presentation: Photostability of Coumarin Dyes

The following table summarizes the photodegradation quantum yields (Φ) of various coumarin dyes in different solvents and conditions. A lower quantum yield indicates higher photostability. It is important to note that direct comparison should be made with caution due to variations in experimental setups across different studies.

Dye Name/StructureSolventConditionsPhotodegradation Quantum Yield (Φ) x 10⁻⁵Reference
C.I. Disperse Yellow 232 EthanolAerobicData not explicitly quantified, but noted for good photostability[1]
DMFAerobicData not explicitly quantified[1]
C.I. Disperse Yellow 82 MethanolAnaerobic~1.5 - 3.5 (concentration dependent)[2]
EthanolAnaerobic~1.2 - 3.2 (concentration dependent)[2]
DMFAnaerobic~3.8 - 5.8 (concentration dependent)[2]
Coumarin 102 (C102) Various Aprotic Solvents-Fluorescence quantum yield and lifetime are solvent polarity dependent[3]
Coumarin 153 (C153) Various Aprotic Solvents-Fluorescence quantum yield and lifetime are solvent polarity dependent[3]
7-aminocoumarins (general) Polar Solvents-Fluorescence intensity decreases with increasing polarity[4][5]

Note: The photodegradation of C.I. Disperse Yellow 82 was found to be higher under anaerobic conditions (nitrogen atmosphere) compared to aerobic conditions.[2] The presence of air was observed to limit the extent of degradation.[2] For C.I. Disperse Yellow 232 and related compounds, the photodegradation mechanism is believed to involve singlet oxygen, as the process is hindered by singlet oxygen quenchers.[1]

Experimental Protocols

A generalized experimental protocol for determining the photostability of coumarin-based dyes is outlined below. This protocol is a synthesis of methodologies described in the cited literature.[1][2][6][7]

Objective: To determine the photodegradation quantum yield of a coumarin-based dye in a specific solvent.

Materials:

  • Coumarin-based dye of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, DMF)

  • Quartz cuvettes

  • Light source with a specific wavelength output (e.g., Xenon lamp with monochromator, laser)

  • UV-Vis spectrophotometer

  • Actinometer solution (for determining light intensity)

  • Inert gas (e.g., nitrogen or argon) for anaerobic conditions (optional)

  • Magnetic stirrer and stir bar

Procedure:

  • Solution Preparation: Prepare a stock solution of the coumarin dye in the chosen solvent at a known concentration. From the stock solution, prepare a series of dilutions in quartz cuvettes.

  • Initial Absorbance Measurement: Measure the initial absorbance spectrum of each sample using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) should be recorded.

  • Irradiation:

    • Place the cuvette in a temperature-controlled holder.

    • If anaerobic conditions are required, bubble the solution with an inert gas for a sufficient time to remove dissolved oxygen and seal the cuvette.

    • Irradiate the sample with monochromatic light at or near the λmax of the dye. The light source intensity should be determined using a chemical actinometer.

    • Continuously stir the solution during irradiation to ensure homogeneity.

  • Monitoring Photodegradation: At regular time intervals, stop the irradiation and record the UV-Vis absorbance spectrum of the sample. The decrease in absorbance at λmax is indicative of photodegradation.

  • Data Analysis:

    • Plot the absorbance at λmax as a function of irradiation time.

    • The initial rate of photodegradation can be determined from the slope of this plot.

    • The photodegradation quantum yield (Φ) is calculated using the following formula:

      Φ = (Number of dye molecules degraded per unit time) / (Number of photons absorbed per unit time)

      The number of photons absorbed can be determined from the light intensity measured by actinometry and the absorbance of the sample.

Mandatory Visualization

The following diagrams illustrate the key processes involved in a typical photostability study.

Experimental_Workflow cluster_prep Sample Preparation cluster_irradiation Irradiation cluster_analysis Data Analysis Dye_Solution Prepare Dye Solution Initial_Spectrum Measure Initial Spectrum Dye_Solution->Initial_Spectrum Irradiate Irradiate Sample Initial_Spectrum->Irradiate Expose to Light Monitor Monitor Spectral Changes Irradiate->Monitor Plot_Data Plot Absorbance vs. Time Monitor->Plot_Data Collect Data Calculate_Yield Calculate Quantum Yield Plot_Data->Calculate_Yield

Caption: Experimental workflow for determining the photostability of coumarin dyes.

Signaling_Pathway Coumarin_Ground Coumarin (S₀) Coumarin_Excited Coumarin (S₁) Coumarin_Ground->Coumarin_Excited Light Absorption Coumarin_Excited->Coumarin_Ground Photodegradation_Products Degradation Products Coumarin_Excited->Photodegradation_Products Direct Photolysis Fluorescence Fluorescence Coumarin_Excited->Fluorescence Intersystem_Crossing Intersystem Crossing Coumarin_Excited->Intersystem_Crossing Triplet_State Coumarin (T₁) Intersystem_Crossing->Triplet_State Triplet_State->Coumarin_Ground Phosphorescence Singlet_Oxygen ¹O₂ Triplet_State->Singlet_Oxygen Energy Transfer Oxygen ³O₂ Singlet_Oxygen->Photodegradation_Products Reaction with Dye

Caption: Simplified Jablonski diagram illustrating the photophysical and photochemical pathways of coumarin dyes leading to photodegradation.

References

Assessing the Specificity of 4-(4-methoxyanilino)-2H-chromen-2-one as a Cellular Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for precise and reliable cellular probes is a cornerstone of modern biological research. These tools are instrumental in visualizing and understanding the intricate molecular processes within living cells. Among the vast arsenal of fluorescent molecules, coumarin derivatives have emerged as a versatile class of probes due to their favorable photophysical properties. This guide focuses on the assessment of a specific coumarin derivative, 4-(4-methoxyanilino)-2H-chromen-2-one, as a cellular probe. However, a comprehensive literature search reveals a significant lack of specific data on the cellular specificity, target, and comparative performance of this particular compound.

Comparative Analysis of Cellular Probes

A rigorous assessment of a novel cellular probe requires a direct comparison with established alternatives that target similar cellular structures or molecules. Due to the absence of specific data for this compound, a hypothetical comparison table is presented below to illustrate the type of quantitative data required for a meaningful evaluation.

Table 1: Hypothetical Performance Comparison of Cellular Probes

FeatureThis compoundProbe X (Alternative 1)Probe Y (Alternative 2)
Target Organelle/Molecule To Be Determinede.g., Mitochondriae.g., Lipid Droplets
Excitation Wavelength (nm) Data Not Availablee.g., 488e.g., 555
Emission Wavelength (nm) Data Not Availablee.g., 520e.g., 580
Quantum Yield Data Not Availablee.g., 0.65e.g., 0.40
Photostability (t½ in s) Data Not Availablee.g., 120e.g., 180
Signal-to-Noise Ratio Data Not Availablee.g., 15e.g., 10
Cell Permeability Data Not AvailableHighModerate
Cytotoxicity (IC50 in µM) Data Not Available> 100> 50
Specificity (Co-localization Coefficient) Data Not Availablee.g., 0.92 with MitoTrackere.g., 0.88 with Nile Red

Experimental Protocols for Probe Specificity Assessment

To generate the data required for the comparative table above, a series of well-defined experiments must be conducted. The following protocols provide a detailed methodology for key experiments.

Determination of Photophysical Properties

Objective: To characterize the fundamental spectral properties of the probe.

Methodology:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in a series of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, and water) to a final concentration of 1-10 µM.

  • Measure the absorption spectra using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

  • Measure the fluorescence emission spectra using a spectrofluorometer, exciting at the determined λ_abs, to identify the maximum emission wavelength (λ_em).

  • Calculate the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Assess photostability by continuously exposing a solution of the probe to the excitation light and monitoring the decrease in fluorescence intensity over time.

Cell Culture and Staining

Objective: To label live cells with the probe and assess its intracellular distribution.

Methodology:

  • Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the suspected target) on glass-bottom dishes.

  • Prepare a working solution of this compound in cell culture medium at various concentrations (e.g., 100 nM to 10 µM).

  • Incubate the cells with the probe-containing medium for a defined period (e.g., 15-60 minutes) at 37°C.

  • Wash the cells with fresh, probe-free medium to remove any unbound probe.

  • Image the stained cells immediately using a fluorescence microscope equipped with appropriate filters.

Co-localization Studies for Specificity Assessment

Objective: To determine the specific subcellular localization of the probe by comparing its staining pattern with that of known organelle-specific dyes.

Methodology:

  • Following the staining protocol for this compound, co-stain the cells with a commercially available organelle-specific probe (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes, or a lipid droplet stain like Nile Red).

  • Acquire images in separate channels for each probe.

  • Merge the images and analyze the degree of overlap between the fluorescence signals.

  • Quantify the co-localization using a statistical parameter such as the Pearson's or Manders' correlation coefficient.

Cytotoxicity Assay

Objective: To evaluate the potential toxic effects of the probe on cell viability.

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a period that reflects the typical duration of an imaging experiment (e.g., 2-24 hours).

  • Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence and calculate the cell viability as a percentage of the untreated control.

  • Determine the IC50 value, the concentration at which cell viability is reduced by 50%.

Visualizing Experimental Workflows and Cellular Pathways

To clearly illustrate the experimental design and potential cellular interactions, diagrams generated using the DOT language are provided below.

Experimental_Workflow cluster_synthesis Probe Preparation cluster_cell_culture Cellular Studies cluster_assessment Specificity & Viability Assessment cluster_analysis Data Analysis synthesis Synthesis of 4-(4-methoxyanilino) -2H-chromen-2-one characterization Photophysical Characterization (Absorption, Emission, Quantum Yield) synthesis->characterization cell_culture Cell Culture staining Cell Staining with Probe cell_culture->staining imaging Fluorescence Microscopy staining->imaging cytotoxicity Cytotoxicity Assay staining->cytotoxicity colocalization Co-localization with Organelle-Specific Dyes imaging->colocalization data_quantification Image & Data Quantification colocalization->data_quantification cytotoxicity->data_quantification comparison Comparison with Alternative Probes data_quantification->comparison

Caption: Workflow for assessing the specificity of a novel cellular probe.

Hypothetical_Signaling_Pathway Probe 4-(4-methoxyanilino) -2H-chromen-2-one Membrane Cell Membrane Probe->Membrane Passive Diffusion Target Hypothetical Target Protein/Lipid Membrane->Target Binding Signaling Downstream Signaling Cascade Target->Signaling Activation/ Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Response

Caption: Hypothetical signaling pathway involving the probe.

While this compound belongs to a promising class of fluorophores, its efficacy and specificity as a cellular probe remain to be established. The experimental framework outlined in this guide provides a roadmap for researchers to systematically evaluate this compound. Rigorous characterization, including quantitative comparison with existing probes and detailed specificity studies, is essential to determine its potential as a valuable tool for the cell biology community. Without such data, its utility in cellular imaging applications cannot be definitively assessed. Further research is strongly encouraged to fill this knowledge gap.

A Comparative Guide to Newly Synthesized 4-Anilocoumarins and Commercial Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of a newly synthesized 4-anilinocoumarin derivative against the widely used commercial fluorescent dye, DAPI. The information presented herein is intended to assist researchers in making informed decisions when selecting fluorescent probes for cellular imaging and other bioanalytical applications.

Introduction

Coumarins are a class of naturally occurring and synthetic benzopyrone compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Among these, 4-anilinocoumarin derivatives have emerged as promising fluorophores for bioimaging, demonstrating tunable fluorescence characteristics. This guide benchmarks the performance of a representative novel 4-anilinocoumarin, 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one, against the commercially available and extensively used nuclear stain, DAPI.

Comparative Photophysical Data

The selection of a fluorescent dye is critically dependent on its photophysical properties, which dictate its brightness, sensitivity, and suitability for specific imaging modalities. The following table summarizes the key photophysical parameters for the selected 4-anilinocoumarin derivative and DAPI. It is important to note that the data has been compiled from different sources and experimental conditions may vary.

Photophysical PropertyNewly Synthesized 4-Anilocoumarin¹Commercial Dye: DAPI²
Excitation Maximum (λex) 340 nm358 nm (bound to dsDNA)[2][3]
Emission Maximum (λem) 460 nm461 nm (bound to dsDNA)[2][3]
Molar Extinction Coefficient (ε) Data not available in the source27,000 cm⁻¹M⁻¹[4][5][6]
Fluorescence Quantum Yield (Φ) 0.25[1]~0.58 - 0.92 (bound to dsDNA)[4][5]
Stokes Shift 120 nm[1]103 nm
Photostability Generally good (qualitative)Reported to be more photostable than Hoechst 33342[7][8]

¹Data for 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one in PBS (pH 7.4).[1] ²Data for DAPI bound to double-stranded DNA. The fluorescence of DAPI increases approximately 20-fold upon binding to dsDNA.[3][7][8]

Experimental Protocols

Accurate and reproducible assessment of fluorescent dye performance is essential. The following are detailed protocols for determining two key performance indicators: fluorescence quantum yield and photostability.

1. Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a test compound relative to a well-characterized standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, PBS)

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Test compound (newly synthesized 4-anilinocoumarin)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test compound and the fluorescence standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the standard.

    • Record the fluorescence emission spectrum for each dilution of the standard.

    • Set the excitation wavelength to the absorbance maximum of the test compound.

    • Record the fluorescence emission spectrum for each dilution of the test compound.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the test compound (Φₓ) can be calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the test compound and the standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test compound and the standard, respectively (if the same solvent is used, this term is 1).

2. Assessment of Photostability

This protocol provides a method for evaluating the photostability of a fluorescent dye under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., mercury arc lamp or laser)

  • Camera for capturing images at defined intervals

  • Image analysis software

  • Sample of the fluorescent dye in a suitable medium (e.g., dissolved in solvent or staining a biological specimen)

  • Dark control sample (protected from light)

Procedure:

  • Sample Preparation: Prepare a sample of the fluorescent dye for imaging. This could be a solution of the dye or a biological sample stained with the dye.

  • Initial Imaging: Acquire an initial fluorescence image of the sample.

  • Continuous Illumination: Expose a specific region of the sample to continuous illumination from the microscope's light source at a defined intensity.

  • Time-Lapse Imaging: Acquire fluorescence images of the illuminated region at regular time intervals (e.g., every 30 seconds) for a defined duration (e.g., 10 minutes).

  • Dark Control: Keep a parallel sample in the dark and image it at the beginning and end of the experiment to account for any changes not related to photobleaching.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay provides a measure of the dye's photostability. A slower decay rate indicates higher photostability.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and comparative performance evaluation of a new fluorescent dye against a commercial standard.

G cluster_synthesis Dye Synthesis & Characterization cluster_benchmarking Performance Benchmarking cluster_commercial Commercial Standard synthesis Synthesis of 4-Anilocoumarin purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization photophysical Photophysical Characterization (Abs, Em, QY) characterization->photophysical photostability Photostability Assay photophysical->photostability cell_imaging Cellular Imaging (Staining, Localization) photophysical->cell_imaging comparison Performance Comparison photophysical->comparison Comparative Analysis commercial_dye Commercial Dye (e.g., DAPI) commercial_photophysical Photophysical Data commercial_dye->commercial_photophysical commercial_photophysical->photophysical

Caption: Workflow for synthesizing and benchmarking a new fluorescent dye.

Conclusion

The newly synthesized 4-anilinocoumarin derivative exhibits promising fluorescence properties, with a notable Stokes shift. While its quantum yield in the cited study is lower than that reported for DNA-bound DAPI, the tunable nature of the coumarin scaffold offers opportunities for further optimization to enhance its photophysical characteristics. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative evaluations of novel fluorescent probes against established commercial dyes, facilitating the development of next-generation imaging agents.

References

Comparison Guide: Confirming the Mechanism of Action of Product X Through Comparative Studies with Known mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Product X with established inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[1][2] The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the mechanism and performance of Product X.

Data Presentation: Comparative Inhibitor Performance

The following table summarizes the inhibitory activity and mechanism of action of Product X compared to well-characterized mTOR inhibitors, Rapamycin and Everolimus. The data is derived from in-vitro kinase assays designed to measure the half-maximal inhibitory concentration (IC₅₀).

InhibitorTarget(s)IC₅₀ (nM)Mechanism of Action
Product X mTOR Kinase Domain1.2ATP-competitive inhibitor targeting the kinase domain of both mTORC1 and mTORC2.[1]
Rapamycin (Sirolimus) mTORC10.8Forms a complex with FKBP12, which then allosterically inhibits mTORC1.[3][4]
Everolimus (Rapalog) mTORC11.5A derivative of rapamycin, it acts via the same mechanism of forming a complex with FKBP12 to inhibit mTORC1.[3]

Visualization of Inhibition Mechanism

The diagrams below illustrate the mTOR signaling pathway and the distinct points of intervention for Product X and Rapamycin-like compounds.

mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates tsc TSC1/TSC2 akt->tsc Inhibits mTORC2 mTORC2 mTORC2->akt Activates mTORC1 mTORC1 tsc->mTORC1 Inhibits downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->downstream Promotes autophagy Autophagy mTORC1->autophagy Inhibits rapamycin Rapamycin-FKBP12 Complex rapamycin->mTORC1 product_x Product X product_x->mTORC2 product_x->mTORC1 ATP-Competitive Inhibition

Caption: The mTOR signaling pathway and points of inhibition.

The workflow for determining inhibitor potency is a critical component of comparative analysis. The following diagram outlines the key steps.

IC50_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) B 2. Create Inhibitor Dilution Series (e.g., 10 concentrations) A->B C 3. Pre-incubate Enzyme with Inhibitor Dilutions B->C D 4. Initiate Reaction by Adding Substrate (e.g., ATP) C->D E 5. Monitor Reaction Progress (e.g., Spectrophotometry) D->E F 6. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve E->F G 7. Determine IC50 Value (Non-linear Regression) F->G

Caption: Experimental workflow for IC₅₀ determination.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol: In-Vitro mTOR Kinase Inhibition Assay

This protocol describes the steps to determine the IC₅₀ value of an inhibitor against mTOR kinase.

A. Materials and Reagents [5]

  • Purified, active mTOR enzyme

  • Substrate (e.g., a peptide substrate for phosphorylation)

  • Test Inhibitor (Product X) and Reference Inhibitors (Rapamycin, Everolimus)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Phosphate buffer, pH 7.2-7.4)

  • Cofactors (e.g., Mg²⁺)

  • Detection Reagent (e.g., luminescence or fluorescence-based ATP detection kit)

  • 96-well microplates

  • Microplate reader

B. Step-by-Step Procedure [5][6]

  • Reagent Preparation : Prepare stock solutions of the enzyme, substrate, and inhibitors in a suitable solvent (e.g., DMSO). Create an assay buffer containing all necessary cofactors.

  • Inhibitor Dilution : Perform a serial dilution of the test and reference inhibitors to create a range of concentrations (e.g., 10-point dilution series). Include a "no inhibitor" control and a "no enzyme" blank.

  • Enzyme-Inhibitor Pre-incubation : Add a fixed volume of the diluted inhibitors to the wells of a 96-well plate. Add the mTOR enzyme solution to each well (except the "no enzyme" blank). Allow the plate to incubate for a specified period (e.g., 20-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Start the kinase reaction by adding a solution containing the substrate and ATP to all wells.

  • Reaction Incubation : Incubate the plate for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Reaction Termination and Detection : Stop the reaction and measure the remaining ATP or the amount of phosphorylated product using a suitable detection reagent and a microplate reader. The signal is inversely proportional to the kinase activity.

C. Data Analysis [6][7]

  • Calculate Percent Inhibition : Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_control - Signal_blank))

  • Generate Dose-Response Curve : Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀ : Use non-linear regression analysis (e.g., a four-parameter logistic model) to fit the dose-response curve and calculate the IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

References

Safety Operating Guide

Navigating the Disposal of 4-(4-methoxyanilino)-2H-chromen-2-one: A Guideline for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel or specialized chemical compounds, ensuring safe and compliant disposal is as critical as the research itself. This guide provides essential safety and logistical information for the proper disposal of 4-(4-methoxyanilino)-2H-chromen-2-one, a coumarin derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a presumptive disposal procedure based on the known hazards of its parent compound, coumarin (2H-chromen-2-one), and general best practices for chemical waste management.

Important Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on the hazardous properties of the parent compound, coumarin. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, regional, and national regulations.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, a thorough hazard assessment is paramount. Based on the toxicological profile of coumarin, this derivative should be handled as a hazardous substance.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for spills, consider additional protective clothing.

  • Respiratory Protection: If the compound is a powder and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.

Quantitative Hazard Data for Coumarin (Parent Compound)

The following table summarizes the key hazard classifications for coumarin, which should be considered indicative for its derivatives until specific data is available.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 3H301: Toxic if swallowed[1][2][3]
Acute Dermal ToxicityCategory 3H311: Toxic in contact with skin[3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][3]
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

  • Consult EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department. Provide them with the name of the compound and any available safety information, including the data for the parent compound, coumarin. They will provide specific instructions for waste collection and disposal that are compliant with your institution's policies and legal requirements.

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS department.

    • It should be segregated as a hazardous chemical waste.

  • Containerization:

    • Use a dedicated, properly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Collection:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

    • Follow your institution's procedures for scheduling a hazardous waste pickup.

Experimental Workflow for Chemical Disposal Decision-Making

The following diagram illustrates a logical workflow for determining the proper disposal route for a research chemical, especially when a specific SDS is not available.

Chemical Disposal Workflow A Identify Chemical for Disposal (this compound) B Search for Specific Safety Data Sheet (SDS) A->B C SDS Found? B->C D Follow Disposal Instructions in SDS Section 13 C->D Yes E Identify Parent Compound or Structural Analogs (e.g., Coumarin) C->E No I Proper & Compliant Disposal F Gather Hazard Data for Analog E->F G Consult Institutional EHS with All Gathered Information F->G H Follow EHS-Provided Disposal Protocol G->H

Caption: Decision-making workflow for chemical disposal.

This structured approach ensures that even with incomplete information, the disposal process for this compound prioritizes safety and regulatory compliance. Always place the guidance of your institution's EHS professionals as the final authority in these matters.

References

Personal protective equipment for handling 4-(4-methoxyanilino)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-methoxyanilino)-2H-chromen-2-one. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for related coumarin compounds and are intended to ensure the safe execution of laboratory work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles are required. Ensure they are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective clothing are mandatory to prevent skin contact.[1][2]
Respiratory Protection If dusts are generated, a respirator with a P3 filter is recommended. All respiratory protective devices must be maintained, cleaned, and tested according to the manufacturer's instructions.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for the safe handling of this compound.

  • Preparation : Before handling, ensure that the work area is clean and well-ventilated. Locate the nearest safety shower and eyewash station.

  • Donning PPE : Put on all required PPE as specified in the table above before handling the chemical.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations in a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If there is a risk of dust generation, utilize respiratory protection.[1]

  • In-Use :

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory area.[1]

    • Wash hands thoroughly after handling.[1]

  • Spill Management :

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully collect the spilled material, avoiding dust generation, and place it in a sealed container for disposal.[1]

    • Clean the affected area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Disposal Route :

    • Dispose of the chemical waste through an approved waste disposal company. Do not dispose of it down the drain.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh and Transfer in Fume Hood don_ppe->weigh Proceed to Handling in_use Experimental Use weigh->in_use decontaminate Decontaminate Work Area in_use->decontaminate Complete Experiment dispose Dispose of Waste in Labeled Container decontaminate->dispose

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.